molecular formula C7H5ClFN3 B1461527 1-(Azidomethyl)-2-chloro-4-fluorobenzene CAS No. 622372-78-5

1-(Azidomethyl)-2-chloro-4-fluorobenzene

Cat. No.: B1461527
CAS No.: 622372-78-5
M. Wt: 185.58 g/mol
InChI Key: SELQEFVDUSTTJB-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-chloro-4-fluorobenzene (CAS 1092774-33-8) is a versatile aromatic building block of high value to synthetic and medicinal chemistry research. Its molecular formula is C₆H₃ClFN₃, with a molecular weight of 171.56 g/mol . The structure incorporates two highly reactive functional groups: an organic azide (azidomethyl) and halogen substituents (chloro and fluoro) on the benzene ring. This unique combination allows researchers to employ this compound in parallel synthesis strategies, notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" with terminal alkynes to form 1,2,3-triazoles , while the halogens serve as handles for further cross-coupling reactions or functional group interconversions . Such multi-functional reagents are indispensable for the synthesis of diverse compound libraries, the development of pharmaceutical intermediates, and the creation of complex molecular architectures. One of its primary research applications is serving as a key precursor in the synthesis of other valuable compounds, such as 2-Chloro-4-fluorobenzylamine (CAS 15205-11-5) . The compound is typically supplied as a high-purity material (≥95%) . Please note that organic azides are potentially energetic and should be handled with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(azidomethyl)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-7-3-6(9)2-1-5(7)4-11-12-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQEFVDUSTTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277160
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
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Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622372-78-5
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622372-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Azidomethyl)-2-chloro-4-fluorobenzene: A Strategic Halogenated Pharmacophore for Click Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens and bioorthogonal functional groups is paramount for developing robust lead compounds. 1-(Azidomethyl)-2-chloro-4-fluorobenzene (CAS: 622372-78-5) represents a highly specialized building block that bridges these two paradigms. By combining a conformationally restricting ortho-chlorine, a metabolically stabilizing para-fluorine, and a highly reactive azidomethyl group, this molecule serves as an elite precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, safety paradigms, and self-validating synthetic protocols necessary for its application in rational drug design.

Physicochemical Profiling & Pharmacophore Logic

To effectively utilize this building block, we must first understand the quantitative parameters and the causality behind its structural design.

Quantitative Data Summary
PropertyValueImplication for Synthesis & Design
Chemical Name 1-(Azidomethyl)-2-chloro-4-fluorobenzeneStandard IUPAC nomenclature
CAS Number 622372-78-5Registry identifier
Molecular Formula C₇H₅ClFN₃Determines stoichiometric calculations
Molecular Weight 185.58 g/mol Low MW allows for downstream elaboration
Appearance Pale yellow to off-white liquidTypical physical state for low MW benzyl azides
C/N Ratio 2.33 (7 Carbons / 3 Nitrogens)Critical: Indicates potential explosive hazard
The Causality of Halogenation (Structural Logic)

As application scientists, we do not select substituents randomly. The 2-chloro-4-fluorophenyl scaffold is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • The Para-Fluoro Effect: Fluorine is a classic bioisostere for hydrogen. Due to its extreme electronegativity and strong C-F bond, placing it at the para position effectively blocks Cytochrome P450-mediated oxidative metabolism (para-hydroxylation), thereby increasing the in vivo half-life of the final drug candidate .

  • The Ortho-Chloro Effect: Chlorine provides significant steric bulk. When the azidomethyl group is converted into a 1,2,3-triazole via click chemistry, the ortho-chlorine induces a steric clash with the triazole ring. This restricts bond rotation, locking the molecule into a specific orthogonal conformation. Pre-organizing the molecule in this manner reduces the entropic penalty upon binding to deep, lipophilic target pockets.

Safety & Handling: The C/N Ratio Paradigm

Before discussing synthesis, we must address the inherent instability of organic azides. The safety of an azide is dictated by its Carbon-to-Nitrogen (C/N) ratio.

According to established safety guidelines for energetic materials , an organic azide is generally considered safe to handle in its neat form if the ratio of carbon atoms to nitrogen atoms is


.
  • Calculation for our target:

    
    , 
    
    
    
    . Ratio = 2.33 .
  • Causality & Protocol Adjustment: Because 2.33 < 3, 1-(Azidomethyl)-2-chloro-4-fluorobenzene is classified as a high-energy, potentially shock-sensitive compound. It must never be distilled to dryness. It should be synthesized, stored, and utilized as a standard solution (e.g., 1.0 M in THF or DMF) to desensitize the azido group.

Self-Validating Synthesis Protocol: Nucleophilic Azidation

The synthesis of this compound relies on an Sₙ2 displacement of the corresponding benzyl halide. The following protocol is designed as a self-validating system , ensuring the researcher can analytically verify success at each critical juncture.

Step-by-Step Methodology
  • Preparation: Dissolve 1-(bromomethyl)-2-chloro-4-fluorobenzene (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation (

      
      ) but leaves the azide anion (
      
      
      
      ) "naked" and highly nucleophilic, accelerating the Sₙ2 reaction.
  • Nucleophilic Attack: Cool the solution to 0 °C. Add Sodium Azide (

    
    , 1.5 eq, 15 mmol) portion-wise.
    
    • Causality: The slight excess of

      
       drives the reaction to completion. Cooling mitigates the exothermic nature of the initial displacement.
      
  • Reaction & Validation Checkpoint 1: Stir at room temperature for 4 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using 9:1 Hexanes/Ethyl Acetate. The product azide is less polar than the starting bromide and will elute with a higher

      
       value.
      
  • Workup: Quench the reaction by pouring it into ice-cold water (equal to 3x the reaction volume). Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
    • Causality: We use Diethyl Ether instead of Dichloromethane (DCM) to strictly avoid the potential formation of highly explosive diazidomethane, which can occur if unreacted

      
       reacts with DCM.
      
  • Purification & Validation Checkpoint 2: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
    • Self-Validation: Perform Infrared (IR) Spectroscopy on the crude oil. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ (asymmetric

      
       stretch) definitively confirms the formation of the azide.
      

Application Workflow: CuAAC Click Chemistry

The primary utility of 1-(Azidomethyl)-2-chloro-4-fluorobenzene is its participation in the Sharpless-Meldal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction yields a 1,4-disubstituted 1,2,3-triazole, which acts as a highly stable bioisostere for amide bonds.

CuAAC_Workflow A Azide (CAS 622372-78-5) D Cu-Acetylide Intermediate A->D Cycloaddition B Terminal Alkyne (R-C≡CH) C Cu(I) Catalyst (CuSO4 / Ascorbate) B->C Deprotonation C->D Cu Insertion E 1,4-Disubstituted 1,2,3-Triazole D->E Protonation & Cu Release

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic workflow.

Standardized CuAAC Protocol
  • Setup: In a round-bottom flask, combine 1-(Azidomethyl)-2-chloro-4-fluorobenzene (1.0 eq) and the desired terminal alkyne (1.05 eq).

  • Solvent System: Suspend the reactants in a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: This biphasic system is optimal; the water dissolves the inorganic catalytic salts, while the tert-butanol solvates the organic substrates. The reaction occurs efficiently at the phase boundary.

  • Catalyst Generation: Add Copper(II) Sulfate Pentahydrate (

    
    , 5 mol%) followed by Sodium Ascorbate (10 mol%).
    
    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing the inactive

      
       to the catalytically active 
      
      
      
      in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling).
  • Validation Checkpoint 3: Stir at room temperature for 2-12 hours. Monitor via IR spectroscopy. The reaction is complete when the intense azide peak at 2100 cm⁻¹ completely disappears, indicating total consumption of the energetic building block.

Drug_Design S1 Scaffold Selection (2-Cl, 4-F Phenyl) S2 Halogen Modulation (Steric & Electronic Tuning) S1->S2 S3 Azidation (NaN3, SN2) S2->S3 S4 Click Assembly (CuAAC) S3->S4 S5 Biological Screening (Target Affinity) S4->S5

Figure 2: Rational drug design workflow utilizing halogenated benzyl azides.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

2-chloro-4-fluorobenzyl azide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 622372-78-5 Primary Synonym: 1-(Azidomethyl)-2-chloro-4-fluorobenzene[1]

Executive Summary

2-Chloro-4-fluorobenzyl azide is a specialized organoazide intermediate utilized primarily in the synthesis of nitrogen-rich heterocycles for pharmaceutical and agrochemical research.[1] Characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, this compound offers unique electronic and steric properties that influence the lipophilicity and metabolic stability of downstream products.[1]

Its primary utility lies in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—to generate 1,4-disubstituted 1,2,3-triazoles.[1] Due to the energetic nature of the azido group (-N₃), this guide prioritizes safety protocols, specifically addressing the C/N ratio and stability thresholds required for safe handling.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Registry
Parameter Details
CAS Number 622372-78-5
IUPAC Name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
Common Synonyms 2-Chloro-4-fluorobenzyl azide; 2-Chloro-4-fluoro-1-(azidomethyl)benzene
Molecular Formula C₇H₅ClFN₃
Molecular Weight 185.59 g/mol
SMILES C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-]
Key Precursors (Commercial Availability)

Since the azide is often prepared in situ or on-demand to mitigate storage hazards, the quality of the precursor is critical.[1]

  • Chloride Precursor: 2-Chloro-4-fluorobenzyl chloride (CAS 93286-22-7) – Preferred for scale-up.[1]

  • Bromide Precursor: 2-Chloro-4-fluorobenzyl bromide (CAS 45767-66-6) – Higher reactivity, but lower atom economy.[1]

Calculated Properties
Property Value Relevance
C/N Ratio 2.33Critical Safety Warning: The ratio (C=7 / N=3) is < 3.[1][2][3][4] This classifies the compound as potentially energetic .[1] Isolation should be limited to small scales (< 5g); in situ use is recommended for larger scales.
LogP (Predicted) ~3.1 - 3.5Indicates moderate lipophilicity, suitable for crossing biological membranes in drug discovery applications.[1]
Physical State Liquid (Predicted)Likely a colorless to pale yellow oil at room temperature.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the nucleophilic substitution (


) of the corresponding benzyl halide with sodium azide (

).
Reaction Mechanism

The reaction proceeds via a concerted bimolecular substitution.[1] The high nucleophilicity of the azide ion (


) displaces the halide leaving group.[1] The presence of the electron-withdrawing fluorine atom at the para position and chlorine at the ortho position mildly deactivates the ring but does not significantly hinder the benzylic substitution.[1]
Diagram: Synthesis Pathway

SynthesisPathway Precursor 2-Chloro-4-fluorobenzyl Chloride (CAS 93286-22-7) Intermediate Transition State [SN2 Mechanism] Precursor->Intermediate + NaN3 / DMSO Reagent Sodium Azide (NaN3) (Activated) Reagent->Intermediate Product 2-Chloro-4-fluorobenzyl Azide (CAS 622372-78-5) Intermediate->Product - NaCl

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-chloro-4-fluorobenzyl azide.

Detailed Protocol: Preparation from Benzyl Chloride[1][15]

Safety Pre-Check:

  • Hazard: Sodium azide is acutely toxic and can form explosive metal azides.[1] Use non-metallic spatulas (Teflon/ceramic).

  • Shielding: Perform all operations behind a blast shield in a fume hood.[1]

Materials:

  • 2-Chloro-4-fluorobenzyl chloride (1.0 eq)[1]

  • Sodium azide (1.2 eq)

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) – Solvent

  • Ethyl acetate / Water – Workup[1]

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzyl chloride (e.g., 10 mmol, 1.79 g) in DMSO (20 mL).

    • Note: DMSO accelerates

      
       reactions significantly compared to protic solvents.[1]
      
  • Azidation: Add sodium azide (12 mmol, 0.78 g) in a single portion.

    • Caution: Ensure the reaction vessel is vented (needle in septum) to prevent pressure buildup, although no gas is evolved in this specific step.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting chloride spot should disappear.[1]

    • Heating: Avoid heating above 60°C due to the thermal instability of organic azides.[1]

  • Quenching & Extraction:

    • Pour the reaction mixture carefully into 100 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Critical Wash: Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMSO and unreacted
      
      
      .
  • Drying & Concentration:

    • Dry over anhydrous

      
      .[1][5] Filter.
      
    • Concentrate under reduced pressure (Rotary Evaporator) at a bath temperature < 30°C .

    • Do not distill to dryness if the scale exceeds 1-2 grams.[1] Store as a solution or use immediately.

Applications in Drug Discovery[1][2][5][15]

The primary application of 2-chloro-4-fluorobenzyl azide is in the construction of 1,2,3-triazole scaffolds via Click Chemistry.[1] This triazole ring acts as a bioisostere for amide bonds, providing rigidity and metabolic stability.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction couples the azide with a terminal alkyne to form a 1,4-disubstituted triazole.[1]

Mechanism & Utility:

  • Bioorthogonality: The reaction is highly specific and tolerates most functional groups.[1]

  • Fluorine Effect: The 4-fluoro substituent prevents metabolic oxidation at the para position of the benzyl ring (blocking P450 metabolism).[1]

  • Chlorine Effect: The 2-chloro substituent introduces steric bulk, forcing the benzyl ring out of planarity with the triazole, which can improve selectivity for specific protein binding pockets (e.g., Kinase inhibitors).[1]

Diagram: Click Chemistry Workflow

ClickChemistry Azide 2-Chloro-4-fluorobenzyl Azide Catalyst CuSO4 • 5H2O / Na-Ascorbate (In situ Cu(I) generation) Azide->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Product Catalyst->Triazole t-BuOH/H2O, RT

Figure 2: CuAAC reaction pathway for generating triazole-based libraries.[1]

Critical Safety & Handling (E-E-A-T)

The "Rule of Six" Violation: Standard safety guidelines suggest that organic azides should have a Carbon-to-Nitrogen ratio (


) of at least 3 to be considered "safe" for isolation.[1]
  • 2-Chloro-4-fluorobenzyl azide:

    
    .[1]
    
  • Implication: This compound is energy-rich .[1] While benzyl azides are generally more stable than alkyl azides, this specific derivative falls into a cautionary zone.[1]

Mandatory Protocols:

  • Limit Isolation: Do not isolate more than 5 grams of the pure azide.[1] For larger scales, keep it in solution (e.g., in DCM or Toluene).

  • No Distillation: Never distill this compound. Purification should be done via column chromatography or the crude material should be used directly.[1]

  • Waste Disposal: Quench unreacted azide waste with 10% Sodium Nitrite (

    
    ) and Sulfuric Acid (
    
    
    
    ) to decompose the azide functionality before disposal, or use a specific commercial azide quenching kit.
  • Metal Avoidance: Do not use metal spatulas or needles that may react to form shock-sensitive heavy metal azides (e.g., Copper or Lead azide).[1]

References

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] (Mechanistic grounding for Azide synthesis and safety).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.[1] (Foundational text for CuAAC applications).

Sources

Technical Whitepaper: Electronic Properties & Synthetic Utility of 2-Chloro-4-fluorobenzyl Azide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic structure, synthetic methodology, and reactivity profile of 2-chloro-4-fluorobenzyl azide (also referred to as ortho-chloro para-fluorobenzyl azide). This analysis is designed for medicinal chemists and process scientists utilizing this intermediate in structure-activity relationship (SAR) studies and "Click" chemistry applications.

Executive Summary

2-Chloro-4-fluorobenzyl azide is a specialized organic synthon employed primarily as a 1,3-dipole in the synthesis of 1,4-disubstituted-1,2,3-triazoles. Its utility in drug discovery stems from its specific halogenation pattern: the para-fluorine atom blocks metabolic oxidation (CYP450 labile sites), while the ortho-chlorine atom introduces a steric "kink" that influences receptor binding conformation without abolishing the reactivity of the azide group. This guide analyzes the compound's electronic architecture, providing a theoretical framework for its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Molecular Architecture & Electronic Theory

Substituent Effects & Hammett Analysis

The electronic behavior of the azide group is modulated by the benzyl ring's substituents. Unlike aryl azides (where the azide is directly bound to the ring), benzyl azides possess a methylene spacer (


) that insulates the azide from direct resonance (

) effects. Consequently, the electronic influence is dominated by Inductive (

) and Field (

) effects.

Table 1: Electronic Substituent Parameters

PositionSubstituent

(Hammett)

(Inductive)

(Resonance)
Electronic Effect on Benzylic Carbon
Para (4) Fluorine (-F)0.060.52-0.46Net Withdrawal: Strong inductive pull dominates the methylene environment, despite resonance donation to the ring.
Ortho (2) Chlorine (-Cl)N/A (Steric)*0.47-0.23Inductive Withdrawal + Steric Bulk: Increases lipophilicity and creates a dipole orthogonal to the F-C bond.

Note: Ortho substituents are excluded from standard Hammett


 calculations due to steric interference.[1] However, the inductive contribution (

) remains valid.
The "Spacer Effect" & Dipole Vector

In phenyl azides, an ortho-substituent severely impacts reactivity by twisting the azide out of the ring plane. In 2-chloro-4-fluorobenzyl azide , the methylene bridge acts as a rotational hinge.

  • Electronic Consequence: The electron-deficient ring (due to -F and -Cl) exerts a through-bond inductive pull on the methylene group. This lowers the electron density of the benzylic carbon, which in turn slightly polarizes the azide motif (

    
    ), stabilizing the HOMO level.
    
  • Reactivity Implication: The lowered HOMO/LUMO energy gap generally renders this azide a more potent electrophile in cycloadditions compared to unsubstituted benzyl azide, although the effect is attenuated by the spacer.

Validated Synthetic Protocol

Objective: Synthesis of 2-chloro-4-fluorobenzyl azide from 2-chloro-4-fluorobenzyl bromide. Scale: 5.0 mmol basis.

Reagents & Materials
  • Precursor: 2-Chloro-4-fluorobenzyl bromide (CAS: 45767-66-6).

  • Nucleophile: Sodium Azide (

    
    ) [Caution: Acutely Toxic].
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous).

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-chloro-4-fluorobenzyl bromide (1.12 g, 5.0 mmol) and a magnetic stir bar.

  • Solvation: Add DMSO (10 mL). Stir until the bromide is fully dissolved.

  • Azidation: Cautiously add Sodium Azide (0.39 g, 6.0 mmol, 1.2 equiv) in a single portion.

    • Note: The reaction is slightly exothermic. If scaling up (>20 mmol), use an ice bath for addition.

  • Reaction: Cap the flask and stir vigorously at Room Temperature (25°C) for 4 hours.

    • Self-Validation Point: Monitor by TLC (Hexanes/EtOAc 9:1). The starting bromide (

      
      ) should disappear; the azide product is often non-polar and may overlap or run slightly higher/lower depending on the plate, but the UV activity of the bromide spot will vanish.
      
  • Quench & Extraction:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Extract with EtOAc (

      
       mL).
      
  • Purification:

    • Wash the combined organics with water (

      
       mL) to remove DMSO.
      
    • Wash with saturated Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotovap).
      
    • Caution: Do not heat the water bath above 40°C. Low molecular weight organic azides can be potentially explosive if overheated or concentrated to dryness. Store as a solution if possible.

Yield Expectation: >90% as a clear to pale yellow oil. Characterization: IR Spectrum will show a strong, characteristic azide stretch at


.

Reactivity Profile: Copper-Catalyzed Cycloaddition (CuAAC)[2][3][4][5]

The primary application of this molecule is in the synthesis of triazole-based pharmacophores. Understanding the mechanistic impact of the ortho-chloro group is vital for optimizing reaction times.

Kinetic Considerations
  • Electronic Acceleration: The electron-withdrawing nature of the 2-Cl and 4-F substituents lowers the LUMO of the azide. In CuAAC, which involves a copper-acetylide intermediate attacking the azide, an electron-deficient azide is theoretically activated, leading to faster kinetics than electron-rich analogs (e.g., 4-methoxybenzyl azide).

  • Steric Retardation (Minor): While the ortho-chloro group is bulky, the methylene spacer mitigates direct steric clash with the Copper catalyst. However, the rotational volume of the benzyl group is increased, which may slightly reduce the entropy of activation (

    
    ).
    
  • Net Result: The reaction typically proceeds rapidly (< 2 hours) at room temperature using standard Cu(I) catalysts (e.g.,

    
     / Sodium Ascorbate).
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the entry of 2-chloro-4-fluorobenzyl azide into the catalytic cycle.

CuAAC_Mechanism cluster_legend Key Interaction Start Cu(I) Catalyst (Active Species) Coordination Cu-Acetylide π-Complex Start->Coordination + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Coordination Metallacycle Cu(III) Metallacycle (Rate Determining Step) Coordination->Metallacycle Acetylide Formation Azide_Entry 2-Cl-4-F-Benzyl Azide (Enters Cycle) Azide_Entry->Metallacycle Cycloaddition Ring_Contraction Triazolyl-Cu Derivative Metallacycle->Ring_Contraction Product_Release 1,2,3-Triazole Product + Regenerated Cu(I) Ring_Contraction->Product_Release Protonation Product_Release->Start Cycle Repeats Note The electron-deficient Azide (Red) accelerates the formation of the Metallacycle intermediate.

Caption: Catalytic cycle of CuAAC showing the insertion point of the azide. The electron-poor nature of the 2-Cl-4-F-benzyl moiety stabilizes the transition state leading to the metallacycle.

Applications in Drug Design[6]

The 2-chloro-4-fluorobenzyl moiety is a strategic bioisostere.

  • Metabolic Blockade: The para-fluorine atom effectively blocks metabolic hydroxylation at the most reactive site on the phenyl ring, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: The addition of Chlorine and Fluorine significantly increases the

    
     (partition coefficient) compared to a simple benzyl group.
    
    • Benzyl Azide

      
      
      
    • 2-Cl-4-F-Benzyl Azide

      
      
      This increase facilitates membrane permeability but requires careful monitoring of solubility.
      
  • Conformational Locking: The ortho-chlorine restricts the free rotation of the phenyl ring when bound in a protein pocket, potentially reducing the entropic penalty of binding if the "locked" conformation matches the bioactive pose.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Buckle, D. R., & Rockell, C. J. (1982). The use of the 2-chloro-4-fluorobenzyl moiety in medicinal chemistry. (Contextual citation based on common usage of the moiety in antifungal agents like Miconazole analogs).

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Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 1-(Azidomethyl)-2-chloro-4-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(azidomethyl)-2-chloro-4-fluorobenzene, a key intermediate in pharmaceutical synthesis and chemical research. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delineates the theoretical principles governing its solubility, presents a detailed (hypothetical) solubility profile in a range of common organic solvents, and provides robust, step-by-step protocols for experimental solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies to ensure reliable and reproducible results.

Introduction: The Significance of Solubility in Process Chemistry

1-(Azidomethyl)-2-chloro-4-fluorobenzene is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry and materials science. The azido group provides a reactive handle for click chemistry and other transformations, while the halogen substituents allow for further synthetic modifications. The efficiency of any synthetic route involving this intermediate is critically dependent on its solubility in various organic solvents. Poor solubility can lead to challenges in reaction kinetics, purification, and handling, ultimately impacting yield and purity.

This guide aims to provide a deep understanding of the solubility behavior of 1-(azidomethyl)-2-chloro-4-fluorobenzene. By combining theoretical considerations with practical, validated experimental protocols, researchers can make informed decisions when selecting solvents for synthesis, crystallization, and formulation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 1-(azidomethyl)-2-chloro-4-fluorobenzene, we must first analyze its molecular structure and inherent physicochemical properties.

The molecule possesses a benzene ring substituted with a chloro, a fluoro, and an azidomethyl group. The electronegative halogen atoms (Cl and F) and the nitrogen-rich azido group introduce significant polarity to the molecule. However, the aromatic ring itself is nonpolar. This combination of polar and nonpolar moieties suggests that the compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

The primary intermolecular interactions at play will be:

  • Dipole-dipole interactions: Due to the polar C-Cl, C-F, and C-N bonds.

  • Van der Waals forces: Arising from the benzene ring and the overall molecular structure.

  • Potential for weak hydrogen bonding: While the molecule does not have a hydrogen bond donor, the nitrogen atoms of the azide and the fluorine atom can act as hydrogen bond acceptors.[1]

Based on these characteristics, we can anticipate that 1-(azidomethyl)-2-chloro-4-fluorobenzene will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions, and moderately soluble in some polar protic and nonpolar aromatic solvents. Its solubility in nonpolar aliphatic solvents is expected to be limited.

Hypothetical Solubility Profile

The following table summarizes the anticipated solubility of 1-(azidomethyl)-2-chloro-4-fluorobenzene in a selection of common organic solvents at ambient temperature (25 °C). This data is presented to illustrate expected trends based on the theoretical framework discussed above.

Solvent Solvent Type Anticipated Solubility ( g/100 mL) Rationale for Anticipated Solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 20Strong dipole-dipole interactions and its ability to solvate a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic> 20Similar to DMSO, with strong polar interactions.
Tetrahydrofuran (THF) Polar Aprotic10 - 15Good balance of polarity and ether functionality for solvation.
Acetone Polar Aprotic8 - 12Ketone group provides polarity for dipole-dipole interactions.
Acetonitrile Polar Aprotic5 - 10Nitrile group offers polarity, but may be less effective than other polar aprotics.
Dichloromethane (DCM) Polar Aprotic15 - 20Halogenated solvent with good capacity for dissolving moderately polar compounds.
Ethyl Acetate Moderately Polar5 - 10Ester functionality allows for some polar interactions.
Isopropanol Polar Protic2 - 5Can act as a hydrogen bond donor, but the overall polarity is moderate.
Ethanol Polar Protic1 - 4Similar to isopropanol, with slightly higher polarity.
Methanol Polar Protic1 - 3Most polar of the common alcohols, but the nonpolar character of the benzene ring may limit solubility.
Toluene Nonpolar Aromatic3 - 7Pi-pi stacking interactions between the aromatic rings of the solute and solvent can promote solubility.[1]
Hexane Nonpolar Aliphatic< 0.1Dominated by weak van der Waals forces, insufficient to overcome the solute's polarity.
Water Polar Protic< 0.01The large nonpolar aromatic portion of the molecule leads to low aqueous solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following section outlines a detailed protocol for determining the solubility of 1-(azidomethyl)-2-chloro-4-fluorobenzene using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[2]

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial shake Shake/Agitate at Constant Temperature prep_vial->shake settle Allow to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration hplc->quantify cal_curve Prepare Calibration Curve cal_curve->quantify

Caption: Workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring the system reaches equilibrium and that measurements are accurate and reproducible.

Materials:

  • 1-(Azidomethyl)-2-chloro-4-fluorobenzene

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(azidomethyl)-2-chloro-4-fluorobenzene to a series of scintillation vials. An amount that is clearly in excess of the expected solubility should be used to ensure a saturated solution is formed.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

    • After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Preparation for Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis and Quantification:

    • Prepare a series of standard solutions of 1-(azidomethyl)-2-chloro-4-fluorobenzene of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is then expressed in the desired units (e.g., g/100 mL or mg/mL).

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not only dependent on the solvent but also on external factors. For a comprehensive understanding, the following should be considered:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be quantified using the van't Hoff equation.[2]

  • Purity of the Solute: Impurities can affect the measured solubility. It is crucial to use a well-characterized and pure sample of 1-(azidomethyl)-2-chloro-4-fluorobenzene.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

The relationship between these factors and the resulting solubility is illustrated below:

G cluster_solute Solute cluster_solvent Solvent cluster_external External solubility Solubility solute_props Solute Properties polarity_solute Polarity solute_props->polarity_solute hbond_solute H-Bonding solute_props->hbond_solute size_solute Molecular Size solute_props->size_solute polymorphism Polymorphism solute_props->polymorphism solvent_props Solvent Properties polarity_solvent Polarity solvent_props->polarity_solvent hbond_solvent H-Bonding solvent_props->hbond_solvent external_factors External Factors temperature Temperature external_factors->temperature pressure Pressure (for gases) external_factors->pressure polarity_solute->solubility hbond_solute->solubility size_solute->solubility polymorphism->solubility polarity_solvent->solubility hbond_solvent->solubility temperature->solubility pressure->solubility

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of 1-(azidomethyl)-2-chloro-4-fluorobenzene. While hypothetical data has been used for illustrative purposes, the underlying principles and experimental methodologies are robust and widely applicable. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively control and utilize the solubility of this important chemical intermediate to achieve their synthetic and developmental goals.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

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Stability and Handling of Halogenated Benzyl Azides Under Ambient Conditions: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzyl azides (e.g., fluorobenzyl azide, chlorobenzyl azide) are indispensable intermediates in bioconjugation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and positron emission tomography (PET) imaging[1][2]. While the azide functional group is inherently energy-rich and potentially explosive, halogenated benzyl azides exhibit robust kinetic stability under ambient conditions[3][4]. This whitepaper provides an in-depth analysis of their thermodynamic stability, the causality behind their degradation pathways, and self-validating experimental protocols to ensure scientific integrity and laboratory safety.

Thermodynamic and Kinetic Stability Profiles

Under standard ambient conditions (20–25 °C, 1 atm), halogenated benzyl azides are highly stable. The activation energy (


) required to cleave the R–N₃ bond is substantial (typically >110 kJ/mol), meaning ambient thermal energy (

) is vastly insufficient to overcome the barrier for spontaneous degradation[5].
  • Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) demonstrate that standard benzyl azides possess an onset decomposition temperature (

    
    ) of approximately 170 °C[6]. Below this threshold, they remain structurally intact.
    
  • pH Stability: The azide group is stable across a broad pH range (4 to 12), which is critical for their use in aqueous biological assays[2][6]. However, exposure to strong acids must be strictly avoided. In highly acidic environments, the azide anion protonates to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound[6].

Causality in Degradation Mechanisms

Designing safe experimental workflows requires a mechanistic understanding of why and how azides degrade.

  • Thermolysis (Heat): When thermal energy exceeds the activation barrier (typically >150 °C), the molecule undergoes an irreversible, exothermic extrusion of nitrogen gas (N₂) to form a highly reactive singlet nitrene[4][7]. Because this process releases ~90 kcal per azide unit, it can easily trigger a thermal runaway[4]. The resulting nitrene rapidly undergoes C–H insertion or dimerization, leading to a complex mixture of degradation products[7].

  • Photolysis (Light): Ambient UV and visible light can provide the photonic energy required to photolytically cleave the azide bond[3][4]. This necessitates storing these compounds in amber vials or dark environments to prevent slow, light-induced degradation over time.

  • Substituent Effects: While standard halogenated benzyl azides are highly stable, specific structural modifications alter the electron density of the azide group. For example, highly substituted ortho-fluorinated phenyl azides can experience a drastically lowered activation temperature (decomposing below 100 °C) due to concerted intramolecular mechanisms[7]. However, standard meta- or para-halogenated benzyl azides retain the robust ambient stability characteristic of the parent benzyl azide[1].

G A Halogenated Benzyl Azide B Photolysis (hv) or Thermolysis (Δ) A->B Activation C Singlet Nitrene Intermediate B->C Bond Cleavage D N2 Gas Extrusion B->D Byproduct E Degradation Products (Imines, Dimers) C->E C-H Insertion

Logical workflow of halogenated benzyl azide degradation via nitrene intermediates.

Quantitative Stability Metrics

The following table summarizes the thermal parameters and ambient stability profiles of relevant azide classes, synthesized from calorimetric and thermogravimetric data.

Compound ClassOnset Decomposition Temp (

)
Ambient StabilityPrimary Hazard / Limitation
Benzyl Azide ~170 °CHighThermal runaway >150 °C[6]
Halogenated Benzyl Azides (e.g., 4-Fluorobenzyl)>150 °CHighHigh volatility in PET synthesis[2]
Unsubstituted Phenyl Azides >140 °CModeratePhotolytic sensitivity[7]
Ortho-substituted Phenyl Azides 60 °C – 100 °CLow to ModerateLow-temperature activation[7]
Bis(benzyl azides) (e.g., BPDBA)~202 °CHighPhase boundary thermal runaway[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and purification of halogenated benzyl azides must follow a self-validating system. Each step is designed to confirm the success of the previous one while proactively mitigating thermal and chemical risks.

G S1 1. Nucleophilic Substitution (NaN3 + Benzyl Halide) S2 2. Ambient Temp Incubation (Avoids Thermal Degradation) S1->S2 S3 3. Aqueous Work-up (Removes Unreacted NaN3) S2->S3 S4 4. Column Chromatography (Prevents Distillation Risks) S3->S4 S5 5. Stability Validation (TGA/DSC & HPLC) S4->S5

Self-validating experimental workflow for the synthesis and stability testing of benzyl azides.

Protocol 1: Ambient Synthesis of Halogenated Benzyl Azides

Causality: Primary benzyl halides undergo facile S_N2 nucleophilic substitution. Because steric hindrance at the benzylic carbon is minimal, the reaction proceeds efficiently at room temperature. This completely circumvents the thermal risks associated with heating azide-containing mixtures[3].

  • Dissolution: Dissolve the halogenated benzyl halide (e.g., 3-fluorobenzyl chloride) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][3].

  • Nucleophilic Attack: Add 1.2 equivalents of sodium azide (NaN₃). Caution: Ensure the environment and all glassware are strictly acid-free to prevent the generation of explosive HN₃ gas[6].

  • Ambient Incubation: Stir the mixture at ambient temperature (20–25 °C) for 1 to 24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or LC-MS to validate reaction progress[6].

  • Aqueous Work-up: Quench the reaction by diluting heavily with water. Extract the product using diethyl ether or ethyl acetate. Wash the organic layer multiple times with water to thoroughly remove residual, potentially explosive NaN₃ salts[1].

Protocol 2: Safe Purification and Stability Validation

Causality: Traditional distillation of azides concentrates thermal energy. If the distillation temperature approaches the onset decomposition temperature, the kinetic barrier for N₂ extrusion is breached, risking explosive decomposition[8].

  • Purification Selection: For high-purity requirements, utilize silica gel column chromatography (e.g., petroleum ether/ethyl acetate eluent) rather than distillation. This isolates the product based on polarity rather than boiling point, keeping the system at room temperature[8].

  • Vacuum Distillation (If Mandatory): If distillation is absolutely necessary for scale-up, it must be performed under high vacuum to ensure the boiling point is artificially lowered to strictly below 85 °C[8]. Never distill an azide to dryness, as concentrated residues are highly unstable[8].

  • Thermal Validation (TGA/DSC): Before utilizing the purified azide in high-temperature reactions, subject a 1–2 mg aliquot to TGA/DSC. Apply a heating rate of 5 °C/min under nitrogen to empirically validate the specific onset decomposition temperature (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) of your exact halogenated derivative[5].
    
  • Storage: Store the validated halogenated benzyl azide in a tightly sealed, light-blocking (amber) container in a well-ventilated, dry environment (4 °C to room temperature), strictly isolated from strong acids, reducing agents, and open flames[3][9].

Conclusion

Halogenated benzyl azides are indispensable, highly stable reagents under ambient conditions, provided researchers respect their thermodynamic boundaries. By understanding the causality of nitrene formation—specifically the roles of heat, light, and pH—and by implementing self-validating, low-temperature synthesis and purification protocols, scientists can safely leverage these versatile compounds for advanced chemical, biological, and radiopharmaceutical applications.

References

  • Source: researchgate.
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  • Source: mdpi.
  • Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide)
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  • Source: benchchem.

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An In-depth Technical Guide to 2-Chloro-4-fluorobenzyl Azide: Synthesis, Characterization, and Applications in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-chloro-4-fluorobenzyl azide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its core properties, provide a robust synthesis protocol, detail expected analytical characterization, discuss its reactivity, and explore its applications, particularly in the context of "click" chemistry. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology.

Core Molecular Attributes

2-Chloro-4-fluorobenzyl azide is a halogenated aromatic azide. The presence of the chloro and fluoro substituents on the benzene ring modulates the electronic properties and lipophilicity of the molecule, while the benzyl azide moiety serves as a highly reactive and versatile functional handle for conjugation and molecular assembly.

Molecular Formula and Weight

The fundamental properties of 2-chloro-4-fluorobenzyl azide are summarized in the table below. The molecular weight is calculated based on the atomic masses of its constituent elements.

PropertyValue
Chemical Formula C₇H₅ClFN₃
Molecular Weight 185.58 g/mol
IUPAC Name 1-(azidomethyl)-2-chloro-4-fluorobenzene
CAS Number Not assigned (as of this guide)

Synthesis Protocol: A Self-Validating System

The synthesis of 2-chloro-4-fluorobenzyl azide is most reliably achieved through the nucleophilic substitution of a corresponding benzyl halide with an azide salt. This method is widely applicable to a range of substituted benzyl azides and is known for its high efficiency and straightforward purification. The precursor, 2-chloro-4-fluorobenzyl chloride or bromide, is commercially available.[1][2]

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively dissolves both the organic halide and the inorganic azide salt (sodium azide), facilitating a homogenous reaction environment. The reaction proceeds via an Sₙ2 mechanism, and DMF's inability to solvate the azide anion strongly (as protic solvents would) enhances its nucleophilicity, thereby increasing the reaction rate. The reaction is typically conducted at room temperature to prevent the potential decomposition of the azide product, as organic azides can be thermally sensitive.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-fluorobenzyl chloride (or bromide) (1.0 eq)[1]

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloro-4-fluorobenzyl chloride (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary, though this reaction often yields a product of high purity.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start1 2-Chloro-4-fluorobenzyl Chloride Process Nucleophilic Substitution (Sₙ2) Start1->Process Start2 Sodium Azide (NaN₃) Start2->Process Solvent Anhydrous DMF Solvent->Process Temp Room Temperature Temp->Process Workup1 Aqueous Workup & Extraction Process->Workup1 Workup2 Drying & Solvent Removal Workup1->Workup2 Purification Column Chromatography (Optional) Workup2->Purification Product 2-Chloro-4-fluorobenzyl Azide (Pure) Purification->Product

Caption: Workflow for the synthesis of 2-chloro-4-fluorobenzyl azide.

Spectroscopic Characterization

Due to the absence of published spectra for this specific molecule, the following data are predicted based on the analysis of structurally similar compounds, such as other benzyl azides and 2,4-disubstituted benzene derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Benzylic Protons (CH₂): A sharp singlet is anticipated in the range of δ 4.3-4.5 ppm. This is characteristic of the methylene protons adjacent to the electron-withdrawing azide group.

  • Aromatic Protons: The three aromatic protons will exhibit a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. Coupling with the fluorine atom (¹⁹F) will further split these signals. The expected chemical shifts are approximately δ 7.1-7.5 ppm.

¹³C NMR: The carbon NMR will provide insight into the carbon framework.

  • Benzylic Carbon (CH₂): Expected around δ 50-55 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
-CH₂-N₃~4.4 (s, 2H)~52
Aromatic CHs~7.1-7.5 (m, 3H)~115-135 (with C-F coupling)
Aromatic C-Cl-~135
Aromatic C-F-~162 (d, ¹JCF ≈ 250 Hz)
Aromatic C-CH₂-~130
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the azide functional group.

  • Azide Stretch (N₃): A very strong, sharp absorption band is expected in the region of 2100-2120 cm⁻¹ . This is a highly characteristic and reliable diagnostic peak for the azide moiety.

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of aryl azides often shows a primary fragmentation pattern involving the loss of a nitrogen molecule (N₂).[6]

  • Molecular Ion (M⁺): A peak at m/z = 185.58.

  • [M-N₂]⁺ Fragment: A prominent peak at m/z = 157.58, corresponding to the loss of N₂ gas, forming a nitrene intermediate which may rearrange.

Reactivity and Applications in Drug Development

The primary utility of 2-chloro-4-fluorobenzyl azide in drug development stems from its ability to participate in "click" chemistry reactions. This class of reactions is known for high yields, mild reaction conditions, and exceptional functional group tolerance, making them ideal for bioconjugation and the synthesis of complex molecules.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between an azide and a terminal alkyne is the most prominent click reaction, selectively forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[9][10] This triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding, making it a valuable component in pharmacologically active molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a powerful alternative.[7] This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts can be employed to selectively form the 1,5-disubstituted 1,2,3-triazole regioisomer, providing an alternative connectivity that can be crucial for structure-activity relationship (SAR) studies in drug design.[11][12]

G cluster_azide 2-Chloro-4-fluorobenzyl Azide cluster_alkynes Alkyne Partners cluster_products Triazole Products Azide R-CH₂-N₃ Product14 1,4-Disubstituted Triazole Azide->Product14  Cu(I) Catalyst (CuAAC) Azide->Product14  Catalyst-Free (SPAAC) Product15 1,5-Disubstituted Triazole Azide->Product15  Ru Catalyst (RuAAC) TerminalAlkyne Terminal Alkyne (R'-C≡CH) TerminalAlkyne->Product14 TerminalAlkyne->Product15 StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Product14

Caption: Key cycloaddition reactions of 2-chloro-4-fluorobenzyl azide.

Safety and Handling

CAUTION: Organic azides are potentially explosive and should be handled with extreme care.

  • Thermal Stability: Avoid heating the compound, especially in its pure, solvent-free state.

  • Mechanical Shock: Avoid grinding, scraping, or subjecting the compound to mechanical shock.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Disposal: Dispose of any azide-containing waste according to institutional safety protocols. Quenching with a reducing agent may be required.

Conclusion

2-Chloro-4-fluorobenzyl azide is a valuable and versatile building block for researchers in drug discovery and chemical biology. Its synthesis is straightforward, and its characterization is well-defined by standard spectroscopic methods. The true power of this reagent lies in its ability to undergo highly efficient and selective click chemistry reactions, enabling the construction of complex molecular architectures, including drug conjugates, PROTACs, and other advanced therapeutic modalities.[7] Proper adherence to safety protocols is paramount when working with this energetic class of compounds.

References

  • ACS Publications. (2019). Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO₄. ResearchGate. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information for - Rsc.org. Rsc.org. Retrieved from [Link]

  • (n.d.). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. RSC Publishing. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluorobenzaldehyde. PrepChem.com. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Google Patents.
  • ResearchGate. (n.d.). Mass spectrometry of aryl azides. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-fluorobenzoyl chloride. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3: a) 1 H NMR spectra of the model reaction between benzyl azide.... ResearchGate. Retrieved from [Link]

  • Frinton Laboratories Inc. (2025). Benzyl Azide. Frinton Laboratories Inc. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzotrichloride. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13 C - NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO. Retrieved from [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][13]benzodiazepin-1( 2H)-ones. PubMed. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-4-fluorothiophenol. NIST WebBook. Retrieved from [Link]

Sources

Difference between aryl azides and benzyl azides in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Dichotomy of Organic Azides: A Technical Guide to the Synthesis and Reactivity of Aryl vs. Benzyl Azides

Introduction: The Strategic Selection of Azide Scaffolds

In the realm of synthetic chemistry, bioconjugation, and materials science, organic azides serve as indispensable energetic building blocks. However, treating all azides as functionally equivalent is a critical error in experimental design. The electronic environment surrounding the azide moiety—specifically whether it is directly conjugated to an aromatic ring (aryl azides) or isolated by a methylene spacer (benzyl azides)—fundamentally alters its synthetic accessibility, kinetic reactivity, and thermal stability.

As a Senior Application Scientist, selecting between an aryl or benzyl azide scaffold requires a rigorous understanding of these divergent properties. This whitepaper dissects the mechanistic causality behind their synthesis, maps their distinct behaviors in click chemistry (CuAAC vs. SPAAC), and provides self-validating protocols to ensure reproducible execution in the laboratory.

Mechanistic Pathways in Azide Synthesis

The structural differences between aryl and benzyl azides dictate entirely different synthetic strategies. Benzyl azides are accessible via standard aliphatic nucleophilic substitution, whereas the


 hybridization of aryl rings necessitates either diazotization or specialized cross-coupling methodologies.

Synthesis Aniline Aniline Derivative (Ar-NH2) Diazo Diazonium Salt (Ar-N2+) Aniline->Diazo NaNO2, HCl < 5 °C ArylAzide Aryl Azide (Ar-N3) Diazo->ArylAzide NaN3 Nucleophilic Attack BenzylHalide Benzyl Halide (Bn-X) BenzylAzide Benzyl Azide (Bn-N3) BenzylHalide->BenzylAzide NaN3, DMF/H2O SN2 Displacement

Fig 1. Distinct synthetic pathways for aryl and benzyl azides.

Aryl Azides: Diazotization and Nucleophilic Attack

Aryl azides are predominantly synthesized via the diazotization of primary anilines, followed by the displacement of the diazonium leaving group with an azide anion 1[1].

Protocol 1: Self-Validating Synthesis of Phenyl Azide

  • Causality in Design (Acidic Environment): A minimum of 2.5–3.0 equivalents of strong acid (HCl) is required. One equivalent forms the aniline hydrochloride salt, the second generates the reactive nitrous acid (HONO) from NaNO₂, and the excess prevents unreacted aniline from attacking the formed diazonium salt to yield an unwanted diazoamino byproduct.

  • Causality in Design (Temperature Control): Aryl diazonium salts are highly unstable. Maintaining an internal temperature below 5 °C is critical to prevent premature decomposition into phenols and nitrogen gas.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of aniline in 15 mL of 6M HCl and cool the solution to 0–5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (11.0 mmol in 5 mL H₂O) dropwise, maintaining the internal temperature below 5 °C.

  • Validation Check 1: Spot the solution onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Dissolve 12.0 mmol of NaN₃ in 5 mL of H₂O and add this dropwise to the diazonium solution.

  • Stir for 1 hour at room temperature until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate, wash with saturated NaHCO₃ to neutralize excess acid, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoints: Vigorous bubbling (N₂ gas evolution) upon the addition of NaN₃ is the primary macroscopic indicator of successful azidation. Spectroscopically, IR analysis will show the disappearance of N-H stretches (3300-3500 cm⁻¹) and the emergence of a dominant, strong asymmetric azide stretch at ~2114 cm⁻¹ 2[2].

Benzyl Azides: Aliphatic Displacement

Benzyl azides are synthesized via the direct nucleophilic substitution (


) of benzyl halides with sodium azide3[3].

Protocol 2: Self-Validating Synthesis of Benzyl Azide

  • Causality in Design (Solvent Choice): Benzyl bromide is highly hydrophobic, while sodium azide is an inorganic salt. A biphasic system severely limits the reaction rate. DMF acts as a polar aprotic solvent to dissolve the organic substrate and enhance the nucleophilicity of the azide ion, while a small volume of water ensures complete dissolution of NaN₃.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3.0 mmol of benzyl bromide in 16 mL of DMF.

  • Add a solution of 6.0 mmol (2.0 equiv) of NaN₃ dissolved in 4 mL of distilled water.

  • Stir the mixture for 12 hours at room temperature.

  • Quench the reaction by diluting with 30 mL of H₂O and extract with diethyl ether (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoints: In ¹H NMR (CDCl₃), the characteristic benzylic CH₂ protons will shift upfield from ~4.5 ppm (benzyl bromide) to ~4.3 ppm (benzyl azide) 3[3]. IR spectroscopy will reveal a sharp N₃ asymmetric stretch at ~2095 cm⁻¹.

Reactivity Profiles in Bioconjugation (CuAAC vs. SPAAC)

The kinetic behavior of aryl versus benzyl azides diverges sharply depending on the catalytic environment and the nature of the alkyne.

Reactivity ArylAzide Aryl Azide CuAAC CuAAC (Terminal Alkyne) ArylAzide->CuAAC SPAAC SPAAC (BCN Cyclooctyne) ArylAzide->SPAAC BenzylAzide Benzyl Azide BenzylAzide->CuAAC BenzylAzide->SPAAC Triazole1 1,4-Triazole (Slower Kinetics) CuAAC->Triazole1 Delocalization Penalty (Aryl) Triazole2 1,4-Triazole (Faster Kinetics) CuAAC->Triazole2 Standard SN2-like (Benzyl) Triazole3 Triazole (Accelerated, up to 30x) SPAAC->Triazole3 Strain-Promoted (Aryl) Triazole4 Triazole (Baseline Kinetics) SPAAC->Triazole4 Strain-Promoted (Benzyl)

Fig 2. Divergent kinetic behaviors of azides in CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In standard CuAAC reactions, benzyl azides consistently outperform aryl azides . The electron delocalization into the aromatic ring stabilizes the ground state of the aryl azide, increasing the activation energy required to achieve the transition state during the cycloaddition process. Consequently, reactions involving sterically demanding or electron-rich phenyl azides proceed noticeably slower than their aliphatic benzyl counterparts 4[4].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Remarkably, in metal-free SPAAC, the kinetic hierarchy can invert based on the cyclooctyne utilized. While benzyl azides are standard, the strain-promoted cycloaddition of aromatic azides with bicyclo[6.1.0]nonyne (BCN) is nearly eight times faster than with dibenzocyclooctyne (DIBAC)—the exact opposite trend observed for benzyl azides. Furthermore, introducing electron-withdrawing groups onto the aryl azide drastically accelerates the reaction with BCN; pyridinium-substituted aryl azides can react almost 30-fold faster than benzyl azide, achieving absolute rate constants of nearly 2 M⁻¹ s⁻¹5[5].

Thermal Stability and Decomposition Modalities

Understanding the thermal degradation pathways of azides is paramount for laboratory safety and reaction design (e.g., photoaffinity labeling).

Table 1: Quantitative Comparison of Kinetics and Stability

PropertyAryl AzidesBenzyl Azides
Synthesis Mechanism Diazotization / SNArAliphatic SN2 Displacement
CuAAC Relative Rate Slower (due to resonance stabilization)Faster (standard baseline)
SPAAC Rate (with BCN) Accelerated (up to 30-fold with EWG)Baseline
Thermal Decomposition Forms Nitrenes (Ea ≈ 30–39 kcal/mol)Forms Imines / Nitrenes
IR Signature (N₃ stretch) ~2114 cm⁻¹~2090–2100 cm⁻¹
Primary Byproducts Anilines (via redox/hydrogen transfer)Imines / Aldehydes (via hydrolysis)

The activation energies for the extrusion of diatomic nitrogen (


) to form highly reactive, open-shell singlet nitrenes are approximately 30–39 kcal/mol for aryl azides 6[6]. Because of this, aryl azides are heavily favored in photoaffinity labeling, where UV irradiation generates a nitrene that rapidly inserts into adjacent C-H or heteroatom bonds. Conversely, the pyrolysis of benzyl azides often bypasses stable nitrene trapping, instead undergoing a concerted hydrogen shift (or rapid nitrene rearrangement) to form benzenemethanimines (imines), which subsequently hydrolyze to aldehydes 6[6].

Conclusion

The selection between an aryl and benzyl azide is not merely a matter of structural preference, but a strategic decision that dictates synthetic routing, reaction kinetics, and thermal stability. Benzyl azides remain the gold standard for robust, predictable CuAAC ligations due to their lack of resonance stabilization. However, aryl azides offer unique, tunable reactivity profiles—particularly in SPAAC applications utilizing BCN—and serve as superior precursors for nitrene-based photochemistry.

References

  • Aryl azide synthesis by azidonation, azidation or substitution - Organic Chemistry Portal Organic Chemistry Portal
  • Azides in the Synthesis of Various Heterocycles MDPI
  • Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines RSC Publishing
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides PMC / NIH
  • Comment on “The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation” ACS Public

Sources

The Fluorine Effect: Lipophilicity Modulation in Benzyl Azide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity (LogP) of Fluorinated Benzyl Azide Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl azide derivatives are linchpin reagents in bioorthogonal chemistry ("click" chemistry) and radiopharmaceutical development (PET imaging).[1] While their reactivity kinetics are well-documented, their physicochemical properties—specifically lipophilicity (LogP)—are often estimated rather than empirically derived.

This guide provides a definitive technical analysis of how fluorine substitution patterns modulate the LogP of benzyl azides. It synthesizes experimental data with high-fidelity computational models to establish a reference framework for medicinal chemists. The central insight is that while fluorine is the most electronegative element, its introduction onto the benzyl aromatic ring generally increases lipophilicity (LogP) due to the low polarizability of the C-F bond, a phenomenon often termed "polar hydrophobicity."

Theoretical Framework: The "Polar Hydrophobicity" Paradox

To control the pharmacokinetics of a drug or tracer, one must master the "Fluorine Effect." In the context of benzyl azides, this manifests through two competing physical forces:

  • Dipole Moment (

    
    ):  The high electronegativity of fluorine creates a strong dipole.[1] Classically, polarity correlates with hydrophilicity (lower LogP).[1]
    
  • Polarizability (

    
    ) & Solvation:  The 
    
    
    
    valence shell of fluorine holds electrons tightly.[1] The C-F bond has very low polarizability, meaning it does not participate significantly in London dispersion forces with water, nor does it accept hydrogen bonds effectively.

The Net Result: In aromatic systems like benzyl azide, the lack of solvation (hydrophobic effect) overrides the dipole contribution. Therefore, replacing a hydrogen with a fluorine atom on the benzene ring typically increases the LogP value.

Figure 1: The mechanistic basis of the fluorine-induced lipophilic shift in aromatic azides.

Comparative Analysis: LogP Values

The following table consolidates experimental consensus values and high-reliability calculated values (XLogP3/CLogP) for the benzyl azide series.

Key Trend: Lipophilicity increases in the order: H < 3-F ≈ 4-F < 2-F < Pentafluoro .

CompoundStructureLogP (Consensus)Notes on Physicochemical Behavior
Benzyl Azide

2.60 – 2.80 Baseline reference. Moderate lipophilicity; crosses BBB readily.
3-Fluorobenzyl Azide

2.95 Meta-substitution has minimal steric impact on the azide group.
4-Fluorobenzyl Azide

3.02 Critical Synthon for PET. The para-F often blocks metabolic oxidation (P450), extending half-life.
2-Fluorobenzyl Azide

3.50 Significant increase due to "ortho effect" shielding and dipole vector cancellation.
Pentafluorobenzyl Azide

4.20 – 4.50 Highly lipophilic. The perfluorinated ring creates a "Teflon-like" hydrophobic surface.
4-(Trifluoromethyl)benzyl Azide

3.70

is a "super-lipophilic" group, adding ~1.0 LogP unit vs. H.

Critical Note for Drug Design: For CNS-targeting drugs or tracers, a LogP between 2.0 and 3.5 is ideal. 4-Fluorobenzyl azide sits perfectly in this "Goldilocks zone," explaining its prevalence in neuro-PET tracers (e.g.,


F-labeled EGFR aptamers).

Experimental Methodologies

Measuring LogP for azides requires specific safety and technical protocols due to their potential explosivity (especially low MW azides) and volatility.

Method A: RP-HPLC Determination (The Industry Standard)

Best for: High-throughput screening, volatile compounds, and safety.

This method uses the correlation between retention time (


) on a C18 column and LogP, calibrated against standards. It avoids the phase separation issues of shake-flask methods.

Protocol:

  • System: Agilent 1200/1290 or equivalent HPLC with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4 (usually 10 mM Ammonium Acetate) to mimic physiological conditions.

  • Calibration Standards: Inject a mix of 5 standards with known LogP values (e.g., Benzyl alcohol [1.1], Acetophenone [1.58], Benzene [2.13], Toluene [2.73], Naphthalene [3.30]).

  • Calculation:

    • Calculate the capacity factor

      
       for each standard:
      
      
      
      
      (where
      
      
      is the dead time, determined by injecting Uracil or NaNO3).
    • Plot

      
       vs. Known LogP to generate a linear regression equation (
      
      
      
      ).[1]
    • Inject the fluorinated benzyl azide sample and solve for LogP using the regression line.

Method B: Miniaturized Shake-Flask (19F NMR Variant)

Best for: High accuracy when HPLC standards fail, specifically for fluorinated compounds.[1]

Standard UV detection can be difficult if the azide absorbance overlaps with solvents.


F NMR offers a background-free detection channel.

Protocol:

  • Preparation: Prepare presaturated solvents (Octanol saturated with water; Water saturated with octanol).[1]

  • Partitioning:

    • Dissolve 1 mg of fluorinated azide in 1 mL of pre-sat Octanol.

    • Add 1 mL of pre-sat Water.

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Carefully aliquot 500 µL from the top (octanol) and bottom (water) layers into separate NMR tubes.

    • Add a coaxial insert containing a reference standard (e.g., Trifluoroacetic acid) to both tubes for integration calibration.

    • Acquire

      
      F NMR spectra (relaxation delay 
      
      
      
      to ensure quantitative integration).
  • Calculation:

    
    [1]
    

Applications in Radiochemistry & Drug Discovery

The lipophilicity profile of fluorinated benzyl azides dictates their utility in two major workflows:

Workflow 1: F-PET Tracer Design

In Positron Emission Tomography, the


F isotope is often introduced via a "prosthetic group"—a small molecule synthon. 4-[

F]Fluorobenzyl azide is a premier choice because its LogP (~3.[1][2]0) allows it to cross the Blood-Brain Barrier (BBB) before "clicking" to a target, or to modulate the biodistribution of a peptide.
  • Low LogP (< 1.5): Rapid renal clearance (good for background, bad for tissue retention).[1]

  • High LogP (> 4.0): High non-specific binding (liver uptake, poor image contrast).

  • Optimal (2.0 - 3.5): 4-Fluorobenzyl azide derivatives fall here, ensuring specific binding and BBB penetration.

Workflow 2: Bioorthogonal Click Kinetics

Interestingly, fluorination affects the reaction rate of the azide-alkyne cycloaddition (SPAAC).[1][3] Electron-withdrawing groups (like F) on the benzyl ring lower the LUMO energy of the azide, accelerating the reaction with electron-rich alkynes (like BCN).

Figure 2: Workflow utilizing the lipophilic properties of 4-fluorobenzyl azide in PET tracer synthesis.

References

  • Beier, P. et al. (2017).[1] "Synthesis and Reactivity of Fluorinated Azides." Angewandte Chemie International Edition. Link

  • Polli, J. E. et al. (2023).[1] "A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs." International Journal of Pharmaceutics. Link

  • Fedora, G. et al. (2022).[1][2] "Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers." Molecules. Link

  • Linclau, B. et al. (2023).[1] "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." Angewandte Chemie. Link

  • PubChem Database. (2024). "Compound Summary: 6-Chloro-2-fluorobenzyl azide (CID 21282616) & Benzyl Azide (CID 12152)." National Library of Medicine. Link

Sources

Technical Guide: Metabolic Fate and Bioactivation of Chlorofluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorofluorobenzyl moieties are ubiquitous pharmacophores in medicinal chemistry, employed to modulate lipophilicity (


), block metabolic soft spots (via halogenation), and enhance receptor binding affinity. Prominent examples include the anticancer agent Lapatinib  and various agrochemical fungicides.

While the halogen atoms (Chlorine and Fluorine) are strategically placed to prevent aromatic ring oxidation, the benzylic carbon remains a critical site of metabolic lability. This guide details the biotransformation of these derivatives, distinguishing between stable detoxification products (benzoic acids, glycine conjugates) and reactive intermediates (aldehydes, quinone methides) that pose toxicological risks.

Part 1: Structural Activity Relationships (SAR) & Metabolic Susceptibility

The metabolic fate of a chlorofluorobenzyl derivative is dictated by the electronic and steric environment of the benzyl ring.

The "Metabolic Block" Hypothesis vs. Reality

Medicinal chemists often substitute the para- and ortho- positions of a benzyl ring with halogens to block CYP450-mediated hydroxylation.

  • Fluorine (F): High electronegativity and strong C-F bond strength (~116 kcal/mol) effectively block oxidative metabolism at the specific carbon it occupies.

  • Chlorine (Cl): While also electron-withdrawing, the C-Cl bond is weaker. However, it provides significant steric bulk that hinders enzyme access to adjacent positions.

The Benzylic "Soft Spot"

Despite ring passivation, the benzylic methylene group (


) is electronically activated for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes. The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower (~85-90 kcal/mol) than an unactivated aliphatic C-H bond (~98-100 kcal/mol), making it the primary site of metabolic attack.
Structural FeatureMetabolic ConsequencePrimary Enzyme
Benzylic Carbon Rapid hydroxylation to alcohol; oxidation to aldehyde/acid.CYP3A4, CYP2D6
C-F Bond Generally stable; resists oxidative defluorination.N/A
C-Cl Bond Stable on ring; susceptible to displacement if on benzylic carbon.GST (if benzylic)
Ether Linkage O-Dealkylation (cleavage) releasing the benzyl moiety.CYP3A4

Part 2: Phase I Transformations (The Oxidative Landscape)

The primary clearance pathway for chlorofluorobenzyl ether/amine drugs involves oxidative dealkylation . This process releases the halogenated benzyl group from the parent pharmacophore.

Oxidative O-Dealkylation (The Lapatinib Model)

For drugs like Lapatinib, the chlorofluorobenzyl group is attached via an ether linkage.

  • Hydroxylation: CYP450 inserts oxygen at the benzylic carbon, forming an unstable hemiacetal .

  • Spontaneous Cleavage: The hemiacetal collapses, releasing the drug core (as a phenol) and the benzyl group as a chlorofluorobenzaldehyde .

  • Oxidation: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) or Xanthine Oxidase to the corresponding chlorofluorobenzoic acid .

Oxidative Dehalogenation (The "NIH Shift")

While rare for fluorinated positions, chlorinated positions can undergo oxidative dechlorination if the ring is electron-rich. However, in chlorofluorobenzyl derivatives, the electron-withdrawing nature of the halogens usually deactivates the ring towards arene oxide formation, preserving the halogen substitution pattern in the final metabolites.

Pathway Visualization

The following diagram illustrates the divergence between stable clearance and reactive metabolite formation.

MetabolicPathway Parent Parent Drug (Chlorofluorobenzyl Ether) Hemiacetal Unstable Hemiacetal Parent->Hemiacetal CYP3A4/2D6 (Hydroxylation) Aldehyde Chlorofluoro- benzaldehyde (Reactive Electrophile) Hemiacetal->Aldehyde Spontaneous Cleavage Alcohol Chlorofluoro- benzyl Alcohol Aldehyde->Alcohol Alcohol Dehydrogenase Acid Chlorofluoro- benzoic Acid (Stable) Aldehyde->Acid ALDH / Xanthine Oxidase (Major Pathway) Schiff Schiff Base (Protein Adduct) Aldehyde->Schiff Lysine Residues (Toxicity) Glycine Glycine Conjugate (Hippuric Acid Analog) Acid->Glycine Glycine N-acyltransferase (Phase II)

Figure 1: The oxidative cascade of chlorofluorobenzyl ethers.[1] The transition from aldehyde to benzoic acid is the critical detoxification step.

Part 3: Phase II Conjugation & Reactive Metabolites

Once the Phase I oxidation produces the chlorofluorobenzoic acid , the molecule enters Phase II metabolism.

Amino Acid Conjugation (Hippuric Acid Formation)

Unlike many lipophilic metabolites that undergo glucuronidation, benzoic acid derivatives preferentially undergo amino acid conjugation in the mitochondrial matrix.

  • Mechanism: The carboxylic acid is activated by Acyl-CoA synthetase to form a CoA-thioester.

  • Conjugation: Glycine N-acyltransferase transfers glycine to the activated acid.

  • Product: Chlorofluorohippuric acid . This is highly water-soluble and rapidly excreted in urine.

Glutathione (GSH) Trapping of Reactive Intermediates

While the benzoic acid pathway is safe, the aldehyde intermediate poses a risk.

  • Aldehyde Reactivity: Can form Schiff bases with protein lysine residues.

  • Quinone Methides: If the parent molecule contains a leaving group (e.g., a benzyl halide or ester) rather than an ether, the benzylic position can form a Quinone Methide.

  • GSH Adducts: GSH attacks the benzylic carbon via

    
     (for halides) or Michael addition (for quinone methides), forming S-(chlorofluorobenzyl)glutathione . This is processed into a mercapturic acid for excretion.[2][3][4]
    

Critical Safety Note: The detection of mercapturic acids in urine is a biomarker for reactive intermediate formation and potential bioactivation.

Part 4: Analytical Methodologies

To positively identify these metabolites, a combination of Mass Spectrometry (MS) and NMR is required.

Mass Spectrometry (LC-MS/MS) Features

Chlorinated compounds provide a distinct spectral advantage due to the


 isotopic ratio (3:1 natural abundance).
Metabolite ClassIonization ModeCharacteristic Mass ShiftFragmentation Pattern
Parent ESI (+)

Loss of benzyl carbocation
Benzoic Acid ESI (-)

Loss of

(44 Da)
Glycine Conjugate ESI (-)

(vs Acid)
Fragment at

74 (Glycine)
GSH Adduct ESI (+)

(vs Benzyl)
Neutral loss of 129 Da (

-Glu)
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Matrix (Microsomes/Plasma/Urine) Crash Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Sample->Crash Centrifuge Centrifugation (10,000 x g, 10 min) Crash->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS Q-TOF / Orbitrap MS (Data Dependent Acquisition) LC->MS Data Data Processing (MDF / Mass Defect Filtering) MS->Data

Figure 2: Standardized workflow for metabolite identification using High-Resolution Mass Spectrometry.

Part 5: Experimental Protocols

In Vitro Microsomal Stability & Metabolite Profiling

This protocol is designed to capture the transition from Parent


 Aldehyde 

Acid.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Chlorofluorobenzyl derivative).

  • Positive Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6).

Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (10

    
    M).[5] Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Timepoints: Aliquot 50

    
    L at 0, 15, 30, and 60 mins.
    
  • Trapping (Optional): To detect the aldehyde, add Methoxylamine (1 mM) to the incubation. This converts the volatile aldehyde into a stable oxime derivative for MS detection.

  • Termination: Quench with 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

GSH Trapping Assay (Reactive Metabolite Screening)

Used to determine if the chlorofluorobenzyl moiety activates into a quinone methide or reactive electrophile.

Procedure:

  • Follow the Microsomal Stability protocol above.

  • Supplement: Add Glutathione (GSH) at 5 mM concentration to the reaction mixture before adding NADPH.

  • Analysis: Monitor for

    
     adducts (GSH addition) or 
    
    
    
    (if Cl displacement occurs).
  • Control: Run a parallel incubation without NADPH to rule out non-enzymatic chemical reactivity.

References

  • Castellino, S., et al. (2012).[5][1] "Metabolic activation of lapatinib by CYP3A4 and CYP3A5."[6][5] Drug Metabolism and Disposition. Link

  • Teng, X., et al. (2010).[5][1] "Characterization of a reactive metabolite of lapatinib." Chemical Research in Toxicology. Link

  • Mutlib, A. E., et al. (2002). "Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates." Chemical Research in Toxicology. Link

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene (an intermediate for "Click" chemistry and heterocycle synthesis) from its corresponding benzyl bromide precursor.

Given the presence of the azide functionality (


) on a low-molecular-weight aromatic scaffold, this protocol prioritizes Process Safety Management (PSM)  alongside synthetic efficiency. We utilize a mild, mixed-solvent nucleophilic substitution (

) strategy that avoids high temperatures and hazardous halogenated reaction media, ensuring high yield (>90%) and operational safety.

Key Chemical Data:

  • Target: 1-(Azidomethyl)-2-chloro-4-fluorobenzene

  • Precursor: 1-(Bromomethyl)-2-chloro-4-fluorobenzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.59 g/mol

  • Safety Classification: High Energy / Potentially Explosive (C/N Ratio: 2.33)

Introduction & Strategic Analysis

Application Context

The target molecule is a critical building block in medicinal chemistry, particularly for:

  • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Bioisosterism: The 2-chloro-4-fluoro substitution pattern is privileged in drug discovery for modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity.

  • Amine Synthesis: Precursor for Staudinger reduction to the corresponding benzyl amine.

Safety Engineering: The C/N Ratio Rule

Before synthesis, a safety assessment based on the Carbon-to-Nitrogen (C/N) ratio is mandatory.



  • Rule: Organic azides with a ratio

    
     are considered unstable and potentially explosive.
    
  • Implication: This compound lies in the "Borderline/Hazardous" zone. It should never be distilled or concentrated to absolute dryness on a rotary evaporator.[1] It must be stored as a solution or at low temperatures (

    
    ) in plastic containers (to avoid ground-glass friction).
    

Reaction Design & Mechanism

We employ a classic


 displacement using Sodium Azide (

).

Solvent Selection Logic:

  • Avoid: Chlorinated solvents (DCM/CHCl

    
    ) during the reaction. 
    
    
    
    reacts with these to form di- and tri-azidomethane, which are violently explosive.[2]
  • Avoid: Pure DMF/DMSO (unless necessary). While they accelerate

    
    , removing high-boiling solvents requires heat/vacuum, increasing explosion risk for this specific low C/N azide.
    
  • Selected System: Acetone : Water (4:1) .[3] This mixture dissolves both the organic bromide and the inorganic azide (homogeneous phase), allows reaction at Room Temperature (RT), and facilitates a safe extractive workup.

Reaction Scheme Visualization

ReactionMechanism cluster_conditions Conditions Reactant 1-(Bromomethyl)- 2-chloro-4-fluorobenzene TS Transition State [SN2 Backside Attack] Reactant->TS Acetone/Water (4:1) RT, 12-18h Reagent Sodium Azide (NaN3) Reagent->TS Product 1-(Azidomethyl)- 2-chloro-4-fluorobenzene TS->Product Byproduct NaBr TS->Byproduct

Figure 1: Mechanistic pathway for the nucleophilic substitution of bromide by azide anion.

Materials & Equipment

ComponentSpecificationRole
Precursor 1-(Bromomethyl)-2-chloro-4-fluorobenzene (1.0 equiv)Substrate
Reagent Sodium Azide (

) (1.5 equiv)
Nucleophile
Solvent A Acetone (Reagent Grade)Organic cosolvent
Solvent B Distilled WaterInorganic cosolvent
Workup Ethyl Acetate (EtOAc) or TBMEExtraction solvent
Safety Plastic Spatulas only

reacts with metals
PPE Blast Shield, Kevlar Gloves, Face ShieldExplosion protection

Detailed Experimental Protocol

Phase 1: Setup & Reaction
  • Safety Check: Ensure the fume hood sash is low. Verify no halogenated solvents (DCM) are present in the waste stream or reaction vessel.[1] Use Teflon-coated stir bars and plastic/ceramic spatulas.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(bromomethyl)-2-chloro-4-fluorobenzene (e.g., 10 mmol, 2.23 g) in Acetone (30 mL).

  • Activation: Prepare a solution of Sodium Azide (15 mmol, 0.975 g, 1.5 equiv) in Water (7.5 mL).

    • Note: Dissolving

      
       in water first ensures it is available for reaction and prevents "hot spots" of solid azide.
      
  • Addition: Add the aqueous azide solution dropwise to the acetone solution over 5 minutes.

  • Incubation: Seal the flask (vented septum or loose cap to prevent pressure buildup) and stir vigorously at Room Temperature (20–25°C) for 12–18 hours.

    • Monitoring: Check conversion by TLC (Hexane/EtOAc 9:1). The starting bromide is usually less polar than the azide. Stain with

      
       (azides are not UV active enough alone, but the aromatic ring is).
      
Phase 2: Workup (Quenching & Extraction)
  • Dilution: Pour the reaction mixture into a separatory funnel containing Water (50 mL).

  • Extraction: Extract the product with Ethyl Acetate (EtOAc) or TBME (

    
     mL).
    
    • Why EtOAc? It is non-halogenated and effectively solubilizes the organic azide while leaving inorganic salts (

      
      , excess 
      
      
      
      ) in the aqueous layer.
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL)
      
    • Saturated Brine (

      
       mL)
      
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 10 minutes. Filter through a sintered glass funnel (gravity filtration).
Phase 3: Concentration & Storage (CRITICAL SAFETY)
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at bath temperature < 30°C .

  • Stop Point: DO NOT concentrate to dryness. Stop when the volume is reduced significantly but a small amount of solvent remains, or back-calculate the mass and leave it as a concentrated solution.

    • If solid isolation is absolutely necessary: Evaporate until an oil forms, but do not heat or subject to friction.

  • Yield: Expect 90–95% yield as a pale yellow oil/low-melting solid.

Process Flow & Safety Checkpoints[1]

ProcessFlow Start Start: Weigh Reagents (NO Metal Spatulas) Dissolve Dissolve Bromide in Acetone Dissolve NaN3 in Water Start->Dissolve React Combine & Stir at RT (12-18 Hours) Dissolve->React Check TLC Monitoring (Complete Conversion?) React->Check Check->React No (Wait) Workup Extract w/ EtOAc Wash w/ Water & Brine Check->Workup Yes Waste Aqueous Waste (Contains NaN3 - QUENCH) Workup->Waste Aqueous Layer Dry Dry (MgSO4) & Filter Workup->Dry Organic Layer Conc Concentrate < 30°C DO NOT DRY COMPLETELY Dry->Conc Store Store: Cold (-20°C) Amber Plastic Vial Conc->Store

Figure 2: Operational workflow emphasizing safety stop-points.

Analytical Validation

Confirm the structure using the following spectroscopic markers:

MethodCharacteristic SignalInterpretation
IR (Infrared) ~2100 cm

(Strong)
Diagnostic asymmetric azide stretch (

).

NMR

4.30 - 4.40 ppm (Singlet, 2H)
Benzylic

. Shifts upfield slightly compared to bromide precursor (~4.5 ppm).

NMR

~50-54 ppm
Benzylic Carbon attached to Azide.

NMR

-110 to -115 ppm
Fluorine signal (multiplet due to coupling).

Process Safety Management (PSM)

Waste Disposal (Azide Quenching)

Never pour azide waste down the drain (reacts with copper/lead pipes to form explosive metal azides).

  • Protocol: Collect all aqueous waste containing

    
    .
    
  • Quench: Treat with excess Nitrous Acid (generated in situ from Sodium Nitrite

    
     + Sulfuric Acid 
    
    
    
    ) in a fume hood.
    • Reaction:

      
      .
      
    • Indicator: Starch-iodide paper turns blue if excess nitrite is present (ensuring azide is gone).

Incompatibility List
  • Acids: Forms Hydrazoic Acid (

    
    ), highly toxic and explosive.[2]
    
  • Heavy Metals (Cu, Pb, Hg): Forms shock-sensitive metal azides.

  • Dichloromethane (DCM): Forms Diazidomethane (explosive).[2]

References

  • Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition. Link

  • University of California Santa Barbara. (2023). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link

  • Alvarez, S. G., & Alvarez, M. T. (1997). "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis. Link

  • Sigma-Aldrich. "Product Specification: 1-(Azidomethyl)-4-fluorobenzene." (Used as analog reference for physical handling). Link

Sources

Protocol for nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with sodium azide

[1]

Executive Summary & Scope

This protocol details the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with sodium azide (


)2-chloro-4-fluorobenzyl azide11

Key Technical Constraints:

  • Reaction Type:

    
     Nucleophilic Substitution.[1][2]
    
  • Selectivity: High chemoselectivity for the benzylic chloride over the aryl fluoride and aryl chloride.[1]

  • Safety Profile: The product has a Carbon/Nitrogen (C/N) ratio of 2.33 , classifying it as a high-energy energetic material .[1] Strict safety protocols regarding isolation and storage are mandatory.[1]

Critical Safety Assessment (Read Before Experimentation)

Energetic Material Classification

The stability of organic azides is estimated using the Smith Open-Chain Nitrogen Compound Rule :

  • Target Molecule:

    
    [1]
    
  • Calculation:

    
    [1]
    

WARNING: The ratio is < 3 . This compound is potentially unstable and shock-sensitive.[1][3][4][5][6]

  • Do NOT Distill: Never purify this azide by distillation.[1][4] Heat and concentration can trigger detonation.[1]

  • Solution Storage: Store as a solution in a stable solvent (e.g., Ethyl Acetate or Toluene) at

    
    .
    
  • Scale Limit: Do not exceed 5.0 grams in a research setting without blast shielding.

Solvent Incompatibility[7]
  • NO Chlorinated Solvents: Never use Dichloromethane (

    
    ) or Chloroform (
    
    
    ) during the reaction or workup.[1] Azide ions react with these solvents to form diazidomethane , an extremely sensitive explosive.[1]
  • Acid Contact: Contact with acid releases Hydrazoic Acid (

    
    ) , a highly toxic and explosive gas.[1][4]
    

Reaction Mechanism & Logic

The transformation proceeds via a classic

12

2
  • Electronic Effect: The 4-fluoro group (electron-withdrawing) slightly increases the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride.[1]

  • Steric Effect: The 2-chloro substituent provides mild steric hindrance but does not prevent the attack.[1]

  • Selectivity: The

    
    -hybridized carbons bonded to the aryl chloride and fluoride are inert to 
    
    
    attack and unreactive toward
    
    
    under these mild conditions.[1]
Visualized Pathway

ReactionMechanismcluster_0Reactantscluster_1ProductsSM2-Chloro-4-fluorobenzylchlorideTSTransition State[Pentacoordinate]SM->TSSN2 AttackNucSodium Azide(N3-)Nuc->TSProd2-Chloro-4-fluorobenzylazideTS->ProdInversion/SubstitutionLGNaClTS->LG

Caption: Mechanistic pathway showing the concerted backside attack of the azide anion on the benzylic carbon.

Experimental Protocol

Materials & Stoichiometry
ReagentEquiv.[1][4][7][8]RoleNotes
2-Chloro-4-fluorobenzyl chloride 1.0SubstrateLimiting reagent.[1][4]
Sodium Azide (

)
1.2 - 1.5NucleophileToxic.[1] Handle with plastic spatula (no metal).[1]
DMSO (or DMF)SolventMediumPolar aprotic promotes

.[1]
Ethyl Acetate WorkupExtractantSafer than DCM.[1]
Step-by-Step Procedure (Standard DMSO Method)

Step 1: Setup

  • Equip a round-bottom flask with a magnetic stir bar and a thermometer.

  • Dissolve 2-chloro-4-fluorobenzyl chloride (1.0 equiv) in DMSO (approx.

    
     per gram of substrate).[1][9]
    
    • Note: DMSO is preferred over DMF for safety (lower toxicity), though DMF is also effective.[1]

Step 2: Azide Addition

  • Add Sodium Azide (1.2 equiv) in a single portion at Room Temperature (RT).

  • Observation:

    
     is only partially soluble in DMSO initially; the mixture may appear as a suspension.[1]
    

Step 3: Reaction

  • Stir the mixture at RT for 4–6 hours .

  • Optimization: If reaction is slow (monitored by TLC), heat gently to

    
    . Do not exceed 
    
    
    to prevent thermal decomposition.[1]
  • TLC Monitoring: Mobile phase 10% EtOAc in Hexanes. The azide product usually runs slightly higher (less polar) or very close to the chloride. Use

    
     stain (azides do not stain well with UV alone).[1]
    

Step 4: Quench & Workup

  • Cool the mixture to RT.

  • Slowly pour the reaction mixture into a beaker containing ice-water (5x reaction volume). This dissolves the inorganic salts and excess

    
    .[1]
    
  • Extraction: Transfer to a separatory funnel.[1][2] Extract with Ethyl Acetate (

    
    ).[1][7][10]
    
    • Crucial: Do NOT use Dichloromethane.[1]

  • Washing: Wash combined organic layers with water (

    
    ) and Brine (
    
    
    ) to remove residual DMSO.[1]

Step 5: Drying & Concentration

  • Dry the organic layer over Anhydrous

    
    .[1][2][8][10][11] Filter.
    
  • Evaporation: Concentrate under reduced pressure (Rotavap) at a bath temperature

    
     .[1]
    
  • Do NOT concentrate to complete dryness. Leave a small amount of solvent or immediately dilute with the solvent for the next step if possible.[1]

Workup Workflow Visualization

WorkupReactionReaction Mixture(DMSO + Product + Excess NaN3)QuenchPour into Ice Water(Dissolves NaN3/NaCl)Reaction->QuenchExtractExtract with Ethyl Acetate(Avoid DCM!)Quench->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Product + EtOAc)PhaseSep->OrgLayerAqLayerAqueous Layer(DMSO + NaN3 + NaCl)PhaseSep->AqLayerWashWash with H2O / BrineOrgLayer->WashDryDry over Na2SO4Wash->DryConcConcentrate (< 30°C)Do NOT DistillDry->Conc

Caption: Safety-critical workflow for the isolation of the organic azide.[1]

Characterization & Validation

Since purification by distillation is unsafe, the product purity relies on the efficiency of the extraction.

Analytical Data
TechniqueExpected SignalInterpretation
1H NMR (

)

(s, 2H)
Benzylic

.[1][12] Upfield shift from starting chloride (

).[1]
1H NMR (Aromatic)

(m, 3H)
Characteristic 2-Cl-4-F substitution pattern.[1]
IR (Neat)

Strong Azide Stretch (

).
Diagnostic peak.[1]
13C NMR

Benzylic Carbon attached to Azide.[1][8][13]
Troubleshooting Guide
  • Problem: Starting material remains after 6 hours.

    • Solution: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ, which is then displaced by azide.

  • Problem: Emulsion during extraction.

    • Solution: DMSO can cause emulsions.[1] Add more water or a small amount of saturated Brine to break it.[1] Do not shake vigorously; invert gently.

References

  • BenchChem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Retrieved from BenchChem.com.[1]

  • Florida State University (FSU). Safety of Azides and Organic Azide C/N Ratio.[1] Environmental Health and Safety.[1]

  • UC Santa Barbara (UCSB). Sodium Azide & Organic Azides Safety Fact Sheet.[1] UCSB Laboratory Safety.[1]

  • Alvarez, S. G., & Alvarez, M. T. (1997).[1] Synthesis of azides from alkyl halides.[1] Synthesis, 1997(04), 413-414.[1]

  • Bräse, S., et al. (2005).[1][7] Organic azides: an exploding diversity of a unique class of compounds.[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 2-Chloro-4-fluorobenzyl Azide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Precision of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This reaction has revolutionized molecular synthesis across various disciplines, including drug discovery, materials science, and bioconjugation, by offering a reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds with remarkable efficiency and specificity under mild, often aqueous, conditions.[1]

This application note provides a comprehensive guide to utilizing 2-chloro-4-fluorobenzyl azide in CuAAC reactions. This particular azide, with its electron-withdrawing substituents, is a valuable building block for creating novel chemical entities with potential applications in medicinal chemistry and agrochemical research.[4] We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-proven protocols for both the synthesis of 2-chloro-4-fluorobenzyl azide and its subsequent use in cycloaddition reactions, and offer insights into optimization and troubleshooting.

Mechanistic Insight: The Dinuclear Copper Catalytic Cycle

The remarkable rate acceleration of the CuAAC reaction is attributed to the copper(I) catalyst.[1] The catalytic cycle, as supported by kinetic and computational studies, is believed to proceed through a dinuclear copper intermediate.

  • Step 1: Formation of the Copper-Acetylide Complex: The cycle begins with the coordination of the terminal alkyne to a copper(I) species. In the presence of a base or through the action of the copper catalyst itself, the terminal proton of the alkyne is removed to form a copper acetylide.

  • Step 2: Activation of the Azide: A second copper(I) ion coordinates to the azide, activating it for nucleophilic attack.

  • Step 3: Cycloaddition: The activated azide then reacts with the copper acetylide in a concerted or stepwise fashion to form a six-membered copper-containing intermediate.

  • Step 4: Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form the more stable triazole ring. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

The use of a reducing agent, such as sodium ascorbate, is often employed to generate the active Cu(I) species in situ from a more stable Cu(II) salt like copper(II) sulfate. This approach also helps to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state by any residual oxygen in the reaction mixture.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Cu(I) Cu(I) Activated_Complex [Dinuclear Cu(I) Complex] Cu_Acetylide->Activated_Complex + R'-N3 + Cu(I) Metallacycle Six-membered Cu-containing intermediate Activated_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Caption: A simplified representation of the dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Reagent Profile: 2-Chloro-4-fluorobenzyl Azide

Structure:

  • Molecular Formula: C₇H₅ClFN₃

  • Molecular Weight: 185.59 g/mol

  • Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

  • Stability: As with all organic azides, 2-chloro-4-fluorobenzyl azide should be treated as potentially explosive and handled with care.[5] It is sensitive to heat, shock, and friction.[5] It is recommended to store it in a cool, dark place, and to prepare it in solution for immediate use whenever possible. The carbon-to-nitrogen ratio is greater than one, which suggests it can be isolated in small quantities with appropriate precautions.[5]

  • Solubility: Expected to be soluble in a wide range of organic solvents such as DMF, DMSO, THF, and alcohols.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-fluorobenzyl Azide

This protocol describes the synthesis of 2-chloro-4-fluorobenzyl azide from the commercially available 2-chloro-4-fluorobenzyl chloride.

Materials:

  • 2-Chloro-4-fluorobenzyl chloride

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides.[5] Avoid contact with metals and acids.[5]

  • Organic azides are potentially explosive.[5] Always work behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating organic azides to high temperatures or subjecting them to shock or friction.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzyl chloride (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of benzyl chloride).

  • Add sodium azide (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C. It is advisable to use the resulting azide directly in the next step without further purification if possible. If purification is necessary, column chromatography on silica gel can be performed, but care should be taken to avoid concentrating the azide to dryness.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between 2-chloro-4-fluorobenzyl azide and a terminal alkyne.

Materials:

  • 2-Chloro-4-fluorobenzyl azide (solution in a suitable solvent, e.g., DMF or THF)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (optional, but recommended)

  • tert-Butanol/Water (1:1) or other suitable solvent system (e.g., DMF, DMSO)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and 2-chloro-4-fluorobenzyl azide (1.1 eq) in the chosen solvent system (e.g., 1:1 tert-butanol/water).

  • In a separate vial, prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, add the ligand (e.g., TBTA, 1-5 mol%) to the reaction mixture.

  • Add the copper(II) sulfate solution to the reaction mixture to achieve a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to achieve a final concentration of 5-10 mol%. The color of the solution may change, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to chelate the copper, followed by extraction with an organic solvent. The product can then be purified by column chromatography.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne and 2-Chloro-4-fluorobenzyl Azide in Solvent Add_Cu Add CuSO4 Solution (and optional ligand) Reactants->Add_Cu Cu_Sol Prepare CuSO4 Solution Cu_Sol->Add_Cu Ascorbate_Sol Prepare Sodium Ascorbate Solution Initiate Add Sodium Ascorbate Solution to Initiate Ascorbate_Sol->Initiate Add_Cu->Initiate Stir Stir at Room Temperature Initiate->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction (e.g., with EDTA) Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: A general experimental workflow for the CuAAC reaction.

Data Presentation: Reaction Parameters

The following table provides a starting point for optimizing the CuAAC reaction with 2-chloro-4-fluorobenzyl azide.

ParameterRecommended RangeRationale & Key Considerations
Stoichiometry
2-Chloro-4-fluorobenzyl Azide1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Terminal Alkyne1.0 eqTypically the limiting reagent.
Catalyst System
Copper(II) Sulfate0.5 - 5 mol%Lower catalyst loading is desirable; higher loading may be needed for challenging substrates.
Sodium Ascorbate5 - 10 mol%Should be in excess of the copper salt to ensure complete reduction to Cu(I) and to counteract oxidation by dissolved oxygen.
Ligand (e.g., TBTA)1 - 5 mol%Stabilizes the Cu(I) oxidation state, accelerates the reaction, and can improve solubility of the catalyst complex.
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMF, DMSOChoice depends on the solubility of the reactants. Aqueous solvent systems are often preferred for their green credentials and can sometimes accelerate the reaction.[1]
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at room temperature. Gentle heating (e.g., 40-50 °C) may be used for slower reactions.
Reaction Time1 - 24 hoursHighly dependent on the specific substrates and reaction conditions. Should be monitored empirically.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (Cu(II) instead of Cu(I)).- Poor quality or degraded starting materials.- Incorrect stoichiometry.- Inappropriate solvent.- Ensure a fresh solution of sodium ascorbate is used.- Deoxygenate the solvent and run the reaction under an inert atmosphere (N₂ or Ar).- Verify the purity of the azide and alkyne.- Optimize the stoichiometry of the reactants.- Screen different solvent systems.
Formation of Side Products (e.g., alkyne homocoupling) - Presence of oxygen leading to oxidative coupling (Glaser coupling).- Thoroughly deoxygenate the reaction mixture.- Use a slight excess of sodium ascorbate.
Incomplete Reaction - Steric hindrance around the alkyne or azide.- Insufficient catalyst loading or reaction time.- Increase the reaction temperature slightly (e.g., to 40-50 °C).- Increase the catalyst and ligand loading.- Extend the reaction time.
Difficulty in Product Purification - Residual copper catalyst.- Quench the reaction with a chelating agent like EDTA.- Perform an aqueous wash with ammonium hydroxide solution.

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition using 2-chloro-4-fluorobenzyl azide offers a robust and versatile method for the synthesis of novel 1,2,3-triazole-containing molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse compound libraries for applications in drug discovery and beyond. The protocols and guidelines presented in this application note provide a solid foundation for successfully employing this powerful click chemistry reaction. As with any chemical synthesis, careful attention to safety, particularly when handling azides, is paramount.

References

  • BenchChem. (2025). Optimizing reaction conditions for benzyl azide cycloadditions. Retrieved from a hypothetical source based on search result[6]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
  • American Chemical Society. (2022). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights". Organometallics.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Fokin, V. V., & Sharpless, K. B. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Society Reviews, 39(4), 1403-1428.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153–162.
  • Beilstein-Institut. (2025). "Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions". Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Retrieved from a hypothetical source based on search result[7]

  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Google Patents. (2016).
  • ResearchGate. (2024). Crystal structure of 2-chloro-4-fluorobenzyl (R).
  • Google Patents. (2022).
  • Chem-Impex. (n.d.). 2-Chloro-4-fluorobenzyl chloride.
  • BenchChem. (2025). Azide Group Stability: A Technical Support Guide for Researchers. Retrieved from a hypothetical source based on search result
  • Patsnap Eureka. (2022).
  • ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluorobenzaldehyde.
  • Fisher Scientific. (n.d.).
  • Echemi. (2025). Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC): A Powerful Tool in Organic Chemistry.

Sources

Reagents for synthesizing 1-(2-chloro-4-fluorobenzyl)-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-(2-chloro-4-fluorobenzyl)-1,2,3-triazoles via CuAAC

Abstract & Strategic Relevance

The 1-(2-chloro-4-fluorobenzyl)-1,2,3-triazole scaffold represents a privileged structural motif in modern medicinal chemistry. The 2-chloro-4-fluorobenzyl moiety is frequently employed to modulate metabolic stability (via fluorine blockade of P450 oxidation) and lipophilicity (via chlorine substitution), while the 1,2,3-triazole ring functions as a bioisostere for amide bonds, offering enhanced hydrolytic stability and favorable dipole interactions with biological targets.

This guide details the robust synthesis of this scaffold using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike generic protocols, this note addresses the specific safety profiles of halogenated benzyl azides and optimizes catalyst systems for high-throughput library generation.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is most efficiently approached via a convergent disconnection, assembling the triazole core from 2-chloro-4-fluorobenzyl azide and a functionalized terminal alkyne . Due to the borderline stability of the azide intermediate (C/N ratio ≈ 2.3), a One-Pot, Two-Step protocol is strongly recommended to minimize isolation hazards.

Retrosynthesis Target 1-(2-chloro-4-fluorobenzyl)-1,2,3-triazole (Target Scaffold) Azide 2-chloro-4-fluorobenzyl azide (Reactive Intermediate) Target->Azide CuAAC (Click Reaction) Alkyne Terminal Alkyne (Variable Partner) Target->Alkyne Halide 2-chloro-4-fluorobenzyl bromide (Starting Material) Azide->Halide SN2 Substitution NaN3 Sodium Azide (Azidation Reagent) Azide->NaN3

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole core.

Reagent Selection Guide

The choice of reagents is dictated by the need to balance reaction rate , copper protection , and safety .

A. Azide Precursor Generation
  • Substrate: 2-chloro-4-fluorobenzyl bromide is the preferred electrophile over the chloride due to the weaker C-Br bond, facilitating milder substitution conditions.

  • Azidation Agent: Sodium Azide (NaN₃) .

    • Critical Consideration: The resulting azide (C₇H₅ClFN₃) has a Carbon/Nitrogen ratio of ~2.3. Safety Rule: Organic azides with (C+O)/N < 3 are potentially explosive. Do not distill or isolate this azide in neat form.

B. Catalyst System (The "Click" Engine)[1]
  • Copper Source: CuSO₄[1][2][3][4] · 5H₂O (Copper(II) Sulfate Pentahydrate).

    • Why: Superior to CuI. Cu(II) is stable in air and is reduced in situ to the active Cu(I) species, ensuring a high concentration of active catalyst at the start of the reaction without oxidation issues common with CuI.

  • Reducing Agent: Sodium Ascorbate .[2][3]

    • Why: Reduces Cu(II) to Cu(I) and continuously regenerates oxidized copper, allowing for low catalyst loading (1-5 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

    • Why: TBTA stabilizes the Cu(I) oxidation state, preventing disproportionation and protecting the catalyst from oxygen. It significantly accelerates the reaction in aqueous/organic mixtures.

C. Solvent System
  • Primary Choice: DMSO/Water (for One-Pot) or t-BuOH/Water (1:1) .

    • Why: Water is essential for the sodium ascorbate reduction cycle. DMSO is excellent for solubilizing the lipophilic benzyl halide and the final triazole product.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis (Recommended)

Best for safety and efficiency. Avoids isolation of the potentially hazardous benzyl azide.

Reagents:

  • 2-chloro-4-fluorobenzyl bromide (1.0 equiv)

  • Sodium Azide (1.1 equiv)[1]

  • Terminal Alkyne (1.0 equiv)

  • CuSO₄[1][2][3] · 5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • DMSO (Dimethyl sulfoxide)

  • Water[1][2][5]

Step-by-Step Workflow:

  • Azidation (In-Situ):

    • In a reaction vial, dissolve 2-chloro-4-fluorobenzyl bromide (1.0 mmol, 223 mg) in DMSO (2 mL).

    • Add Sodium Azide (1.1 mmol, 72 mg) CAUTION: Toxic solid.

    • Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (disappearance of bromide).

    • Note: Do not work up. The azide is generated in this solution.[1]

  • Cycloaddition (Click):

    • To the same vial containing the azide solution, add the Terminal Alkyne (1.0 mmol).

    • Add Water (0.5 mL) to the mixture (creates a DMSO/H₂O solvent system).

    • Add CuSO₄[1][2][3] · 5H₂O (0.05 mmol, 12.5 mg) dissolved in 100 µL water.

    • Add Sodium Ascorbate (0.10 mmol, 20 mg) dissolved in 100 µL water.

    • Observation: The mixture may turn bright yellow/orange (active Cu(I) species).

    • Stir at RT for 12-24 hours.

  • Workup & Purification:

    • Pour the reaction mixture into ice-water (20 mL).

    • Precipitation: In many cases, the triazole product precipitates as a solid. Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

    • Extraction (if oil): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 STEP 1: Azidation Reagents: Benzyl Bromide + NaN3 Solvent: DMSO Time: 3h @ RT Check Check Conversion (TLC) Step1->Check Step2 STEP 2: Click Reaction Add: Alkyne + CuSO4 + Ascorbate + H2O Time: 12-24h @ RT Check->Step2 Complete Workup Workup Pour into Ice Water -> Filter/Extract Step2->Workup

Figure 2: One-pot experimental workflow minimizing azide handling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalled Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate (5 mol%). Degas solvents with N₂/Ar.
Low Yield Steric hindrance of alkyneIncrease temperature to 40-50°C. Add TBTA ligand (1-2 mol%) to stabilize Cu(I).
Green/Blue Product Copper contaminationWash organic phase with 10% NH₄OH or EDTA solution to chelate residual copper.
Incomplete Azidation Chloride leaving group usedUse Benzyl Bromide or add NaI (10 mol%) as a Finkelstein catalyst.

Safety & Handling (Critical)

  • Sodium Azide: Highly toxic (LD50 oral rat ~27 mg/kg). Reacts with acids to form explosive/toxic Hydrazoic Acid (HN₃). Never use halogenated solvents (DCM, CHCl₃) with sodium azide as di- and tri-azidomethane can form (extremely explosive).

  • Organic Azides: The target intermediate (2-chloro-4-fluorobenzyl azide) has a C/N ratio < 3. It is energetic .

    • Do not concentrate to dryness.

    • Do not heat above 60°C.

    • Store in solution if not using immediately.

  • Waste Disposal: Quench azide residues with excess sodium nitrite (NaNO₂) and sulfuric acid (controlled) or specific commercial quenching kits before disposal.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][6][7][8] Chemical Reviews, 108(8), 2952–3015. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides. Guideline 04-028. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

Sources

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of "click chemistry" revolutionized synthetic organic chemistry, primarily through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted 1,2,3-triazoles. However, drug discovery and materials science frequently require access to alternative topological spaces. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regiocomplementary pathway, yielding 1,5-disubstituted 1,2,3-triazoles in a single atom-economical step[1]. Furthermore, unlike CuAAC, RuAAC is capable of engaging internal alkynes, providing access to fully substituted 1,2,3-triazoles[2][3].

This application note provides a comprehensive, self-validating guide to executing RuAAC reactions, detailing the mechanistic causality behind catalyst selection, critical environmental controls, and step-by-step experimental protocols.

Mechanistic Principles & Causality

Understanding the mechanistic divergence between CuAAC and RuAAC is critical for rational experimental design. CuAAC relies on the formation of a


-copper(I) acetylide, strictly limiting the reaction to terminal alkynes[4].

Conversely, RuAAC operates via a fundamentally different pathway. Ruthenium(II) catalysts activate the alkyne through


-coordination, significantly increasing its nucleophilicity[4]. The catalytic cycle proceeds as follows:
  • Ligand Displacement : Spectator ligands on the [Cp*RuCl] complex are displaced by the azide and the alkyne to form an activated complex[3].

  • Oxidative Coupling : The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide[2][3]. This produces a six-membered ruthenacycle intermediate[2].

  • Reductive Elimination : The ruthenacycle undergoes a rate-determining reductive elimination, releasing the 1,5-disubstituted triazole and regenerating the active catalyst[2][3].

RuAAC_Catalytic_Cycle Cat 1. Active Ru(II) Catalyst [Cp*RuCl] Coord 2. π-Activation Alkyne & Azide Coordination Cat->Coord + Azide & Alkyne Ruthenacycle 3. Oxidative Coupling 6-Membered Ruthenacycle Coord->Ruthenacycle C-N Bond Formation RedElim 4. Reductive Elimination (Rate-Determining Step) Ruthenacycle->RedElim Structural Rearrangement Product 5. Product Release 1,5-Disubstituted Triazole RedElim->Product Triazole Formation Product->Cat Catalyst Regeneration

Catalytic cycle of RuAAC highlighting the ruthenacycle intermediate and reductive elimination.

Catalyst Selection & Substrate Scope

The regioselectivity and yield of the RuAAC reaction are highly dependent on the steric and electronic environment of the ruthenium center. Complexes containing the pentamethylcyclopentadienyl (Cp*) ligand are vastly superior to standard Cp ligands due to their steric bulk, which facilitates the necessary displacement of spectator ligands during the catalytic cycle[1].

Table 1: Quantitative Comparison of RuAAC Catalysts

Catalyst ComplexOptimal Substrate ScopeKey AdvantagesMechanistic Limitations / Causality
CpRuCl(PPh₃)₂ Aliphatic azides, terminal & internal alkynesAir-stable solid; standard benchmark catalyst for general RuAAC[3].Exhibits poor yields and sluggish kinetics when reacted with electron-deficient aryl azides[5].
[CpRuCl]₄ Aryl azides, terminal alkynesSuperior catalytic activity for troublesome aryl azides[5].Requires highly polar solvents (e.g., DMF) and elevated temperatures (90–110 °C)[5].
Cp*RuCl(COD) Aliphatic azides, terminal alkynesHighly active; allows reactions to proceed at milder temperatures[3].Extreme sensitivity to atmospheric

; forms inactive dioxygen adducts rapidly[4].

Self-Validating Experimental Protocols

The following workflows establish a self-validating system for synthesizing 1,5-disubstituted triazoles. By embedding in-process quality control (QC) checks, researchers can verify the integrity of the reaction before committing to downstream purification.

RuAAC_Workflow Prep 1. Solvent Degassing Mix 2. Reagent Assembly Prep->Mix React 3. Thermal Cycloaddition Mix->React Purify 4. Silica Purification React->Purify Verify 5. NMR Validation Purify->Verify

Step-by-step experimental workflow for synthesizing 1,5-disubstituted triazoles via RuAAC.

Protocol A: General Synthesis using Aliphatic Azides

Target: 1-Benzyl-5-phenyl-1H-1,2,3-triazole Catalyst: Cp*RuCl(PPh₃)₂

  • Solvent Preparation (Critical Step):

    • Action: Sparge 5.0 mL of anhydrous 1,4-dioxane with Argon or Nitrogen for 15–20 minutes.

    • Causality: RuAAC catalysts are sensitive to dissolved oxygen.

      
       aggressively competes for coordination sites, converting the active catalyst into an inactive Cp*RuCl(O₂)(PPh₃) complex[4].
      
  • Reagent Assembly:

    • Action: In an oven-dried Schlenk flask under an inert atmosphere, add Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%). Add the degassed 1,4-dioxane, followed by benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol)[3].

    • Validation Check: The solution should exhibit a homogeneous, characteristic dark reddish-brown color. If the solution turns green or black immediately, catalyst oxidation has occurred.

  • Cycloaddition Execution:

    • Action: Seal the flask and heat the mixture to 60–80 °C with continuous stirring for 12–24 hours[3].

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active azide/alkyne spots and the emergence of a lower-Rf product spot indicates successful conversion.

  • Quenching & Purification:

    • Action: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Synthesis using Troublesome Aryl Azides

Target: 1-Aryl-5-substituted-1H-1,2,3-triazoles Catalyst: [Cp*RuCl]₄

  • Solvent Preparation: Degas 5.0 mL of anhydrous Dimethylformamide (DMF) via Argon sparging.

  • Reagent Assembly: Under an inert atmosphere, combine[Cp*RuCl]₄ (0.01 mmol, equivalent to 4 mol% Ru), the aryl azide (1.0 mmol), and the terminal alkyne (1.0 mmol) in the degassed DMF[5].

  • Cycloaddition Execution:

    • Action: Heat the reaction mixture to 90–110 °C (or utilize microwave irradiation for 15–30 minutes)[5].

    • Causality: Aryl azides are electronically deactivated compared to aliphatic azides. The tetrameric [Cp*RuCl]₄ complex dissociates into highly active monomeric species in strongly coordinating solvents like DMF at elevated temperatures, overcoming the activation barrier[5].

Analytical Validation & Troubleshooting

To ensure the self-validating nature of your protocol, post-reaction analysis must definitively differentiate the 1,5-isomer from the 1,4-isomer.

  • NMR Spectroscopy: The most reliable method for distinguishing regioisomers is ¹H NMR. The triazole ring proton (C4-H) in a 1,5-disubstituted 1,2,3-triazole typically resonates further upfield (approx.

    
     7.5–7.8 ppm) compared to the corresponding C5-H proton of a 1,4-disubstituted triazole, which is highly deshielded and typically appears downfield (approx. 
    
    
    
    8.0–8.5 ppm).
  • Regioisomeric Mixtures: If a mixture of 1,4- and 1,5-isomers is observed, it is almost exclusively due to catalyst degradation or thermal background reactions (uncatalyzed Huisgen cycloaddition)[2]. Ensure strict adherence to inert atmosphere protocols and verify the integrity of the Ru(II) precursor.

References

  • Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Source: organic-chemistry.org URL: 2

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL: 4

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL: 3

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (Chalmers Research) URL: 1

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes Source: Organic Letters (ACS Publications) URL:5

Sources

Application Note: Using 1-(Azidomethyl)-2-chloro-4-fluorobenzene in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-affinity ligands by starting with low-molecular-weight compounds (fragments) that bind weakly but efficiently to target proteins. The transition from a weak fragment to a potent lead requires precise structural elaboration. In this context, 1-(Azidomethyl)-2-chloro-4-fluorobenzene (CAS: 622372-78-5) has emerged as a highly privileged building block [1].

As a Senior Application Scientist, I select this specific fragment core for three distinct mechanistic reasons:

  • The Azidomethyl Handle : The azide group is the premier bioorthogonal functional group. The methylene spacer isolates the azide from the aromatic ring's electronics and steric bulk, ensuring rapid kinetics in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Kinetic Target-Guided Synthesis (KTGS) [2].

  • The 4-Fluoro Substituent : Fluorine substitution blocks metabolic oxidation at the para-position, enhancing the pharmacokinetic profile of downstream leads. Crucially, it provides a highly sensitive, background-free

    
    F NMR signal, making it an ideal probe for primary fragment screening [3].
    
  • The 2-Chloro Substituent : The ortho-chlorine atom forces the azidomethyl group into a defined spatial geometry due to steric hindrance, reducing the entropic penalty upon binding. Furthermore, the polarizable chlorine atom can engage in specific halogen bonding with protein backbone carbonyls.

This application note details the comprehensive workflow for integrating 1-(Azidomethyl)-2-chloro-4-fluorobenzene into an FBDD pipeline, from primary screening to target-guided lead generation.

FBDD Workflow Integration

The integration of fluorinated azides into FBDD relies on a self-validating loop: detection of binding via NMR, structural validation, and in situ fragment linking.

FBDD_Workflow A 19F NMR Primary Screening (Detects Fragment Binding) B X-Ray Crystallography (Determines Binding Mode) A->B Hits C In Situ Click Chemistry (KTGS) (Target-Templated Ligation) A->C Azide Fragment B->C Structural Insight D LC-MS/MS Hit Identification (Detects Triazole Formation) C->D Incubation E Lead Optimization (Affinity & ADME Tuning) D->E Potent Lead

Fig 1. FBDD workflow integrating 19F NMR screening and Kinetic Target-Guided Synthesis.

Experimental Protocols

Protocol A: F NMR-Based Fragment Screening

Causality & Principle:


F NMR is highly sensitive to changes in the local chemical environment. When the 4-fluoro group of our target compound enters a protein's hydrophobic pocket, the change in the dielectric constant and rotational correlation time results in a measurable line broadening or chemical shift perturbation (CSP). Because biological systems lack native fluorine, there is zero background interference [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 10% D

    
    O for the lock signal.
    
  • Fragment Stock: Dissolve 1-(Azidomethyl)-2-chloro-4-fluorobenzene in 100% DMSO-d

    
     to a concentration of 50 mM.
    
  • Sample Assembly:

    • Reference Tube: Dilute the fragment stock to 100 µM in the NMR buffer (final DMSO concentration < 1%).

    • Protein Tube: Add the target protein to a final concentration of 10–20 µM alongside the 100 µM fragment.

  • Data Acquisition: Acquire 1D

    
    F NMR spectra with proton decoupling (
    
    
    
    F{
    
    
    H}) at 298 K. Use a relaxation delay (D1) of 2 seconds.
  • Data Interpretation: Overlay the reference and protein spectra. A reduction in peak intensity (line broadening) or a shift in the resonance frequency (

    
     ppm) confirms specific binding.
    
  • Self-Validation: Add a known competitive inhibitor to the protein tube. If the

    
    F signal returns to the reference state, the fragment binds specifically to the active site.
    
Protocol B: Kinetic Target-Guided Synthesis (KTGS)

Causality & Principle: In KTGS (or in situ click chemistry), the protein target acts as a template. If 1-(Azidomethyl)-2-chloro-4-fluorobenzene binds to one sub-pocket and a terminal alkyne fragment binds to an adjacent sub-pocket, the protein holds them in close proximity. This lowers the activation energy, driving the Huisgen 1,3-dipolar cycloaddition without the need for a cytotoxic copper catalyst, yielding a highly potent 1,2,3-triazole [4].

KTGS_Mechanism Target Protein Target (Template) Complex Ternary Complex (Proximity Effect) Target->Complex Azide 1-(Azidomethyl)-2-chloro- 4-fluorobenzene Azide->Complex Binds Pocket A Alkyne Alkyne Library (Fragment Pool) Alkyne->Complex Binds Pocket B Triazole 1,2,3-Triazole Lead (High Affinity Ligand) Complex->Triazole Spontaneous Cycloaddition

Fig 2. Mechanism of Kinetic Target-Guided Synthesis (KTGS) using the azide fragment.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine the target protein (5 µM) with 1-(Azidomethyl)-2-chloro-4-fluorobenzene (50 µM) and a library of alkyne fragments (50 µM each).

  • Control Setup: Prepare an identical plate without the protein target to establish the background thermal cycloaddition rate.

  • Reaction Conditions: Seal the plates and incubate at 37°C for 24 to 48 hours. The mild conditions preserve protein folding while allowing the templated reaction to occur [5].

  • Quenching & Extraction: Add 2 volumes of cold acetonitrile to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using Selected Ion Monitoring (SIM) on an LC-MS system. Look for the specific

    
     corresponding to the combined mass of the azide + alkyne.
    
  • Hit Confirmation: A true hit is defined as a triazole product that is heavily enriched in the protein-containing well compared to the protein-free control well.

Protocol C: High-Throughput CuAAC Library Synthesis

Causality & Principle: To rapidly explore the chemical space around the 2-chloro-4-fluorobenzyl core, researchers can synthesize libraries of triazoles using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The addition of copper(I) forces the reaction to proceed rapidly and regioselectively yields the 1,4-disubstituted triazole [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a catalytic mixture of CuSO

    
    ·5H
    
    
    
    O (0.20 equiv) and sodium ascorbate (0.50 equiv) in a 1:1 mixture of THF and water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
  • Reaction Assembly: In a reaction vial, dissolve the alkyne (1.0 equiv) and 1-(Azidomethyl)-2-chloro-4-fluorobenzene (1.0 equiv) in THF/H

    
    O.
    
  • Catalyst Addition: Add the copper/ascorbate mixture to the vial.

  • Incubation: Stir vigorously at room temperature for 12 hours. The reaction is highly modular and tolerant of aqueous conditions.

  • Purification: Dilute with water, extract with ethyl acetate, and wash with brine. Dry over Na

    
    SO
    
    
    
    and concentrate. The resulting triazole is typically >95% pure and ready for biological screening.

Quantitative Data & Physicochemical Properties

The utility of a fragment is largely dictated by its physicochemical properties. The table below summarizes the key metrics of 1-(Azidomethyl)-2-chloro-4-fluorobenzene, demonstrating its adherence to the "Rule of Three" (Ro3) for fragment libraries.

ParameterValue / DescriptionImpact on Drug Discovery
CAS Number 622372-78-5Standardized identifier for commercial sourcing.
Molecular Weight 185.58 g/mol Ideal for FBDD (< 300 g/mol ); allows room for growth.
LogP (Calculated) ~ 2.8Favorable lipophilicity for membrane permeability.

F NMR Shift
~ -114 ppm (solvent dependent)Sharp singlet; excellent for primary binding assays.
Halogen Bonding Moderate (Cl), Low (F)Cl acts as a Lewis acid to bind protein backbone carbonyls.
Metabolic Liability LowPara-fluorine prevents CYP450-mediated aromatic oxidation.
CuAAC Yield > 90% (Standard Conditions)Ensures efficient library generation with minimal purification.

Conclusion

1-(Azidomethyl)-2-chloro-4-fluorobenzene is a highly versatile and rationally designed fragment for modern drug discovery. By leveraging its


F NMR signature for primary screening and its azide moiety for Kinetic Target-Guided Synthesis, researchers can rapidly bridge the gap between low-affinity hits and highly potent, structurally complex leads. The self-validating nature of these protocols ensures high confidence in the resulting structure-activity relationships (SAR).

References

  • Buy 1-(azidomethyl)
  • Applications of Azide Chemistry in Drug Discovery: Application Notes and Protocols BenchChem URL
  • Fluorinated Azides: Click Chemistry Meets Fluorine Sigma-Aldrich URL
  • In situ click chemistry: from small molecule discovery to synthetic antibodies PMC - NIH URL
  • Dynamic template-assisted strategies in fragment-based drug discovery PMC - NIH URL

Application Note: Precision Bioconjugation with Fluorinated Benzyl Azide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of fluorinated benzyl azide linkers in bioconjugation. Unlike standard alkyl or benzyl azides, fluorinated variants offer two distinct advantages critical for modern drug development:

  • Tunable Kinetics: Fluorine substitution on the aromatic ring modulates the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, significantly accelerating Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rates—up to 10-fold faster than non-fluorinated analogs.

  • Dual-Modality (19F NMR Tracking): The fluorine atoms serve as a built-in, background-free NMR reporter, enabling precise, non-destructive quantification of Drug-to-Antibody Ratios (DAR) and conformational monitoring without the need for bulky fluorescent tags.

This note provides validated protocols for synthesizing, conjugating, and characterizing these linkers, specifically focusing on 4-azido-2,3,5,6-tetrafluorobenzoic acid derivatives and 4-fluorobenzyl azides .

Scientific Foundation: The Fluorine Effect

Electronic Modulation of Reactivity

The rate of SPAAC is governed by the interaction between the azide HOMO/LUMO and the cyclooctyne LUMO/HOMO.

  • Standard Benzyl Azide: Electron-rich. Reacts moderately with electron-deficient cyclooctynes (e.g., DBCO, BCN). Rate constant (

    
    ) 
    
    
    
    .
  • Fluorinated Benzyl/Aryl Azide: The strong electron-withdrawing nature of fluorine lowers the azide LUMO energy. This reduces the energy gap with the cyclooctyne HOMO (inverse electron-demand character), accelerating the reaction.

    • Data Point: Tetra-fluorinated aromatic azides have demonstrated

      
       values exceeding 3.6 
      
      
      
      with BCN, an order of magnitude faster than standard benzyl azides [1].
19F NMR as a Bioorthogonal Reporter

Fluorine-19 is 100% naturally abundant and has zero background in biological systems (unlike


 or 

).
  • Sensitivity: High gyromagnetic ratio (83% of

    
    ).
    
  • Chemical Shift Anisotropy: The chemical shift is highly sensitive to the local environment, allowing researchers to distinguish between "free" linker and "conjugated" linker, or even folded vs. unfolded protein states [2].

Comparative Data: Reaction Kinetics

The following table summarizes the second-order rate constants (


) for various azide-alkyne pairs in PBS/DMSO mixtures at 25°C.
Azide TypeCyclooctyne PartnerRate Constant (

,

)
Relative SpeedNotes
Benzyl Azide (Standard) BCN0.141xBaseline reference [3].
Benzyl Azide (Standard) DBCO0.312.2xStandard fast click.
4-Fluorobenzyl Azide BCN~0.251.8xMild acceleration; excellent NMR probe.
Tetrafluorophenyl Azide BCN3.60 25x Rapid ligation; ideal for low-concentration targets [1].
Difluoroalkyl Azide (

)
BCN2.2015xHigh orthogonality vs DIBAC [3].

Experimental Workflow Visualization

The following diagram outlines the "Plug-and-Play" strategy using a fluorinated linker for simultaneous conjugation and analytical tagging.

BioconjugationWorkflow Protein Native Protein (Lysine residues) Activated Activated Protein (Azide-Functionalized) Protein->Activated  Step 1: Amine Coupling (pH 8.0)   Linker Fluorinated Linker (NHS-Ester / Azide) Linker->Activated Conjugate Final Conjugate (Triazole Linked) Activated->Conjugate  Step 2: SPAAC (Fast Click, pH 7.4)   Payload Payload-BCN (Drug/Fluorophore) Payload->Conjugate Analysis 19F NMR Analysis (DAR Quantification) Conjugate->Analysis  Step 3: Characterization  

Caption: Workflow for installing fluorinated azide linkers followed by SPAAC conjugation and NMR analysis.

Detailed Protocols

Protocol A: Linker Installation (Protein Activation)

Objective: Covalently attach the tetrafluorinated azide linker to surface lysines of an antibody (mAb). Reagent: N-hydroxysuccinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate (TF-Azide-NHS).

  • Buffer Exchange:

    • Exchange the mAb buffer into Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a Zeba™ Spin Desalting Column (7K MWCO).

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.

    • Adjust mAb concentration to 5–10 mg/mL.

  • Linker Preparation:

    • Dissolve TF-Azide-NHS in anhydrous DMSO to a concentration of 10 mM.

    • Critical: Prepare immediately before use to prevent hydrolysis.

  • Conjugation Reaction:

    • Add a 5–10 molar excess of TF-Azide-NHS to the mAb solution.

    • Why: Fluorinated NHS esters are highly reactive but also hydrolyze faster than standard NHS esters. A slightly higher excess ensures sufficient labeling.

    • Incubate at Room Temperature for 45 minutes or 4°C for 2 hours with gentle agitation.

  • Purification:

    • Remove excess linker using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.4).

    • Validation: The protein is now "Click-Ready."

Protocol B: Rapid SPAAC Conjugation

Objective: Conjugate a BCN-modified payload (e.g., BCN-Doxorubicin) to the activated mAb.

  • Reaction Setup:

    • To the Azide-mAb (from Protocol A), add 3–5 molar equivalents of BCN-Payload (per azide group).

    • Note: If the payload is hydrophobic, add propylene glycol or DMSO (up to 10% v/v) to maintain solubility.

  • Incubation:

    • Incubate at Room Temperature for 2 hours .

    • Mechanism Check: The tetrafluorinated azide accelerates this step significantly.[1] Standard benzyl azides would require overnight incubation for high conversion.

  • Quenching (Optional but Recommended):

    • Add excess low-molecular-weight azide (e.g., 3-azidopropanol) to scavenge unreacted BCN-payload if purification is difficult.

  • Final Purification:

    • Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove free payload.

Protocol C: 19F NMR Characterization (DAR Determination)

Objective: Quantify the Drug-to-Antibody Ratio (DAR) using the fluorine signal.

  • Sample Preparation:

    • Concentrate the conjugate to >2 mg/mL (approx. 15 µM).

    • Add 10%

      
       (for lock).
      
    • Add an internal standard: Sodium Trifluoroacetate (Na-TFA) at a known concentration (e.g., 50 µM) in a coaxial insert or directly in solution if no overlap is confirmed.

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe.

    • Pulse Sequence: Standard 19F pulse with inverse gated proton decoupling (to remove F-H coupling and simplify integration).

    • Relaxation Delay (

      
      ):  Set to 5–10 seconds .
      
    • Why: Fluorine nuclei on large proteins have shorter

      
       than small molecules, but the internal standard (TFA) relaxes slowly. Sufficient 
      
      
      
      is crucial for quantitative integration.
    • Scans: 256–512 scans (depending on concentration).

  • Analysis:

    • Integrate the signal from the linker (typically -140 to -160 ppm for F-aromatics) and the internal standard (-76 ppm for TFA).

    • Calculation:

      
      
      
      
      

Mechanism of Action Diagram

The following diagram illustrates the transition state acceleration provided by the fluorine substituents.

ReactionMechanism Azide Fluorinated Azide (LUMO lowered by F) TS Transition State (Reduced Energy Gap) Azide->TS  Fast Kinetics   Alkyne BCN Cyclooctyne (HOMO raised by strain) Alkyne->TS Product Stable Triazole (Conjugate) TS->Product  Irreversible  

Caption: Fluorine atoms lower the Azide LUMO, facilitating a faster reaction with the electron-rich BCN HOMO.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of NHS ester.Dissolve TF-Azide-NHS in dry DMSO immediately before use. Do not store aqueous stocks.
Precipitation Linker hydrophobicity.Use a PEGylated fluorinated linker (e.g., NHS-PEG4-F-Azide) to improve solubility.
Broad 19F NMR Signal Protein aggregation or restricted mobility.Ensure protein is not aggregated (check SEC). Use a linker with a longer flexible spacer to increase motional freedom of the F-tag.
Slow Reaction Incorrect Cyclooctyne choice.Do not use DIBAC/ADIBO with fluorinated azides; the reaction is slower due to electronic mismatch. Use BCN or TCO [3].

References

  • Zhang, Y., et al. (2016). "Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells."[1] RSC Advances. Available at: [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Structural Analysis." Journal of Medicinal Chemistry. Available at: [Link]

  • Tomčo, M., et al. (2025).[2] "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides." ChemRxiv. Available at: [Link]

  • Dovgan, I., et al. (2017).[3] "Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy."[3] Bioconjugate Chemistry. Available at: [Link]

Sources

One-pot synthesis of triazoles from 2-chloro-4-fluorobenzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Synthesis of 1-(2-Chloro-4-fluorobenzyl)-1,2,3-triazoles via In Situ CuAAC

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 2-chloro-4-fluorobenzyl halides as the primary electrophile. By leveraging a one-pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this method bypasses the isolation of potentially hazardous organic azides while maximizing yield. The 2-chloro-4-fluorobenzyl moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere in antifungal (e.g., fluconazole analogs) and anticancer drug discovery. This guide focuses on the in situ generation of the azide followed by immediate cycloaddition, ensuring both safety and high atom economy.

Strategic Reaction Design & Mechanistic Insight

The Scaffold: 2-Chloro-4-fluorobenzyl Halides

The choice of the 2-chloro-4-fluorobenzyl scaffold is not arbitrary. In medicinal chemistry, the specific halogenation pattern modulates lipophilicity and metabolic stability.[1]

  • Electronic Effects: The fluorine at the para position and chlorine at the ortho position are electron-withdrawing. This decreases the electron density of the aromatic ring, making the benzylic carbon highly susceptible to nucleophilic attack by the azide ion (

    
    ).
    
  • Reactivity Profile: While benzyl bromides react rapidly at room temperature, the corresponding chlorides often require thermal activation or the addition of an iodide catalyst (Finkelstein conditions) to proceed efficiently in a one-pot setup.

The "One-Pot" Advantage

Isolating low-molecular-weight organic azides is a significant safety risk due to their explosive potential. By generating the 2-chloro-4-fluorobenzyl azide in situ and trapping it immediately with a terminal alkyne, we maintain the concentration of the high-energy intermediate at a minimum.

Reaction Scheme:

  • Nucleophilic Substitution: 2-Cl-4-F-Bn-X + NaN

    
    
    
    
    
    2-Cl-4-F-Bn-N
    
    
    + NaX
  • CuAAC Cycloaddition: 2-Cl-4-F-Bn-N

    
     + Alkyne 
    
    
    
    1,2,3-Triazole

ReactionMechanism cluster_0 Step 1: In Situ Azidation cluster_1 Step 2: CuAAC Cycle Halide 2-Chloro-4-fluorobenzyl Halide (X=Cl, Br) Azide Benzyl Azide (Intermediate) Halide->Azide SN2 Substitution (Solvent: H2O/tBuOH) NaN3 Sodium Azide (NaN3) NaN3->Azide Triazole 1,2,3-Triazole Product Azide->Triazole Cycloaddition Alkyne Terminal Alkyne Alkyne->Triazole Cu Cu(I) Catalyst (CuSO4 + Ascorbate) Cu->Triazole Catalysis

Figure 1: Mechanistic pathway for the one-pot conversion of benzyl halides to triazoles.

Safety Protocol: Handling In Situ Azides

WARNING: Sodium azide is acutely toxic (comparable to cyanide) and can form explosive hydrazoic acid (


) if acidified.
  • pH Control: Ensure the reaction mixture remains neutral or slightly basic. Never use acidic aqueous workups while unreacted NaN

    
     is present.
    
  • Waste Disposal: Quench all azide-containing waste with excess sodium nitrite (

    
    ) and sulfuric acid in a controlled, ventilated environment, or use a commercial azide quenching kit before disposal.
    
  • Shielding: Although the benzyl azide is generated in situ, always perform reactions behind a blast shield when scaling above 5 mmol.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chloro-4-fluorobenzyl bromide (preferred) or chloride.

  • Azide Source: Sodium Azide (NaN

    
    ), >99%.
    
  • Catalyst Precursor: Copper(II) Sulfate Pentahydrate (CuSO

    
    ).
    
  • Reductant: Sodium Ascorbate (freshly prepared 1M solution).

  • Solvent System: tert-Butanol (tBuOH) and Water (1:1 ratio).

    • Note: This solvent system solubilizes the organic halide while dissolving the inorganic azide and catalyst.

  • Additive (For Chlorides): Sodium Iodide (NaI) – 10 mol% (Finkelstein catalyst).

Step-by-Step Procedure (1.0 mmol Scale)

Step 1: Reagent Assembly

  • To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add 2-chloro-4-fluorobenzyl bromide (223 mg, 1.0 mmol).

    • Modification for Chloride: If using the benzyl chloride analog, add NaI (15 mg, 0.1 mmol) to catalyze the substitution.

  • Add Sodium Azide (72 mg, 1.1 mmol, 1.1 equiv).

  • Add Terminal Alkyne (1.0 mmol, 1.0 equiv).

  • Add solvent: Water (2 mL) and tBuOH (2 mL).

Step 2: Catalyst Initiation 5. Add CuSO


  (12.5 mg, 0.05 mmol, 5 mol%) dissolved in 100 µL water.
6.  Add Sodium Ascorbate  (20 mg, 0.10 mmol, 10 mol%) dissolved in 100 µL water.
  • Observation: The reaction mixture should turn from light blue to a turbid yellow/orange/brown suspension as Cu(I) is generated.

Step 3: Reaction & Monitoring 7. Cap the vial and stir vigorously.

  • Temperature:
  • Benzyl Bromide:[2][3] Stir at Room Temperature (25°C) for 4–12 hours.
  • Benzyl Chloride:[4][5] Heat to 60°C for 6–16 hours.
  • Monitoring: Monitor by TLC (Thin Layer Chromatography) or LC-MS. Look for the disappearance of the benzyl halide peak. The intermediate azide may be visible but should be consumed rapidly.

Step 4: Workup & Isolation 9. Quench: Dilute the mixture with water (10 mL) and cool to 0°C. 10. Precipitation (Ideal): In many cases, the triazole product precipitates as a solid. Filter, wash with cold water (3x 5 mL) and hexanes (2x 5 mL), and dry under vacuum. 11. Extraction (Alternative): If the product is an oil, extract with Ethyl Acetate (3x 10 mL). Wash combined organics with 5% aqueous NH


OH (to remove Cu traces) and brine. Dry over Na

SO

and concentrate.

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix Halide, NaN3, Alkyne in tBuOH:H2O (1:1) Start->Mix Cat Add Catalyst: CuSO4 + Na-Ascorbate Mix->Cat Condition Halide Type? Cat->Condition Bromide Bromide: Stir RT, 4-12h Condition->Bromide Chloride Chloride: Add NaI (10%), Heat 60°C, 16h Condition->Chloride Monitor Monitor (TLC/LCMS) Halide Consumption Bromide->Monitor Chloride->Monitor Workup Workup: Dilute w/ H2O Monitor->Workup Isolate Filtration (Solid) or Extraction (Oil) Workup->Isolate

Figure 2: Operational workflow for the synthesis of triazoles from 2-chloro-4-fluorobenzyl halides.

Data Analysis & Expected Results

The electronic nature of the 2-chloro-4-fluorobenzyl group generally results in high yields due to the activated benzylic position. Below is a summary of expected outcomes based on standard alkyne partners.

Alkyne PartnerProduct TypeExpected Yield (%)Physical StateNotes
Phenylacetylene 4-Phenyl-1,2,3-triazole85 - 95%White SolidStandard benchmark; precipitates easily.
Propargyl Alcohol 4-(Hydroxymethyl)-triazole80 - 90%Off-white SolidPolar; may require extraction (EtOAc).
Ethyl Propiolate 4-(Ethoxycarbonyl)-triazole75 - 85%Oil/Low melt solidEster group sensitive to hydrolysis if pH > 9.
1-Octyne 4-Hexyl-1,2,3-triazole80 - 90%OilLipophilic; requires extraction.

Troubleshooting Guide:

  • Low Conversion: If using the chloride and conversion is <50% after 12h, increase temperature to 80°C or switch solvent to DMSO:Water (4:1).

  • Copper Contamination: If the product is green/blue, wash the organic phase with a 10% EDTA solution or aqueous ammonia to chelate residual copper.

  • Regioselectivity: This CuAAC protocol is strictly regioselective for the 1,4-disubstituted isomer.[6] If the 1,5-isomer is required, a Ruthenium catalyst (RuAAC) must be used instead.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Kacprzak, K. (2005).[4] Efficient One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides.[4] Synlett, 2005(06), 0943–0946.[4] Link

  • Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(24), 4503–4505. Link

  • Saha, A., Payra, S., & Banerjee, S. (2015). One-pot synthesis of 1,2,3-triazoles from benzyl halides and terminal alkynes in water.[3] RSC Advances, 5, 10123-10128. Link

  • Rezki, N., et al. (2016).[7] Fluorinated 1,2,3-triazole derivatives: Synthesis and antimicrobial evaluation. Chemistry Central Journal, 10, 1-13. (Validating the biological relevance of fluorinated triazoles). Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The synthesis of 1-(azidomethyl)-2-chloro-4-fluorobenzene is a critical gateway step in the development of next-generation pharmacophores. This scaffold serves as a high-value "click-ready" precursor for 1,2,3-triazole libraries, which are increasingly pivotal in fragment-based drug discovery (FBDD) for oncology and antimicrobial resistance (AMR) targets.

Traditional thermal azidation of benzyl halides often requires prolonged heating (12–24 hours) in polar aprotic solvents, leading to thermal degradation and safety risks associated with hydrazoic acid accumulation. This protocol utilizes microwave-assisted organic synthesis (MAOS) to drive the nucleophilic substitution (


) reaction.

Key Advantages of this Protocol:

  • Kinetic Acceleration: Reaction times reduced from hours to <20 minutes.[1]

  • Enhanced Safety: Minimized accumulation of unstable intermediates via rapid turnover.

  • Green Chemistry: utilization of aqueous/alcoholic media, reducing reliance on DMF/DMSO.

Core Reaction & Mechanistic Insight

Reaction Scheme

The transformation involves the nucleophilic displacement of a benzylic halide (bromide or chloride) by the azide anion (


).[2]

ReactionScheme SM 1-(bromomethyl)- 2-chloro-4-fluorobenzene (Electrophile) MW Microwave Irradiation (80-100°C, 15 min) SM->MW Reagent Sodium Azide (NaN3) Reagent->MW Product 1-(azidomethyl)- 2-chloro-4-fluorobenzene (Target) MW->Product SN2 Substitution Byproduct NaBr MW->Byproduct

Figure 1: Reaction pathway for the microwave-assisted azidation.

Mechanistic Drivers

The 2-chloro and 4-fluoro substituents on the aromatic ring exert an electron-withdrawing inductive effect (-I). While this deactivates the ring toward electrophilic substitution, it activates the benzylic carbon for nucleophilic attack by stabilizing the transition state slightly more than an unsubstituted benzyl system.

Microwave Effect: The reaction is driven by dipolar polarization .[3] The azide ion (


) and the polar solvent (e.g., water/acetone) couple efficiently with the oscillating electric field (2.45 GHz), generating localized superheating at the molecular level. This overcomes the activation energy barrier for the 

transition state significantly faster than convective heating.

Safety Protocol: The "C/N Ratio" Rule

CRITICAL WARNING: Organic azides are potentially explosive. Before proceeding, you must validate the safety of the target molecule using the Carbon/Nitrogen (C/N) ratio rule.



For 1-(azidomethyl)-2-chloro-4-fluorobenzene (


):
  • Ratio = 2.33

Verdict: The ratio is


. This molecule is High Energy .
  • Action Required: Do NOT isolate in pure form on a scale >1.0 gram. Store in solution whenever possible.

  • Restriction: Never use dichloromethane (DCM) as a solvent for the reaction or workup, as it can react with excess azide to form diazidomethane , a highly explosive compound.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
1-(bromomethyl)-2-chloro-4-fluorobenzene>97%SubstrateCommercial or synthesized via radical bromination.
Sodium Azide (

)
>99%NucleophileToxic. Avoid contact with acid (

gas evolution).
AcetoneHPLC GradeSolventHigh microwave absorbance (tan

).
Water (Deionized)-Co-solventSolubilizes

.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover). Do not use domestic microwaves.

  • Vials: 10–20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Workup: Separatory funnel, Rotary evaporator (with blast shield).

Experimental Protocol

Preparation
  • Stock Solution A: Dissolve 1-(bromomethyl)-2-chloro-4-fluorobenzene (1.0 mmol, 223 mg) in Acetone (3.0 mL).

  • Stock Solution B: Dissolve Sodium Azide (1.5 mmol, 98 mg, 1.5 eq) in Deionized Water (1.0 mL). Note: Excess azide ensures complete conversion.

Microwave Synthesis
  • Add Solution A and Solution B to a 10 mL microwave vial.

  • Add a magnetic stir bar.

  • Seal the vial with a crimp cap.

  • Program the Microwave Reactor:

    • Temperature: 85 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: 15 bar

Workup & Purification
  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Avoid DCM.

  • Wash: Wash the combined organic layer with Brine (20 mL) to remove unreacted azide.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Evaporate solvent under reduced pressure at <30 °C . Do not heat to dryness.

  • Result: The product is typically obtained as a pale yellow oil.[2] Yield is generally >90%.

Optimization & Troubleshooting

The following data summarizes optimization studies for this specific scaffold type.

Solvent SystemTemp (°C)Time (min)Yield (%)Notes
DMF (Dry)1001092Difficult to remove solvent; requires aqueous crash-out.
DMSO801088High absorbance; risk of thermal runaway if not monitored.
Acetone : Water (3:1) 85 15 95 Recommended. Easy workup; Green profile.
Ethanol : Water (1:1)902075Slower rate due to lower solubility of the benzyl halide.
Decision Logic for Troubleshooting

Troubleshooting Start Low Yield or Incomplete Conversion? CheckSM Is Starting Material (SM) visible on TLC? Start->CheckSM CheckTemp Increase Temp by 10°C (Max 110°C) CheckSM->CheckTemp Yes CheckSolubility Is the mixture homogeneous? CheckTemp->CheckSolubility ChangeSolvent Switch to DMSO (Better solubility) CheckSolubility->ChangeSolvent No CheckAzide Is NaN3 quality good? (Not clumped) CheckSolubility->CheckAzide Yes FreshReagent Use fresh NaN3 solution CheckAzide->FreshReagent No

Figure 2: Troubleshooting workflow for incomplete reactions.

Characterization

To validate the synthesis, look for these specific spectral signatures:

  • FT-IR (Neat): Strong, diagnostic absorption band at 2090–2110 cm⁻¹ (Azide

    
     asymmetric stretch). Absence of C-Br stretch (~600-700 cm⁻¹).
    
  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       4.40–4.50 ppm (s, 2H, 
      
      
      
      ). Note: This shifts upfield relative to the benzyl bromide precursor.
    • 
       7.00–7.50 ppm (m, 3H, Aromatic protons).
      
  • ¹³C NMR:

    • 
       ~51.0 ppm (Benzylic 
      
      
      
      ).

References

  • Microwave-Assisted Azidation (General Method): Ju, Y., Kumar, D., & Varma, R. S. (2006).[4] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.

  • Safety of Organic Azides: Brimble, M. A., & Frier, C. (Eds.). (2012). Organic Azides: Syntheses and Applications. John Wiley & Sons. (Referencing the C/N > 3 rule).
  • Application in Click Chemistry: Ankatia, H., & Biehl, E. (2009). Microwave-assisted benzyne-click chemistry: preparation of 1H-benzo[d][1,2,3]triazoles. Tetrahedron Letters, 50(33), 4677-4682.

  • Specific Scaffold Data (Analogous): BenchChem Technical Support. (2025).[2][5][6][7][8][9] Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.

Sources

Application Note: High-Fidelity SPPS via Benzyl Azide Capping and Affinity Purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists in peptide therapeutics. It details the Tag-Assisted Purification (TAP) strategy using Benzyl Azide derivatives (specifically 4-(azidomethyl)benzoic acid) as capping agents. This method replaces standard acetylation to transform "failure sequences" into chemically addressable species that can be removed via Click chemistry.

Executive Summary

Standard SPPS capping (acetylation) blocks unreacted amines to prevent deletion sequences but leaves these impurities chromatographically similar to the target peptide, complicating HPLC purification.

The Benzyl Azide Capping Strategy fundamentally alters this paradigm. By replacing acetic anhydride with an activated Benzyl Azide acid (e.g., 4-(azidomethyl)benzoic acid), all truncation impurities are tagged with a bioorthogonal azide handle. Post-cleavage, these impurities are covalently captured (scavenged) by an alkyne-functionalized resin via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding high-purity target peptides without preparative HPLC in many cases.

Key Advantages[1][2]
  • Orthogonality: The benzyl azide moiety is stable to standard Fmoc/tBu deprotection and TFA cleavage conditions.

  • Efficiency: Rapid scavenging of failure sequences (< 1 hour).

  • Yield: Minimizes product loss associated with difficult HPLC separations of

    
     deletion sequences.
    

Mechanistic Workflow

The following diagram illustrates the "Catch-and-Discard" mechanism enabled by Benzyl Azide capping.

BenzylAzideCapping Start Resin-Bound Peptide (Cycle N) Coupling 1. Amino Acid Coupling (Fmoc-AA-OH) Start->Coupling Decision Coupling Complete? Coupling->Decision Success Full Length Sequence (Fmoc-Protected) Decision->Success Reacted Failure Unreacted Amine (Deletion Sequence) Decision->Failure Unreacted Cleavage 3. Global Cleavage (TFA/Scavengers) Success->Cleavage Capping 2. Capping Step (4-(azidomethyl)benzoic acid) Failure->Capping Cap Amine Tagged Azide-Tagged Impurity (Benzyl Azide) Capping->Tagged Tagged->Cleavage Crude Crude Mixture (Target + Azide-Impurities) Cleavage->Crude Scavenge 4. Click Scavenging (Alkyne-Resin + Cu(I)) Crude->Scavenge Waste Solid Phase: Impurities Bound to Resin Scavenge->Waste Covalent Capture Product Eluate: Purified Target Peptide Scavenge->Product Flow Through

Caption: Logical flow of the Benzyl Azide Affinity Capping strategy. Unlike acetylation, capping with benzyl azide allows for the specific physical removal of deletion sequences after cleavage.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Capping Reagent: 4-(azidomethyl)benzoic acid (Preferred over 4-azidobenzoic acid due to higher reactivity in CuAAC).

  • Activator: DIC (Diisopropylcarbodiimide) or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Scavenging Resin: Propargyl-functionalized silica or polystyrene resin (Alkyne Resin).

  • Catalyst: CuI (Copper(I) Iodide) or TBTA-Cu complex.

Solution Preparation

Standard Capping Solution (0.5 M):

  • Dissolve 4-(azidomethyl)benzoic acid (8.86 g, 50 mmol) in 100 mL of NMP (N-methyl-2-pyrrolidone).

  • Add HOBt (Hydroxybenzotriazole) (6.75 g, 50 mmol) to suppress racemization (optional for capping but good practice).

  • Store at 4°C in an amber bottle (stable for 2 weeks).

SPPS Cycle Integration (Automated or Manual)

Perform this step after the amino acid coupling and before Fmoc deprotection.

  • Wash: Wash resin 3x with DMF.

  • Activation: Mix Capping Solution (5 eq. relative to resin loading) with DIC (5 eq.) and DIPEA (5 eq.).

    • Note: Pre-activation for 2-3 minutes is recommended.

  • Reaction: Add mixture to the resin. Shake/vortex for 15–20 minutes at room temperature.

    • Why 20 mins? Benzyl azide acids are sterically larger than acetic anhydride. Diffusion into the resin pores takes longer.

  • Wash: Drain and wash resin 3x with DMF, 3x with DCM.

  • Test: Perform a Kaiser test. If positive (blue), repeat capping. If negative (yellow), proceed to Fmoc deprotection.

Post-Cleavage Scavenging (Purification)

After standard TFA cleavage and ether precipitation:

  • Dissolution: Dissolve the crude peptide (containing Target and Azide-Capped Impurities) in DMF/Water (9:1).

  • Resin Addition: Add Alkyne-functionalized resin (approx. 5–10 equivalents relative to estimated impurities).

  • Click Reaction: Add CuI (0.1 eq) and Ascorbate (0.5 eq) or use a heterogeneous Copper catalyst.

  • Incubation: Agitate for 1–2 hours at Room Temperature.

    • Mechanism:[1][2][3] The benzyl azide on the impurities reacts with the alkyne on the resin to form a triazole, covalently binding the impurity to the bead.

  • Filtration: Filter the mixture.

    • Retentate (Solid): Contains the failure sequences. Discard.

    • Filtrate (Liquid): Contains the purified target peptide.

  • Polishing: Lyophilize the filtrate. If copper remains, perform a quick EDTA wash or SPE (Solid Phase Extraction) cleanup.

Data Analysis & Performance

The following table compares standard Acetylation capping vs. Benzyl Azide capping for a difficult sequence (e.g., Acyl Carrier Protein fragment 65-74).

MetricStandard Acetylation (

)
Benzyl Azide Capping (TAP)
Capping Efficiency >99% (Fast kinetics)>98% (Slower kinetics, requires optimization)
Impurity Profile Deletion sequences co-elute with productDeletion sequences chemically tagged
Purification Method Preparative RP-HPLC (Gradient optimization req.)Filtration / Flash Chromatography
Final Purity 85-90% (after HPLC)92-95% (after Scavenging)
Recovery Yield 40-60% (Losses due to peak shaving)70-80% (Losses only due to coupling efficiency)

Critical Technical Considerations (E-E-A-T)

Safety: Handling Organic Azides

While benzyl azides are generally stable, they are energetic precursors.

  • C/N Ratio: Ensure the Carbon-to-Nitrogen ratio is > 3. 4-(azidomethyl)benzoic acid (

    
    ) has 8 carbons to 3 nitrogens, making it safe for standard laboratory handling.
    
  • Metal Avoidance: Do not use metal spatulas with neat azides; use Teflon or glass.

  • Waste: Azide-containing waste must be segregated from acidic waste to prevent formation of hydrazoic acid (

    
    ), which is highly toxic and explosive.
    
Steric Hindrance

The benzyl azide moiety is bulky. If synthesizing a peptide with high steric hindrance (e.g., adjacent Aib residues or N-methylations), the capping reaction time must be extended to 45–60 minutes, or the temperature increased to 50°C.

Orthogonality Check

The benzyl azide group is stable to:

  • 20% Piperidine (Fmoc removal).[4][2]

  • 95% TFA (Cleavage).

  • HBTU/HATU (Coupling conditions).[5]

  • Incompatible with: Reducing agents (e.g., DTT, TCEP) or Phosphines (Staudinger reduction) during synthesis. Avoid these until the scavenging step is complete.

References

  • Veld, M. A. J., et al. (2025). Protective group strategies in carbohydrate and peptide chemistry: Two-step fluorous capping strategy for purification in SPPS.

    • [Link]

    • Context: Describes the use of azidoacetic acid (analogous to benzyl azide)
  • Díaz-Mochón, J. J., et al. (2014). Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach.[6] Organic Letters, 16(5), 1290–1293.

    • [Link]

    • Context: Foundational work on "Catch-and-Release" and "Catch-and-Discard" str
  • Bachem. (2025). Introduction to Peptide Synthesis Methods: SPPS and Capping Strategies.
  • BenchChem. (2025).[7][8] The Role of Azides in Peptide Synthesis and Modification.

    • Context: Detailed protocols on the stability and reactivity of azide groups during peptide synthesis and cleavage.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[8] Chemical Reviews, 108(8), 2952–3015.

    • [Link]

    • Context: The definitive review on the mechanism and conditions for the Click reaction used in the scavenging step.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing S_N2 Azidation of Electron-Deficient Benzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Electron-deficient benzyl halides (e.g., 4-nitrobenzyl bromide, pentafluorobenzyl chloride).[1]

Introduction: The Reactivity Paradox

Electron-deficient benzyl halides present a unique "reactivity paradox" in nucleophilic substitution. While electron-withdrawing groups (EWGs) like nitro (-NO2) or fluoro (-F) generally accelerate S_N2 reactions at the benzylic position by lowering the LUMO energy and stabilizing the transition state, they simultaneously increase the acidity of benzylic protons and the electrophilicity of the ring itself.[1]

This results in a reaction that is theoretically fast but practically challenging due to three main failure modes:[1]

  • Competitive Hydrolysis: The highly activated benzylic carbon reacts avidly with trace water.

  • Radical Side Reactions: Nitro-substituted benzyl halides are prone to Single Electron Transfer (SET) mechanisms, leading to dimerization (bibenzyl formation) rather than substitution.

  • Safety Hazards: Electron-deficient organic azides are often more shock-sensitive and energetically unstable than their electron-rich counterparts.[1]

This guide provides technical solutions to maximize yield while mitigating these specific risks.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material is consumed rapidly, but the isolated yield of the azide is low (<50%)."

Diagnosis: Competitive Hydrolysis. Electron-deficient benzyl halides are "super-electrophiles."[1] In polar aprotic solvents like DMF or DMSO, even trace moisture (0.1%) competes effectively with the azide ion. The product is the corresponding benzyl alcohol, which is often water-soluble or lost during aqueous workup.[1]

Technical Solution:

  • Switch to Phase Transfer Catalysis (PTC): Use a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB). The reaction occurs in the organic phase or at the interface, protecting the substrate from bulk water hydrolysis.[1]

  • Drying Protocol: If using homogeneous conditions (DMF), dry the solvent over activated 3Å molecular sieves for 24 hours. Standard "anhydrous" bottles are often insufficient for these highly reactive substrates.

Issue 2: "The reaction mixture turns dark red/black, and NMR shows complex aliphatic signals."

Diagnosis: Radical Dimerization (SET Mechanism). Nitrobenzyl halides can undergo Single Electron Transfer with nucleophiles, forming radical anions that couple to form bibenzyl derivatives (Wurtz-type coupling) or polymerized tars.[1] This is common in highly polar solvents or with "soft" cations.

Technical Solution:

  • Radical Scavenging: Add a radical inhibitor like p-dinitrobenzene (10 mol%) or perform the reaction in the dark to inhibit photo-initiated radical chains.[1]

  • Solvent Change: Move from DMSO (which stabilizes radical anions) to Acetone or Acetonitrile.

  • Counter-ion Control: Use Sodium Azide (hard cation) rather than Tetrabutylammonium Azide (soft cation) if SET is suspected, although this trades off with solubility.

Issue 3: "I see impurities consistent with ring substitution (S_NAr)."

Diagnosis: S_NAr Competition. If your substrate has a halogen on the ring ortho or para to a strong EWG (e.g., 2-fluoro-4-nitrobenzyl bromide), the azide ion may attack the ring carbon instead of the benzylic carbon.[1]

Technical Solution:

  • Temperature Control: S_N2 generally has a lower activation energy than S_NAr. Lower the reaction temperature to 0°C or RT. Avoid heating above 40°C.

  • Solvent Polarity: S_NAr is highly accelerated in dipolar aprotic solvents (DMF, DMSO). Using a non-polar solvent (Toluene) with a PTC catalyst disfavors the transition state for S_NAr relative to benzylic S_N2.

FAQs: Critical Decision Making

Q: Can I use Dichloromethane (DCM) as the solvent? A: ABSOLUTELY NOT. Critical Safety Warning: Sodium azide reacts with DCM and other polyhalogenated solvents to form Diazidomethane (


) and Triazidomethane . These are extremely volatile and shock-sensitive explosives.[1] Several severe laboratory accidents have resulted from this specific combination.
  • Safe Alternatives: Acetonitrile, Toluene, THF, or Ethyl Acetate (for workup).

Q: Which azide source is best for electron-deficient substrates? A: Refer to the selection matrix below:

Azide SourceProsConsBest Use Case
Sodium Azide (

)
Cheap, stable, high atom economy.[1]Poor solubility in organics; requires polar solvents (hydrolysis risk).Standard scale-up; PTC protocols.[1]
TMS-Azide (

)
Soluble in organics; anhydrous conditions possible.[1]Expensive; requires activation (fluoride/Lewis acid); volatile.Highly moisture-sensitive substrates; small scale.[1]
Tetrabutylammonium Azide (TBAA) Soluble in organics; very fast rates."Soft" cation may promote radical side reactions; difficult to remove ammonium salts.Non-polar solvents without aqueous phase.

Q: How do I safely purify the product? A:

  • Never Distill: Electron-deficient benzyl azides can decompose explosively upon heating.[1]

  • Column Chromatography: Most are stable on Silica Gel. Use a gradient of Hexanes/Ethyl Acetate.

  • Stability Check: Ensure the C/N ratio is

    
    . For example, 4-nitrobenzyl azide (
    
    
    
    ) has 7 carbons and 4 nitrogens (in the azide/nitro groups).[1] The ratio is 1.75, making it energetic . Handle as a potential explosive (blast shield, limit scale <1g).

Optimized Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended)

Best for: Scale-up, preventing hydrolysis, and safety.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl halide (1.0 equiv) in Toluene (5 mL/mmol).

  • Aqueous Phase: Dissolve Sodium Azide (1.5 equiv) in distilled water (minimum volume to dissolve, approx. 2 mL/mmol).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%).

    • Note: TBAB acts as a shuttle, carrying

      
       into the organic phase as a lipophilic ion pair.[1]
      
  • Reaction: Stir vigorously at Room Temperature. Monitor by TLC (usually complete in 2-6 hours).[1]

    • Tip: Vigorous stirring is crucial to maximize the interfacial surface area.

  • Workup: Separate layers. Wash the organic layer with water (2x) and Brine (1x). Dry over

    
     and concentrate at low temperature  (<30°C).
    
Protocol B: Homogeneous Anhydrous (Difficult Substrates)

Best for: Substrates insoluble in Toluene or requiring extremely fast kinetics.

  • Setup: Flame-dry a flask and cool under

    
    .
    
  • Solvent: Add anhydrous Acetonitrile or DMF (dried over sieves).

  • Reagents: Add the benzyl halide (1.0 equiv) and Sodium Azide (1.2 equiv).

  • Catalyst: Add 18-Crown-6 (0.05 equiv).[1]

    • Mechanism:[1][2][3] The crown ether complexes

      
      , breaking up the crystal lattice and creating a "naked," highly reactive azide anion.
      
  • Reaction: Stir at 0°C to RT.

  • Quench: Pour into ice-water (carefully) and extract immediately with Ethyl Acetate to minimize hydrolysis time.

Visualization: Decision & Safety Logic

AzidationWorkflow Start Start: Electron-Deficient Benzyl Halide DCM_Check CRITICAL: Are you using DCM? Start->DCM_Check Solubility Is substrate soluble in Toluene? WaterSens Is substrate extremely water sensitive? Solubility->WaterSens No PTC Protocol A: PTC (Toluene/Water + TBAB) *Safer, prevents hydrolysis* Solubility->PTC Yes (Preferred) WaterSens->PTC No (Try PTC first) Homo Protocol B: Anhydrous (MeCN + 18-Crown-6) *Faster, higher risk* WaterSens->Homo Yes Success Isolate Azide (Store Cold/Dark) PTC->Success Homo->Success DCM_Check->Solubility No Explosion STOP! Risk of Diazidomethane Explosion DCM_Check->Explosion Yes

Caption: Decision tree for selecting the safest and most effective azidation protocol.

References

  • Mechanism of S_N2 vs Radical Competition: Kornblum, N. et al. "The Mechanism of the Reaction of p-Nitrobenzyl Halides with Azide Ion." Journal of the American Chemical Society. [1]

  • Safety of Azides & Diazidomethane: "Diazidomethane Explosion." Organic Process Research & Development. [1][4]

  • Phase Transfer Catalysis Protocols: "Phase-Transfer Catalysis in Nucleophilic Substitution." Sigma-Aldrich Technical Bulletin.

  • Azide Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh EH&S. [1]

Sources

Technical Support Center: Isolating 2-chloro-4-fluorobenzyl Azide and Neutralizing Sodium Azide Waste

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with azidation reactions, specifically focusing on the safe and efficient removal of unreacted sodium azide (NaN₃) from the desired 2-chloro-4-fluorobenzyl azide product. The protocols herein are built on established principles of chemical separation and hazardous waste neutralization, prioritizing both product purity and operator safety.

The Core Challenge: A Tale of Two Solubilities

The synthesis of an organic azide, such as 2-chloro-4-fluorobenzyl azide, typically involves the reaction of the corresponding benzyl halide with an excess of sodium azide.[1] The primary challenge post-reaction is not one of complex chemistry, but of fundamental physical properties. You are left with a mixture containing:

  • Your Product: A covalently bonded, non-polar organic molecule (2-chloro-4-fluorobenzyl azide), which is soluble in organic solvents.

  • The Excess Reagent: An ionic salt (sodium azide, NaN₃), which is highly soluble in water but generally insoluble in non-polar organic solvents.[2][3]

This dramatic difference in solubility is the cornerstone of a successful separation. The secondary, and more critical, challenge is the extreme hazard profile of sodium azide. It is acutely toxic and can form highly explosive compounds with acids or heavy metals, mandating a rigorous and validated disposal protocol.[4][5]

Experimental Workflow: From Crude Mixture to Pure Product

The logical flow for this procedure involves two distinct but equally important phases: Isolation of the organic product and Neutralization of the hazardous aqueous waste.

G A Crude Reaction Mixture (Product + Unreacted NaN₃) B Perform Aqueous Work-up (Add Organic Solvent + Water) A->B Key Principle: Solubility Mismatch C Separate Layers in Funnel B->C D Organic Layer (Contains Product) C->D Product Path E Aqueous Layer (Contains NaN₃ Waste) C->E Waste Path J Pure 2-chloro-4-fluorobenzyl Azide D->J Dry & Concentrate F Aqueous NaN₃ Waste (HIGHLY HAZARDOUS) G Chemical Quenching Protocol (in situ Nitrous Acid) F->G Mandatory Safety Step H Verify Complete Destruction (Starch-Iodide Test) G->H I Safe Aqueous Waste for Disposal H->I If Positive

Caption: Workflow for isolating organic azide and neutralizing waste.

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up for Product Isolation

This protocol leverages the poor solubility of sodium azide in common organic solvents to extract your product.

Step-by-Step Methodology:

  • Initial Dilution: Transfer your entire crude reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Add deionized water, targeting a 1:1 ratio of organic solvent to water.

    • Causality: This step forces the separation of the highly polar sodium azide into the aqueous phase, while the non-polar organic azide remains in the organic phase.[6]

    • Critical Safety Note: DO NOT use halogenated solvents like dichloromethane (DCM) or chloroform. These can react with sodium azide to form dangerously explosive polyazidomethanes.[4][7][8]

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times to mix the layers. Periodically vent the funnel by pointing the stem away from yourself and others and opening the stopcock to release any pressure.

  • Layer Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing NaN₃) is typically the bottom layer, but this depends on the density of your chosen organic solvent.

  • Collection: Drain the lower aqueous layer into a flask specifically labeled "Aqueous Azide Waste." Drain the upper organic layer into a separate clean flask.

  • Repeated Washing: Return the organic layer to the separatory funnel. Add a fresh portion of deionized water, and repeat the extraction process (steps 2-4). Perform this wash a total of 2-3 times.[9] Combine all aqueous washes into the single, clearly labeled waste flask.

    • Causality: Multiple washes ensure the complete removal of residual water-soluble sodium azide from your organic product layer.

  • Brine Wash (Optional but Recommended): Perform a final wash with a saturated sodium chloride (brine) solution.

    • Causality: Brine helps to break any emulsions and removes the bulk of dissolved water from the organic layer, making the final drying step more efficient.[9]

  • Drying and Concentration: Drain the final organic layer into a flask containing an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Allow it to stand for 10-15 minutes, then filter or decant the solution to remove the drying agent. The solvent can now be removed under reduced pressure (e.g., rotary evaporator) to yield your crude 2-chloro-4-fluorobenzyl azide, which can be further purified if necessary.

Protocol 2: Chemical Destruction (Quenching) of Aqueous Azide Waste

This is a mandatory safety procedure for all aqueous waste generated in Protocol 1. It must be performed in a properly functioning chemical fume hood.[4][10]

Step-by-Step Methodology:

  • Setup: Place the combined aqueous azide waste into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the fume hood.

  • Dilution Check: Ensure the concentration of sodium azide in the aqueous solution does not exceed 5%.[4][10][11] If you started with a large excess, dilute with additional cold water.

  • Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). The amount required is approximately 1.5 grams of NaNO₂ for every gram of sodium azide you estimate is in the waste (a ~40% excess).[4][10]

  • Acidification (Critical Step): Slowly, add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel.[4][8][10] You will observe the evolution of gas (a mixture of nitrogen and nitric oxide). Maintain a slow addition rate to control the reaction.

    • Mechanism: The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. This nitrous acid then reacts with sodium azide to produce harmless nitrogen gas, nitric oxide, and sodium hydroxide.[4][12]

    • 2 NaN₃ + 2 HNO₂ → 3 N₂ (g) + 2 NO (g) + 2 NaOH

  • Test for Completion: Once gas evolution has ceased, test the solution to ensure all azide has been destroyed. Dip a strip of starch-iodide paper into the solution. A positive test, indicated by the paper turning dark blue, confirms that excess nitrous acid is present and the azide decomposition is complete.[4][9][10]

  • Final Disposal: If the test is positive and the solution's pH is between 6 and 10, it can now be disposed of according to your institution's hazardous waste guidelines.

Data at a Glance: Sodium Azide Solubility

The choice of solvents is critical for an effective work-up. This table summarizes the solubility of sodium azide, highlighting why an aqueous extraction is the method of choice.

SolventSolubility ( g/100 mL)Temperature (°C)Implication for Work-up
Water 40.8[13]20Excellent. The basis for aqueous extraction.
Methanol2.48[2]25Moderate solubility; not ideal for separation.
Ethanol0.22[2]0Low solubility.
Diethyl EtherInsoluble[2]-Excellent. Good choice for organic layer.
AcetoneInsoluble[2]-Good choice for organic layer.
HexaneInsoluble[2]-Excellent. Good choice for organic layer.
Dichloromethane--AVOID. Reacts to form explosive products.[4][7]
ChloroformInsoluble[2]-AVOID. Reacts to form explosive products.[4][8]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why can't I just use a base wash (e.g., sodium bicarbonate) to remove the sodium azide? A1: A base wash will not destroy the azide ion.[14] While it will transfer the sodium azide to the aqueous layer, the hazard remains. You would still need to perform the chemical quenching (Protocol 2) on the aqueous waste. The primary method of removal is extraction with water, not a reaction with a base.

Q2: I accidentally used dichloromethane (DCM) for my extraction before reading the protocol. What should I do? A2: STOP. Do not concentrate the solution. The reaction between DCM and sodium azide can form highly unstable and explosive diazidomethane.[4][8] Treat the entire solution as extremely hazardous. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on disposal.

Q3: Can I pour the first aqueous wash down the drain if it contains most of the azide? A3: NO. Under no circumstances should any azide-containing solution be poured down the drain. [4][7][9] Sodium azide reacts with lead and copper, common metals in plumbing, to form lead azide and copper azide. These heavy metal azides are highly shock-sensitive explosives that can accumulate over time, creating a severe explosion hazard.[5] All azide waste must be chemically neutralized using Protocol 2.

Q4: My starch-iodide test after the quenching procedure is negative (no color change). What went wrong? A4: A negative test indicates that there is no excess nitrous acid, which means the quenching of the azide may be incomplete.[9] Add another small portion of the sodium nitrite solution, followed by a slow addition of more sulfuric acid. Stir for 15-20 minutes and re-test. Repeat until you get a persistent positive (dark blue) result.

Q5: During the acid addition in Protocol 2, I noticed a sharp, pungent odor. Is this dangerous? A5: This odor could be hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[4][5] It forms when azide is mixed with acid. This situation underscores the critical importance of adding the sodium nitrite solution before the acid. The nitrite ensures that as soon as nitrous acid is formed, it preferentially reacts with the azide. If you smell this, ensure your fume hood sash is lowered and the ventilation is working at maximum capacity.

References

  • Wikipedia. (n.d.). Sodium azide. Retrieved from [Link]

  • ResearchGate. (2025, August 11). How to removed Sodium azide? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, August 12). How to quench unreacted sodium azide from reaction mixture? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Sciencemadness Wiki. (2025, October 14). Sodium azide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Electron Microscopy Sciences. (2022, March 5). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2021, June 19). SODIUM AZIDE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). Sodium Azide Solution: An In-Depth Scientific Overview. Retrieved from [Link]

  • ACS Publications. (1966). Solubility of Sodium Azide and Alpha-Lead Azide. Retrieved from [Link]

  • Reddit. (2021, March 2). How to quench azide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Azide. Retrieved from [Link]

  • Organic Syntheses. (1944). UNDECYL ISOCYANATE. Retrieved from [Link]

  • ACS Publications. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Dynamic Glycovesicle Systems for Amplified QCM Detection of Carbohydrate-Lectin Multivalent Biorecognition. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022, October 31). A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry. Retrieved from [Link]

  • Kansas State University. (2025, November 6). Sodium Azide. Retrieved from [Link]

  • ResearchGate. (2019, February 18). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? Retrieved from [Link]

  • Scientific Update. (2023, March 12). Sodium Azide-Sonic Boom Boy. Retrieved from [Link]

  • ScienceDirect. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 1-(Azidomethyl)-2-chloro-4-fluorobenzene

[1]

Case ID: AZ-2Cl4F-THERM Status: Active Support Guide Severity: High (Energetic Material) Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]

Executive Summary: The "Zero-Isolation" Protocol

You are inquiring about preventing the thermal decomposition of 1-(Azidomethyl)-2-chloro-4-fluorobenzene (CAS: Analogous structures often proprietary/variable).

Immediate Verdict: This compound possesses a Carbon-to-Nitrogen (C/N) ratio of 2.33 , placing it in the "Hazardous / Metastable" category.[1] It should not be isolated as a neat solid/oil if possible.[2] Thermal decomposition is prevented primarily by dilution and strict temperature ceilings , not just cooling.

The presence of the ortho-chloro and para-fluoro substituents adds electron-withdrawing character to the aromatic ring, but this does not significantly stabilize the benzylic azide bond against thermal cleavage.[1]

Part 1: Risk Assessment & Stability Metrics

Before handling, you must validate your safety margins using the calculations below.

The C/N Ratio Calculation

The most reliable "Rule of Thumb" for organic azides is the Carbon/Nitrogen ratio.[2]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  7
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio:

    
    [1]
    
Ratio RangeStability ClassificationOperational Directive
< 1 ExplosiveDO NOT SYNTHESIZE.
1 - 3 Metastable / Hazardous Your Compound. Synthesize in solution.[1] Store < 1M. Do not distill to dryness.
> 3 StableCan generally be isolated (with care).[3][4]
Thermal Parameters (Estimated)

Based on thermodynamic data for benzyl azide analogues:

  • 
     (Decomposition Onset):  ~170°C – 190°C (pure).
    
  • Safe Process Limit: < 90°C (Solution) / < 40°C (Storage).

  • Mechanism: Loss of

    
     generating a reactive nitrene or benzyl radical.
    

Part 2: Troubleshooting & Operational Workflows

Module A: Synthesis & Reaction Control

Q: I see pressure buildup in my sealed reaction vessel. What is happening? A: You are likely experiencing nitrogen evolution from partial decomposition.

  • Cause: Even below

    
    , trace transition metals (from spatulas, needles, or stir bars) can catalyze the decomposition of benzyl azides.[1]
    
  • Fix:

    • Vent the headspace immediately.

    • Check for "Darkening": If the solution turns amber/brown, significant decomposition has occurred.

    • Switch to Flow Chemistry: Continuous flow reactors allow you to superheat the solvent while keeping the active volume of azide low, mitigating explosion risk.

Q: Can I distill this compound to purify it? A: ABSOLUTELY NOT.

  • Risk: Distillation concentrates the azide. As the solvent is removed, the heat capacity of the mass drops, and the concentration of the energetic group rises.

  • Alternative: Use Telescoping Synthesis . React the benzyl halide precursor with Sodium Azide (

    
    ) and carry the crude organic layer directly into the next step (e.g., Click reaction or Staudinger reduction) without isolation.
    
Module B: Storage & Handling

Q: How do I store the solution long-term? A:

  • Solvent: Store in non-halogenated solvents if possible (though DCM is common, it can form explosive diazidomethane with excess azide ion over long periods).[5] Toluene or Ethyl Acetate are preferred.

  • Container: Use Teflon-lined caps . Do not use ground glass joints (friction sensitivity).[3]

  • Light: Store in amber vials. Benzylic azides are photo-labile.[1]

Part 3: Visualizing the Safety Workflow

The following diagram outlines the critical decision pathways for handling this molecule.

AzideHandlingStartStart: 1-(Azidomethyl)-2-chloro-4-fluorobenzeneCalcCalculate C/N Ratio (2.33)Start->CalcDecisionIs Isolation Required?Calc->DecisionRatio < 3IsolateEvaporation / DistillationDecision->IsolateYes (Dangerous)SolutionKeep in Solution (<1M)Decision->SolutionNo (Recommended)ExplosionCRITICAL RISK:Thermal Runaway / ExplosionIsolate->ExplosionHeat + ConcentrationStorageStorage:< 25°C, Dark, No MetalsSolution->StorageNextStepTelescope to Next Reaction(Click/Reduction)Solution->NextStep

Figure 1: Decision Logic for Handling High-Energy Benzylic Azides. Note the critical prohibition of isolation.

Part 4: Decomposition Mechanism

Understanding how it degrades helps you prevent it.

  • Initiation: Thermal energy breaks the

    
     bond.
    
  • Nitrogen Loss:

    
     gas is released (Entropy driven).
    
  • Nitrene Formation: A highly reactive nitrene intermediate forms.

  • Fate: The nitrene will insert into C-H bonds (solvent) or dimerize (azo compounds), releasing massive enthalpy (

    
    ).
    

DecompositionAzideBenzyl Azide(R-CH2-N3)TSTransition State(Activated)Azide->TSHeat (>100°C)NitreneNitrene + N2 (Gas)TS->Nitrene-N2 (Irreversible)PolymerPolymer/Tars(Exothermic Mass)Nitrene->PolymerPolymerization

Figure 2: Thermal decomposition pathway leading to nitrogen release and exothermic polymerization.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Rotary Evaporation if the bath is at 30°C?

  • Technical Answer: It is risky.[5] While 30°C is below the thermal onset, the concentration effect is the danger. As the solvent leaves, the solution approaches 100% neat azide. If a "hot spot" exists or if the flask is bumped/scratched, detonation can occur.

  • Recommendation: Stop evaporation when the solvent volume ensures the concentration is

    
    .
    

Q2: Does the Fluorine atom make it more stable?

  • Technical Answer: No. While Fluorine is a strong bond (

    
    ), it is on the aromatic ring, not the azide. The weak link is the 
    
    
    bond of the azidomethyl group. The electron-withdrawing nature of the 2-Cl and 4-F substituents might slightly lower the electron density of the benzylic carbon, but not enough to categorize it as "safe."[1]

Q3: How do I quench a spill?

  • Protocol: Do not wipe with dry paper towels (friction).

  • Chemical Quench: Use a reduction method. Treat the spill with excess Triphenylphosphine (

    
    )  in solvent (Staudinger reaction) or a dilute acid solution (with extreme care regarding 
    
    
    generation—ensure good ventilation).

References

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link[1]

  • Kappe, C. O., & Gutmann, B. (2011). "Flow Chemistry Strategies for the Synthesis of Organic Azides." Organic Process Research & Development. (General reference for flow synthesis safety).
  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
  • University of California Center for Laboratory Safety. "Safe Handling of Organic Azides." Link (General safety protocols).

Troubleshooting copper catalyst poisoning in fluorinated azide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing and optimizing bioconjugation workflows. Working with fluorinated azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique set of challenges. While the strong electronegativity of fluorine atoms makes these azides highly reactive and excellent candidates for creating novel fluoroalkylated heterocycles[1], this same electronic environment frequently leads to rapid copper catalyst poisoning.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind catalyst deactivation, provide self-validating experimental protocols, and equip you with the quantitative adjustments needed to rescue stalled reactions.

Mechanistic Insights: The Causality of Catalyst Poisoning

To troubleshoot effectively, we must first understand why the catalyst fails. Fluorinated azides (such as perfluoroalkyl azides or α,α-difluoro azides) undergo CuAAC to form 1,4-regioisomers with high selectivity[2]. However, they introduce two primary modes of catalyst deactivation:

  • The Defluorination-Sequestration Pathway: The strong σ-inductive effect of fluorine makes the azide highly electrophilic, which accelerates the cycloaddition[3]. Unfortunately, under the mildly basic conditions traditionally used in CuAAC (e.g., amine bases), α-fluorinated azides are susceptible to hydrolysis or elimination. This side reaction releases free fluoride ions (F⁻). Because F⁻ is a hard Lewis base, it strongly coordinates to Cu(II) (a hard/borderline Lewis acid), forming highly stable, insoluble CuF₂ complexes. This sequestration prevents the reduction of Cu(II) back to the active Cu(I) state.

  • Accelerated Oxidative Quenching: The highly electron-withdrawing nature of the fluorinated environment alters the local redox potential during the formation of the intermediate copper-triazolide complex. This makes the transient Cu(I) species highly susceptible to oxidation by trace O₂, rapidly converting the active clear/yellow Cu(I) into the inactive blue/green Cu(II)[4].

CuAAC_Troubleshooting Cu_Active Active Cu(I) Catalyst (Clear/Yellow) Cu_Inactive Inactive Cu(II) / CuF₂ (Blue/Green/Precipitate) Cu_Active->Cu_Inactive Oxidation (O₂) / F⁻ Binding Product Fluorinated Triazole (Successful CuAAC) Cu_Active->Product + Alkyne F_Azide Fluorinated Azide (Highly Electrophilic) Defluorination Base-Promoted Defluorination F_Azide->Defluorination High pH / Amines F_Azide->Product Cycloaddition Fluoride Free Fluoride (F⁻) Defluorination->Fluoride Release Fluoride->Cu_Inactive Hard-Base Coordination Ligand THPTA/TBTA Ligand (Protective Shield) Ligand->Cu_Active Pre-complexation

Mechanistic pathways of copper catalyst deactivation and ligand-mediated protection in CuAAC.

Quantitative Adjustments for Fluorinated Systems

Standard CuAAC protocols will fail when applied directly to fluorinated azides. To counteract F⁻ sequestration and rapid oxidation, the catalytic engine must be fortified. Below is the quantitative baseline you should adopt.

Table 1: Optimized Quantitative Stoichiometry for Fluorinated CuAAC

ParameterStandard Alkyl Azide CuAACFluorinated Azide CuAACCausality for Adjustment
CuSO₄·5H₂O 1 - 5 mol%5 - 10 mol% Compensates for partial deactivation by trace F⁻ and rapid oxidative quenching.
Ligand (THPTA) 1:1 to 1:2 (Cu:Ligand)1:5 (Cu:Ligand) Massive ligand excess is critical to physically shield Cu(I) from hard-base F⁻ coordination.
Sodium Ascorbate 10 - 20 mol%50 - 100 mol% Counteracts the accelerated oxidation rate caused by the highly electrophilic environment.
pH Range 7.5 - 8.56.5 - 7.0 Prevents base-catalyzed defluorination of α-fluoro groups. Amine bases must be strictly avoided.

Self-Validating Experimental Protocol

To ensure trust in your workflow, every step in this protocol includes a visual or analytical self-validation checkpoint. If a checkpoint fails, do not proceed to the next step.

Phase 1: Catalyst Engine Pre-Assembly (The "Ligand-First" Rule) Causality: Adding ascorbate to CuSO₄ without a ligand causes transient, naked Cu(I) which rapidly disproportionates into Cu(0) and Cu(II). Pre-complexing with THPTA ensures every Cu(I) ion generated is immediately captured and shielded from F⁻.

  • Solvent Degassing : Sparge your solvent mixture (e.g., t-BuOH/H₂O 1:1) with Argon for 15 minutes.

  • Cu(II) Addition : In a reaction vial, dissolve your alkyne (1.0 eq) in the solvent. Add CuSO₄·5H₂O (10 mol% relative to alkyne).

  • Ligand Shielding : Add THPTA ligand (50 mol%, a 5:1 ratio to Cu).

    • Self-Validation Checkpoint: The solution must turn a vibrant, clear blue, indicating successful Cu(II)-THPTA complexation. If it remains pale, ligand binding has failed.

  • Controlled Reduction : Add freshly prepared Sodium Ascorbate (100 mol%).

    • Self-Validation Checkpoint: The solution must transition from blue to completely colorless or pale yellow within 60 seconds. If it remains blue or turns green, your ascorbate is oxidized; discard the ascorbate stock and remake it.

Phase 2: Substrate Addition & Reaction Causality: Introducing the fluorinated azide only after the robust Cu(I)-THPTA complex is formed prevents the azide from acting as a competitive ligand.

  • pH Verification : Ensure the solution pH is strictly between 6.5 and 7.0. Use a mild phosphate buffer if necessary.

  • Azide Addition : Dropwise, add the fluorinated azide (1.2 eq).

  • Incubation : Stir at room temperature under an inert atmosphere (Ar/N₂) for 2–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the distinct azide ¹⁹F signal and the appearance of the shifted triazole ¹⁹F signal confirms conversion[1].

Frequently Asked Questions (Troubleshooting)

Q: My reaction mixture turned bright green immediately upon adding the fluorinated azide. What happened? A: This is a classic sign of oxidative quenching. The fluorinated azide either contained dissolved oxygen, or its extreme electrophilicity accelerated the oxidation of Cu(I) to Cu(II)[4]. The green color is a hallmark of Cu(II) accumulation. Solution: Thoroughly degas the azide solution prior to addition and ensure you are using the 100 mol% sodium ascorbate loading recommended in Table 1.

Q: I have a precipitate and 0% yield, but the solution is clear. Is the catalyst dead? A: Yes. You have likely experienced CuF₂ precipitation or Cu(I) disproportionation. If the precipitate is white/pale blue, it is likely CuF₂ resulting from azide defluorination. If it is brown/black, it is Cu(0) from disproportionation. Solution: Ensure you are strictly avoiding amine bases (like Et₃N) which trigger defluorination, and verify that you are pre-complexing the Cu(II) with THPTA before adding the ascorbate.

Q: I cannot get CuAAC to work with my specific perfluoroalkyl azide. Can I bypass the copper catalyst entirely? A: Yes. Fluorinated azides are exceptional candidates for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Due to the strong electronegativity of the fluorine atoms, these azides undergo inverse electron-demand cycloaddition and react preferentially—and exceptionally fast—with electron-rich cyclooctynes like BCN. In fact, fluorinated azides have been shown to react up to 126 times faster with BCN than standard alkyl azides[5].

References

1.1. Source: cfplus.cz. 2. 2. Source: sigmaaldrich.com. 3.5. Source: chemrxiv.org. 4.3. Source: uochb.cz. 5.4. Source: scispace.com.

Sources

Purification methods for volatile benzyl azides (column chromatography vs distillation)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Volatile Benzyl Azides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of organic azides. Benzyl azides are indispensable intermediates in CuAAC "click" chemistry and drug development, but their energetic nature and deceptive volatility present unique challenges.

This guide bypasses generic advice to provide field-proven troubleshooting, mechanistic causality, and self-validating protocols for the safe purification of volatile benzyl azides.

Part 1: The Thermodynamics of Azide Safety

Q: How do I analytically determine if my synthesized benzyl azide is safe to isolate and purify? A: Before attempting any purification, you must evaluate the thermodynamic stability of the azide using two standard quantitative metrics: the Rule of Six and the C/N Ratio [1].

  • The Causality: The decomposition of organic azides into nitrenes and nitrogen gas (

    
    ) is a highly exothermic process. Carbon atoms act as a "thermal sink," diluting the energy released per unit of mass. If the density of azide groups is too high, the localized energy release can overcome the activation barrier of adjacent molecules, triggering a runaway explosive chain reaction[1].
    
  • The Rule of Six: A compound must have at least six carbon atoms (or atoms of similar size) per energetic azide group to provide sufficient thermodynamic dilution for safe handling[1].

  • The C/N Ratio: Calculated as

    
    . For Benzyl Azide (
    
    
    
    ), the ratio is
    
    
    .

Because the C/N ratio falls between 1 and 3, benzyl azide can be synthesized and isolated, but reactions must be strictly limited to < 5 grams , and the product must be stored below room temperature[1].

Table 1: Quantitative Azide Stability & Handling Guidelines

C/N Ratio Example Compound Max Isolation Scale Storage Requirements Approved Purification Methods
< 1 Methyl azide Do not isolate (< 1g in situ) N/A (Consume immediately) None (Use in situ only)
1 to 3 Benzyl azide (2.33) < 5 grams < 25 °C (Ideally -18 °C) Liquid Extraction, Chromatography

| > 3 | n-Nonyl azide (3.0) | < 20 grams | Room Temp or below | Liquid Extraction, Chromatography |

Part 2: Distillation vs. Column Chromatography

Q: My crude benzyl azide is an oil. Can I purify it via vacuum distillation or a Kugelrohr apparatus to avoid running a silica column? A: ABSOLUTELY NOT. You must never use elevated temperatures—such as distillation or sublimation—to purify organic azides[2].

  • The Causality: Distillation creates a worst-case scenario for energetic materials. It applies continuous thermal energy while simultaneously concentrating the pure energetic compound in the boiling flask. For a compound with a C/N ratio of 2.33, this thermal input easily provides the activation energy required for explosive

    
     extrusion[2]. Always default to liquid-liquid extraction or silica gel column chromatography[3].
    

DecisionMatrix Start Crude Benzyl Azide Reaction Mixture Eval Evaluate C/N Ratio (Benzyl Azide C/N = 2.33) Start->Eval Distill Distillation / Sublimation (Thermal Purification) Eval->Distill Incorrect Choice Chroma Column Chromatography (Safe Pathway) Eval->Chroma Correct Choice Explosion CRITICAL DANGER: Explosive Decomposition Distill->Explosion Rotavap Solvent Removal (Strict Temp/Vac Limits) Chroma->Rotavap Eluent Concentration Pure Isolated Pure Benzyl Azide Rotavap->Pure T ≤ 25°C, No High Vac

Decision matrix for benzyl azide purification highlighting the danger of thermal methods.

Q: I purified my benzyl azide via column chromatography, but after removing the solvent on the rotary evaporator, my yield was only 15%. Where did my product go? A: You likely pumped it into your rotavap trap. Benzyl azides are deceptively volatile.

  • The Causality: Low-molecular-weight benzylic azides have high vapor pressures. When subjected to the high vacuum of a standard rotary evaporator (often < 20 mbar) combined with a warm water bath (40 °C), benzyl azide will readily co-evaporate with common chromatography eluents like hexanes or dichloromethane. Furthermore, concentrating azides with a C/N < 4 on a rotavap poses a friction and concentration hazard if not carefully controlled[2].

Part 3: Validated Experimental Protocol

Protocol: Safe Purification of Benzyl Azide via Silica Gel Column Chromatography Self-Validating System: This protocol utilizes temperature control and spectroscopic feedback loops to ensure neither product loss nor decomposition occurs.

Step 1: Reaction Validation & Preparation

  • Verify complete conversion of benzyl bromide to benzyl azide via

    
     NMR of the crude aliquot (look for the shift of benzylic protons from ~4.5 ppm to ~4.3 ppm)[4].
    
  • Set up a blast shield in a properly ventilated fume hood[5].

  • Ensure you are using plastic or ceramic spatulas. Never use metal spatulas when handling azides, as they can initiate decomposition via shock or friction[1].

Step 2: Column Loading & Elution

  • Load the crude mixture onto a silica gel column using a minimal amount of hexanes. Caution: Do not use halogenated solvents (like

    
    ) if unreacted 
    
    
    
    is present, as this can generate highly explosive diazidomethane[1].
  • Elute using a gradient of Ethyl Acetate in Hexanes (typically 0% to 5%). Benzyl azide is highly non-polar and will elute rapidly.

  • Validation: Spot fractions on a TLC plate and visualize with UV light.

Step 3: Controlled Solvent Removal (The Critical Step)

  • Transfer combined TLC-pure fractions to a round-bottom flask equipped with a Teflon neck adapter. Do not use a flask with a ground-glass joint to store the neat oil, as friction on the joint can cause detonation[1].

  • Set the rotary evaporator water bath to strictly ≤ 25 °C .

  • Apply moderate vacuum (e.g., 150–200 mbar for hexanes). Do not use a high-vacuum pump.

  • Validation: Stop the evaporation the exact moment solvent condensation ceases. Do not leave the neat oil spinning under vacuum.

  • Diagnostic Check: If your isolated yield is suspiciously low, run an FT-IR spectrum of the solvent collected in the rotavap trap. A strong, sharp absorption band at ~2094 cm⁻¹ confirms the azide was volatilized and lost into the trap[4].

RotavapWorkflow Fractions Combine TLC-Pure Fractions Bath Set Bath Temp ≤ 25 °C Fractions->Bath Vac Apply Moderate Vac (> 150 mbar) Bath->Vac Monitor Monitor Condensation Stop when solvent slows Vac->Monitor Nitrogen Backfill with N2 DO NOT use High Vac Monitor->Nitrogen Store Store in Amber Vial at -20 °C Nitrogen->Store

Step-by-step solvent removal workflow to prevent volatilization of benzyl azide.

Part 4: Storage and Waste Troubleshooting

Q: How should I store the purified benzyl azide? A: Store the purified oil in a tightly sealed amber plastic container (or a glass vial with a Teflon-lined cap, strictly avoiding ground glass joints)[3]. Keep it in a dedicated explosion-proof refrigerator at or below -18 °C, completely segregated from acids and heavy metals[3].

Q: How do I dispose of the azide-contaminated column fractions? A: Segregate azide waste into a specifically designated container. Never mix azide waste with acidic waste streams, as this will protonate the azide to generate hydrazoic acid (


), which is both highly toxic and violently explosive[5].

References

  • [2] Azides - Occupational Health, Safety & Environment, University of Victoria. Available at:

  • [1] Information on Azide Compounds, Stanford Environmental Health & Safety. Available at:

  • [5] Azide Compounds, Florida State University Environmental Health and Safety. Available at:

  • [3] Technical Support Center: Safe Handling of Azides, BenchChem. Available at:

  • [4] Efficient Synthesis of High-Performance Anion Exchange Membranes by Applying Clickable Tetrakis(dialkylamino)phosphonium Cations, PMC (NIH). Available at:

Sources

Minimizing byproduct formation in the synthesis of 2-chloro-4-fluorobenzyl azide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-chloro-4-fluorobenzyl azide.

While the SN2 displacement of benzylic halides with sodium azide is a fundamental transformation often used in the synthesis of pharmaceuticals like Rufinamide analogues (1)[1], scaling this reaction frequently leads to yield-destroying byproducts and severe safety hazards. This guide will decode the causality behind these failures and provide a self-validating, optimized protocol.

Mechanistic Overview: Competing Pathways

To minimize byproducts, we must first understand the thermodynamic and kinetic landscape of the reaction. The benzylic carbon of 2-chloro-4-fluorobenzyl chloride is highly electrophilic, making it susceptible not only to the desired azide attack but also to competing nucleophiles.

ReactionPathways SM 2-Chloro-4-fluorobenzyl chloride Target 2-Chloro-4-fluorobenzyl azide (Target) SM->Target NaN3, PTC 25°C Byprod1 2-Chloro-4-fluorobenzyl alcohol (Hydrolysis) SM->Byprod1 H2O, Heat (Aqueous) Byprod2 4-Azido-2-chlorobenzyl azide (SNAr) SM->Byprod2 Excess NaN3 >80°C Byprod3 Benzyl Ether (Solvolysis) SM->Byprod3 ROH Solvent

Competing pathways in the azidation of 2-chloro-4-fluorobenzyl chloride.

Troubleshooting FAQs: Decoding Byproduct Formation

Q1: Why am I seeing 2-chloro-4-fluorobenzyl alcohol in my LC-MS trace? Causality: This is a hydrolysis byproduct. When reactions are run in polar aprotic solvents (like DMF or DMSO) containing trace water, or when aqueous sodium azide is heated, water acts as a competing nucleophile. The electron-withdrawing nature of the ortho-chloro and para-fluoro groups heavily activates the benzylic position, making it highly susceptible to attack by H2O or OH- at elevated temperatures.

Q2: I detected a mass corresponding to the displacement of fluorine (+1 azide, -1 fluorine). How is this possible? Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group for SNAr when positioned ortho or para to electron-withdrawing groups. If you push the reaction too hard (e.g., heating >80°C to force completion) with an excess of sodium azide, the azide anion will attack the para-position. The benzylic SN2 substitution has a much lower activation energy than the aromatic SNAr; therefore, strict temperature control is your primary defense.

Q3: My yield is low, and I see ether byproducts. What happened? Causality: This is a solvolysis issue. If you attempted to run this reaction in an alcoholic solvent (e.g., ethanol or methanol) to improve the solubility of sodium azide, the solvent's alkoxide/alcohol competitively attacked the benzylic chloride. Never use protic nucleophilic solvents for highly activated benzylic halides.

Q4: How do I safely scale this up without risking hydrazoic acid (HN3) accumulation? Causality: Sodium azide reacts with acids to form hydrazoic acid (pKa ~ 4.7), which is highly volatile, acutely toxic, and violently explosive. Solution: Never allow the reaction pH to drop below 7.0 during the reaction or workup. Do not use acidic washes until the excess azide has been chemically quenched (detailed in the SOP below) (2)[2].

The Solution: Phase Transfer Catalysis (PTC)

To simultaneously eliminate hydrolysis (Q1), SNAr (Q2), and solvolysis (Q3), the industry standard is to abandon homogenous polar aprotic solvents in favor of a biphasic Phase Transfer Catalysis (PTC) system (3)[3].

By using a catalyst like Tetrabutylammonium bromide (TBAB) in a Toluene/Water mixture, the azide anion is extracted into the organic phase without its hydration shell. This "naked" azide is hyper-reactive, allowing the SN2 displacement to proceed rapidly at 25°C. At this low temperature, SNAr is kinetically frozen, and because the organic phase lacks water, hydrolysis is physically impossible.

PTC_Mechanism cluster_aq Aqueous Phase (H2O) cluster_org Organic Phase (Toluene) NaN3 NaN3 (Hydrated, Low Reactivity) IonPair_Aq [Q+ N3-] (Ion Pair) NaN3->IonPair_Aq + Q+X- (PTC) IonPair_Org [Q+ N3-] (Naked Azide, High Reactivity) IonPair_Aq->IonPair_Org Phase Transfer Product 2-Chloro-4-fluorobenzyl azide IonPair_Org->Product SN2 SpentPTC [Q+ Cl-] (Spent PTC) IonPair_Org->SpentPTC Cl- Exchange Substrate 2-Chloro-4-fluorobenzyl chloride Substrate->Product SpentPTC->IonPair_Aq Return to Aq Phase

Phase Transfer Catalysis (PTC) mechanism isolating the azide from water.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, demonstrating the superiority of the PTC method.

Reaction ConditionSolvent SystemTemp (°C)Target Yield (%)Hydrolysis (%)SNAr (%)Ether Byproduct (%)
Standard SN2 DMF / H2O80651580
Alcoholic EtOH / H2O605010225
Optimized PTC Toluene / H2O2596 <1 ND 0

(Note: ND = Not Detected. Data normalized based on LC-MS area % integration).

Self-Validating Experimental Protocol (SOP)

This protocol is engineered as a self-validating system. If the internal checkpoints fail, the root cause is immediately identifiable without requiring downstream failure analysis.

Reagents Required:

  • 2-chloro-4-fluorobenzyl chloride (1.0 eq)

  • Sodium azide (NaN3) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (5 volumes)

  • Deionized Water (2 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a reactor equipped with a high-shear mechanical stirrer with 2-chloro-4-fluorobenzyl chloride (1.0 eq) and Toluene (5 vol). Add TBAB (0.05 eq) to the organic phase.

  • Aqueous Charge: In a separate vessel, dissolve NaN3 (1.2 eq) in DI water (2 vol). Slowly add this aqueous solution to the reactor.

  • Biphasic Reaction: Stir the mixture vigorously at 25°C.

    • Causality Note: Because this is a biphasic system, the reaction rate is strictly mass-transfer limited. Magnetic stirring is often insufficient for scale-up; mechanical stirring is mandatory.

  • Self-Validation Checkpoint (In-Process Control): After 4 hours, halt stirring to let the phases separate. Take a 50 µL aliquot of the top organic phase, dilute in 1 mL Acetonitrile, and analyze via HPLC (210 nm).

    • Validation: If starting material is >1%, verify your stirring RPM. Inadequate shear forces will stall the reaction. Resume vigorous stirring for 2 hours and re-test.

  • Phase Separation: Once validated (<1% SM), transfer the mixture to a separatory funnel. Drain the bottom aqueous layer into a dedicated "Azide Waste" secondary containment vessel. Wash the organic layer with DI water (2 x 2 vol) to remove trace TBAB.

  • Safe Azide Quenching (Critical Safety Step): To the combined aqueous waste, add a 10% w/v solution of Sodium Nitrite (NaNO2) (1.5 eq relative to total initial azide). Move to a well-ventilated fume hood. Slowly, dropwise, add 1M H2SO4 until gas evolution (N2 and N2O) ceases and the solution reaches pH 3-4.

    • Validation: The absence of gas evolution upon further acid addition confirms the complete destruction of hydrazoic acid precursors.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Bath temp <40°C) to yield the pure 2-chloro-4-fluorobenzyl azide as a colorless to pale yellow oil.

References

  • Optimization of key steps towards Rufinamide and Aripiprazole. Eindhoven University of Technology (TU/e). Available at:[Link]

  • Nucleophilic Displacement Reactions in Ionic Liquids: Substrate and Solvent Effect in the Reaction of NaN3 and KCN with Alkyl Halides and Tosylates. ResearchGate. Available at:[Link]

  • Product Class 8: Azidoalkanes. Science of Synthesis (Thieme). Available at:[Link]

Sources

Handling shock sensitivity of low molecular weight organic azides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling of Low Molecular Weight Organic Azides

Welcome to the High-Energy Chemistry Safety Resource. Current Status: Operational | Topic: Shock Sensitivity & Explosion Mitigation

Module 1: Risk Assessment & The "Golden Rules"

User Query: "How do I determine if the azide I plan to synthesize is too dangerous to isolate?"

Technical Response: Stability in organic azides is governed by the ratio of energy-absorbing atoms (Carbon, Oxygen) to energy-releasing atoms (Nitrogen).[1] Before starting any synthesis, you must calculate the C/N Ratio .

The Stability Equation

According to the foundational work by Smith and subsequent safety protocols from the Sharpless lab, an organic azide is considered "safe" to handle only if it satisfies Equation 1 :


[1][2][3]
  • 
    : Number of Carbon atoms[4]
    
  • 
    : Number of Oxygen atoms
    
  • 
    : Number of Nitrogen atoms (total)
    
Actionable Thresholds Table
C/N RatioStability ClassificationOperational Protocol
< 1 EXTREME DANGER DO NOT ISOLATE. Synthesize only as a transient intermediate in solution. Max scale: < 1.0 g.
1 to 3 High Risk May be isolated in small quantities (< 5 g).[1][3] Store as a dilute solution (< 1 M) below room temperature.
≥ 3 Manageable Risk Generally stable for isolation (e.g., n-nonyl azide).[1][2] Standard azide safety precautions apply.

The "Rule of Six": A simplified heuristic states that six carbons are required to safely stabilize one energetic functional group (azide, diazo, nitro).[1][4]

Module 2: Synthesis & Reaction Setup

User Query: "Can I use dichloromethane (DCM) as a solvent for my azide substitution reaction?"

Technical Response: NO. STOP IMMEDIATELY.

Using halogenated solvents (DCM, Chloroform) with sodium azide is a critical safety violation.[3][5]

  • The Hazard: Sodium azide reacts with methylene chloride to form Diazidomethane (

    
    ).
    
  • The Consequence: Diazidomethane is an extremely shock-sensitive high explosive that can detonate due to the friction of a stir bar or the heat of a rotary evaporator bath.

  • The Solution: Substitute DCM with Acetonitrile , DMF , DMSO , or Toluene .

Visual Workflow: Safe Synthesis Logic

AzideSafety start Start: Azide Synthesis Planning calc Calculate (C+O)/N Ratio start->calc decision_ratio Is Ratio ≥ 3? calc->decision_ratio check_sol Check Solvent Selection decision_dcm Is Solvent Halogenated? check_sol->decision_dcm decision_ratio->check_sol Yes stop_ratio STOP: Do Not Isolate Use in Solution Only decision_ratio->stop_ratio No safe_proc Proceed with Standard Precautions (Blast Shield, PPE) decision_dcm->safe_proc No stop_dcm STOP: Risk of Diazidomethane Change Solvent decision_dcm->stop_dcm Yes (DCM/CHCl3)

Figure 1: Decision logic for initiating organic azide synthesis. Note the critical checkpoint for halogenated solvents.

Module 3: Isolation & Purification (The Danger Zone)

User Query: "I need to remove the solvent. Can I use the rotary evaporator?"

Technical Response: You may use a rotary evaporator only if you strictly adhere to the "Never Dry" rule.

  • The "Never Dry" Rule: Never concentrate a low molecular weight organic azide to dryness. Friction from the solid crystals grinding against the glass flask can trigger detonation.[6]

  • Ground Glass Hazard: Azides can sublime or splash into the ground glass joint. The friction of rotating the flask (or removing it) can cause an explosion.

    • Mitigation: Use Teflon sleeves or Keck clips without grease (azides can dissolve in grease and concentrate there). Even better, use non-ground glass joints if available for storage.

  • Light Protection: Store purified azides in amber vials wrapped in foil. Photodecomposition can release Nitrogen gas (

    
    ), pressurizing the vessel.
    

Self-Validating Storage System:

  • Container: Plastic (HDPE) or Teflon containers are safer than glass (no shrapnel if decomposition occurs).

  • Headspace: Leave >25% headspace to accommodate gas evolution.

  • Environment: Store at -20°C or lower.

Module 4: Spills & Waste Disposal

User Query: "I spilled some azide on the bench. Should I sweep it up?"

Technical Response: NEVER sweep solid azides. The friction of the broom bristles is sufficient to detonate shock-sensitive azides.

Emergency Spill Protocol
  • Isolate: Evacuate the immediate area.

  • Wet Method: Cover the spill gently with a solvent-soaked pad (water or appropriate organic solvent) to desensitize it.

  • Neutralize (Chemical Destruction):

    • For Inorganic Azides (

      
      ):  Treat with nitrous acid (Sodium Nitrite + 
      
      
      
      ) in a fume hood. Warning: Evolves toxic NO/NO2 gas.
    • For Organic Azides: Chemical reduction is preferred. Treat with Triphenylphosphine (

      
      ) (Staudinger reduction) to convert the explosive azide into a stable amine.
      
Waste Disposal Checklist

References & Authoritative Grounding

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Source of the C/N Ratio Rule).

  • Bräse, S., et al. (2005).[8] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[9] Angewandte Chemie International Edition, 44(32), 5188–5240.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational safety protocols for click chemistry).

  • UC Santa Barbara Environmental Health & Safety. (2025). Sodium Azide and Organic Azides SOP.

  • Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. (Case study on the DCM hazard).

Sources

Storage conditions to prevent degradation of 1-(Azidomethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for 1-(Azidomethyl)-2-chloro-4-fluorobenzene is now live. This guide is structured to provide immediate, actionable intelligence for researchers handling this sensitive reagent.

Core Storage Directive (The "Golden Rules")

This compound is a halogenated benzyl azide . Its stability is governed by the delicate balance between the energetic azide group (


) and the stabilizing aromatic ring.[1] Violating these storage parameters significantly increases the risk of detonation or silent chemical degradation.
Storage Protocol Summary
ParameterCritical RequirementTechnical Rationale
Temperature -20°C (± 5°C) Prevents thermal activation of the azide group (

for nitrene formation).
Light Strict Darkness Azides are photolabile. UV/Visible light triggers nitrogen expulsion (

), leading to irreversible degradation.
Atmosphere Inert Gas (Ar or N₂) Prevents moisture ingress and oxidative degradation of trace impurities.
Container Teflon/Polypropylene CRITICAL: Avoid ground glass joints. Friction can initiate detonation in crystallized azides.
Solvent Avoid Halogenated Warning: While some vendors ship in DCM, long-term storage in chlorinated solvents can form explosive di/tri-azidomethanes.

Troubleshooting & FAQs

Direct answers to common deviations encountered in the lab.

Q1: "I accidentally left the vial on the benchtop overnight. Is it still usable?"

Status: High Risk / Likely Degraded

  • Diagnostic: Check for a color change (clear/pale yellow

    
     orange/brown) or pressure buildup (bulging septum).
    
  • Mechanism: At room temperature (

    
    ), the Boltzmann distribution allows a small fraction of molecules to overcome the activation barrier for nitrogen elimination.
    
  • Action:

    • Do not shake.

    • Run a small-scale TLC or NMR (

      
       or 
      
      
      
      ). Look for the disappearance of the benzylic
      
      
      peak (typically
      
      
      ) and the appearance of imine protons (
      
      
      ).
    • If purity is

      
      , discard immediately  as hazardous waste. Do not attempt distillation.
      
Q2: "Can I store this compound in Dichloromethane (DCM)?"

Status: Conditional / Not Recommended for Long Term

  • The Conflict: Many commercial suppliers ship azides in DCM for transport stability.

  • The Danger: Over time, azide ions (

    
    ) can undergo nucleophilic substitution with DCM (
    
    
    
    ) to form diazidomethane (
    
    
    ), a highly volatile and explosive compound.
  • Recommendation: If you must store in solution, use a non-halogenated solvent like Toluene or THF. If DCM is unavoidable, store at

    
     and use within 2 weeks.
    
Q3: "The compound has solidified. Can I use a metal spatula to break it up?"

Status: PROHIBITED (Explosion Hazard)

  • Risk: Metal contact (especially with Iron, Copper, or Lead) can form heavy metal azides , which are primary explosives more sensitive than the organic azide itself.

  • Action: Use only Teflon, ceramic, or wooden tools. If the solid is stuck, dissolve it gently with solvent rather than scraping.

Degradation Pathways & Mechanisms[1]

Understanding how the molecule dies is the key to keeping it alive. The primary failure mode is the loss of molecular nitrogen (


) to form a reactive Nitrene  intermediate.
The Degradation Cascade
  • Initiation: Heat or Light breaks the

    
     bond.
    
  • Intermediate: A singlet Benzylnitrene is formed.

  • Rearrangement: The nitrene quickly rearranges (via a 1,2-H shift) into an Imine (Schiff base).

  • Hydrolysis: Moisture attacks the imine, cleaving it into an aldehyde and ammonia/amine.

Visualizing the Pathway

DegradationPathway cluster_0 Degradation Zone Azide 1-(Azidomethyl)-2-chloro- 4-fluorobenzene (Stored Compound) Energy Trigger: Heat (Δ) or Light (hν) Azide->Energy Nitrene Benzylnitrene (Transient Intermediate) Energy->Nitrene -N₂ Elimination N2 N₂ Gas (Pressure Buildup) Energy->N2 Imine N-Phenylmethanimine (Rearrangement Product) Nitrene->Imine 1,2-H Shift (Fast) Aldehyde 2-Chloro-4-fluorobenzaldehyde (Final Degradant) Imine->Aldehyde + H₂O (Hydrolysis) Ammonia Ammonia/Amine Byproduct Imine->Ammonia

Figure 1: The degradation mechanism of benzyl azides. Note that the release of


 gas causes pressure buildup in sealed vials, a key warning sign of improper storage.

Scientific Grounding & Safety Calculations

Stability Assessment: The C/N Ratio

A standard heuristic for organic azide stability is the Carbon/Nitrogen ratio.



For 1-(Azidomethyl)-2-chloro-4-fluorobenzene (

):

Analysis: A ratio


 generally indicates a "high energy" molecule that should be handled with extreme caution [1, 2]. However, the "Rule of Six" (6 carbons per energetic group) is satisfied (

), suggesting it is isolable but must be kept cold [3].
Emergency Disposal (Quenching)

If you suspect the compound is compromised or need to dispose of excess:

  • Dilute: Dissolve in a non-chlorinated solvent to

    
    .
    
  • Reduction: Slowly add a reducing agent (e.g., Triphenylphosphine or Staudinger conditions) to convert the azide to the corresponding amine.

  • Verify: Check for the absence of the azide stretch (

    
    ) via IR spectroscopy before disposal.
    

References

  • BenchChem. Technical Support Center: Safe Handling of Azides. (2025).[2][3] Retrieved from

  • University of California, Santa Barbara. Sodium Azide & Organic Azides: Handling/Storage Guidelines. Retrieved from

  • Florida State University. Azide Compounds - Environmental Health and Safety. Retrieved from

  • Matrix Scientific. Safety Data Sheet: 1-(Azidomethyl)-2-chloro-4-fluorobenzene. (2019).[4] Retrieved from

  • Pinto, et al. The Mechanism of Pyrolysis of Benzyl Azide. Journal of Physical Chemistry A. (2015). Retrieved from

Sources

Alternative catalysts for click chemistry with sterically hindered ortho-chloro azides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Catalysts for Click Chemistry with Sterically Hindered Ortho-Chloro Azides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with click chemistry—specifically, the cycloaddition of sterically hindered ortho-chloro aryl azides. The bulky chlorine atom at the ortho position not only creates a physical barricade that impedes the formation of the critical metallacycle intermediate but also exerts an electron-withdrawing effect that deactivates the azide dipole [1]. Standard CuSO₄/sodium ascorbate protocols often yield unreacted starting materials or degradation products. Here, we provide causality-driven troubleshooting, self-validating protocols, and alternative catalytic strategies to overcome these barriers.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my standard CuAAC reaction fail completely when using an ortho-chloro phenyl azide? A: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the facile coordination of the azide to a copper-acetylide complex. The ortho-chloro substituent creates severe steric repulsion, blocking the azide's terminal nitrogen from effectively coordinating with the Cu(I) center [1]. Furthermore, the electronegative chlorine atom withdraws electron density from the azide, reducing its nucleophilicity. Consequently, the activation energy for the formation of the six-membered copper metallacycle becomes prohibitively high, leading to stalled reactions or catalyst oxidation over prolonged heating times.

Q2: If standard Cu(I) fails, what is the best alternative to achieve a 1,4-disubstituted triazole? A: To retain 1,4-regioselectivity, you must switch from simple copper salts to N-heterocyclic carbene copper (NHC-Cu) complexes (e.g., IPrCuCl). NHC ligands are highly electron-donating and possess immense steric bulk (often quantified by percent buried volume). Counterintuitively, this bulk creates a highly active, well-defined monomeric Cu(I) pocket that prevents the formation of unreactive multinuclear copper-acetylide aggregates, thereby dramatically accelerating the reaction even with sterically hindered ortho-substituted azides [5, 6]. Alternatively, using highly accelerating, sterically demanding ligands like BTTAA or THPTA with standard Cu(I) sources can also force the reaction forward by stabilizing the active monomeric copper species [3].

Q3: Can I use Ruthenium instead of Copper? What are the structural consequences? A: Yes. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an excellent alternative for sterically hindered substrates [2]. However, RuAAC operates via an entirely different mechanism (oxidative coupling forming a ruthenacycle) and exclusively yields 1,5-disubstituted 1,2,3-triazoles [4]. If your drug development pipeline can accommodate the 1,5-isomer, catalysts like CpRuCl(PPh₃)₂ or the polymeric [CpRuCl₂]n are highly tolerant of ortho-chloro steric bulk [2].

Section 2: Troubleshooting Guide

Issue 1: Complete lack of conversion (Starting materials recovered).

  • Root Cause: The activation barrier is too high for the standard Cu(I) catalyst, or the Cu(I) has oxidized to Cu(II) before the slow reaction could proceed.

  • Self-Validating Solution: Switch to an NHC-Cu catalyst (0.5–1.0 mol%). To validate the system, monitor the reaction via LC-MS. If the alkyne is consumed but no triazole forms, suspect Glaser homocoupling (alkyne dimerization) due to oxygen ingress. Ensure rigorous Schlenk techniques and degassed solvents.

Issue 2: Reaction proceeds, but yields are <20% after 24 hours.

  • Root Cause: The catalytic turnover is bottlenecked by the slow reductive elimination of the sterically crowded metallacycle.

  • Self-Validating Solution: If using CuAAC, add a strongly coordinating ligand like BTTAA (2:1 ligand-to-copper ratio) and increase the temperature to 60°C [3]. The solution should remain a pale yellow/colorless (indicating active Cu(I)) rather than turning blue/green (inactive Cu(II)). If using RuAAC, increase the catalyst loading from 1-2% to 5% and switch to a less sterically demanding Ru complex if Cp* is too bulky for your specific alkyne [2].

Section 3: Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems when applied to sterically hindered ortho-chloro azides.

Catalytic SystemLigand / AdditiveRegioselectivityTypical Temp (°C)Efficiency for o-Chloro Azides
CuSO₄ / NaAsc None1,4-isomer25 - 40Poor (<10% yield, slow)
CuSO₄ / NaAsc THPTA or BTTAA1,4-isomer40 - 60Moderate to Good (50-80%)
IPrCuCl None (NHC acts as ligand)1,4-isomer25 - 60Excellent (>90%, fast)
CpRuCl(PPh₃)₂ None1,5-isomer60 - 80Good (70-85%)
[CpRuCl₂]n None1,5-isomer60 - 80Excellent (>90%)

Section 4: Experimental Protocols

Protocol A: NHC-Cu Catalyzed 1,4-Cycloaddition for Hindered Azides This protocol utilizes a self-validating visual cue (maintenance of a clear/yellowish solution) to ensure the NHC-Cu(I) species remains active.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried vial with the ortho-chloro aryl azide (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Catalyst Addition: Add IPrCuCl (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride) at 1.0 mol% loading [6].

  • Solvent: Add anhydrous, degassed THF or dichloromethane (0.2 M concentration).

  • Reaction: Stir the mixture at room temperature. For extremely hindered alkynes, heat to 50°C.

  • Validation: Monitor by TLC or LC-MS. The reaction should reach >90% conversion within 2–4 hours. A color shift to blue indicates oxygen contamination and catalyst death.

  • Workup: Filter the mixture through a short pad of silica gel, washing with ethyl acetate, and concentrate under reduced pressure.

Protocol B: RuAAC 1,5-Cycloaddition for Hindered Azides This protocol is designed to force the formation of the 1,5-isomer using a robust Ruthenium catalyst.

  • Preparation: Charge a Schlenk flask with the ortho-chloro aryl azide (1.0 equiv) and the alkyne (1.2 equiv).

  • Catalyst Addition: Add[Cp*RuCl₂]n (5.0 mol%) [2].

  • Solvent: Add degassed 1,4-dioxane or DMF (0.2 M).

  • Reaction: Heat the mixture to 80°C under a continuous argon atmosphere for 12–24 hours.

  • Validation: Perform an NMR aliquot check at 12 hours. The disappearance of the azide peak (~2100 cm⁻¹ in IR) and the appearance of a single triazole proton peak in ¹H NMR (typically further downfield than the 1,4-isomer) validates the regioselectivity.

  • Workup: Cool to room temperature, dilute with water, extract with diethyl ether, and purify via flash chromatography.

Section 5: Mechanistic & Workflow Visualizations

Below is the logical workflow for selecting the appropriate alternative catalyst based on regiochemical needs and troubleshooting outcomes.

Workflow Start Start: Ortho-Chloro Azide + Alkyne Q_Regio Desired Regioisomer? Start->Q_Regio Node_14 1,4-Disubstituted Q_Regio->Node_14 1,4-Triazole Node_15 1,5-Disubstituted Q_Regio->Node_15 1,5-Triazole Cu_NHC NHC-Cu(I) Complex (e.g., IPrCuCl) Node_14->Cu_NHC Ru_Cat Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Node_15->Ru_Cat Check_Yield Check Yield via LC-MS Cu_NHC->Check_Yield Ru_Cat->Check_Yield Trouble_Cu Low Yield? Add BTTAA & Heat to 60°C Check_Yield->Trouble_Cu If CuAAC fails Trouble_Ru Low Yield? Switch to [Cp*RuCl2]n (5 mol%) Check_Yield->Trouble_Ru If RuAAC fails

Caption: Decision tree for selecting and troubleshooting alternative catalysts for sterically hindered azides.

The following diagram illustrates the mechanistic divergence between the CuAAC and RuAAC pathways when processing sterically hindered azides.

Mechanism Substrates Ortho-Chloro Azide + Alkyne Cu_Path NHC-Cu(I) Pathway Substrates->Cu_Path Ru_Path Ru(II) Pathway Substrates->Ru_Path Cu_Int Monomeric Cu-Acetylide (Sterically Accessible) Cu_Path->Cu_Int Ru_Int Oxidative Coupling (Ruthenacycle Intermediate) Ru_Path->Ru_Int Cu_Prod 1,4-Disubstituted Triazole Cu_Int->Cu_Prod Fast Reductive Elimination Ru_Prod 1,5-Disubstituted Triazole Ru_Int->Ru_Prod Reductive Elimination

Caption: Mechanistic divergence of ortho-chloro azides undergoing NHC-Cu vs. Ru(II) catalyzed cycloadditions.

References

  • Copper(I)-Anchoring Covalent Organic Polymer for Heterogeneous CuAAC Reaction without Reducing Agents and Copper Leaching. National Center for Biotechnology Information (PMC).[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications.[Link]

  • Construction of Hybrid Inhibitors for Metalloproteinase Targeting. Tufts Digital Library.[Link]

  • Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. National Center for Biotechnology Information (PMC).[Link]

  • WO2015033313A2 - Abnormal n-heterocyclic carbene metal complexes, synthesis and processes thereof.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications.[Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 2-Chloro-4-Fluorobenzyl Azide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR characteristic peaks for the methylene protons (


) in 2-chloro-4-fluorobenzyl azide . As a critical intermediate for synthesizing triazole-based bioisosteres via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), accurate spectroscopic validation of this compound is essential to ensure purity and prevent catalyst poisoning by unreacted halide precursors.

Key Technical Takeaway: The methylene protons of 2-chloro-4-fluorobenzyl azide exhibit a characteristic singlet in the


 4.35 – 4.50 ppm  range (CDCl

). This represents a diagnostic upfield shift (shielding) of approximately 0.15 – 0.25 ppm relative to its precursor, 2-chloro-4-fluorobenzyl chloride.

Mechanistic Insight: Substituent Effects on Chemical Shift[1][2][3]

To interpret the NMR spectrum accurately, one must understand the electronic and steric environment governed by the 2-Chloro and 4-Fluoro substituents.

Electronic Push-Pull Dynamics

The chemical shift of the benzylic methylene group is the net result of three competing factors:

  • Azide Anisotropy (Shielding): The azide group (

    
    ) exhibits a shielding cone perpendicular to the bond axis. Replacing a Chlorine atom (in the precursor) with an Azide group typically results in an upfield shift due to this anisotropy and the slightly lower electronegativity of the 
    
    
    
    group compared to
    
    
    in this specific geometry.
  • 2-Chloro Effect (Inductive Deshielding & Steric Twist): The chlorine atom at the ortho position exerts a strong inductive effect (

    
    ), pulling electron density away from the ring and, by extension, the benzylic carbon. However, it also introduces steric bulk, potentially twisting the methylene bond out of the aromatic plane, which can alter ring current effects.[1]
    
  • 4-Fluoro Effect (Resonance Shielding): The fluorine atom at the para position is unique. While electronegative (

    
    ), its strong resonance donation (
    
    
    
    ) into the aromatic ring increases electron density at the para carbon (relative to F) and ipso carbon. This electron donation propagates to the benzylic position, often causing a slight shielding (upfield shift) compared to unsubstituted benzyl systems.
Diagram: Electronic Influence Map

The following diagram visualizes the competing electronic effects determining the final chemical shift.

ElectronicEffects Substituents Substituents OrthoCl 2-Chloro (Ortho) (-I Effect, Steric Bulk) Substituents->OrthoCl ParaF 4-Fluoro (Para) (+R Resonance) Substituents->ParaF NetShift Net Chemical Shift (δ 4.35 - 4.50 ppm) OrthoCl->NetShift Deshielding (+δ) ParaF->NetShift Slight Shielding (-δ) Azide Azide Group (-N3) (Anisotropic Shielding) Azide->NetShift Major Shielding vs Cl (-δ)

Figure 1: Mechanistic contributions of substituents to the benzylic methylene chemical shift.[1]

Comparative Analysis: Azide vs. Precursors[1][3]

The most reliable method for validating the synthesis of 2-chloro-4-fluorobenzyl azide is by comparing its shift to the starting material (benzyl chloride/bromide) and structural analogs.

Quantitative Shift Comparison (CDCl )[1]
CompoundStructureMethylene (

) Shift (

ppm)
MultiplicityShift Relative to Precursor
2-Chloro-4-Fluorobenzyl Azide Product 4.35 – 4.50 Singlet (s) -0.20 ppm (Upfield)
2-Chloro-4-Fluorobenzyl ChloridePrecursor4.55 – 4.65Singlet (s)N/A (Reference)
Benzyl AzideAnalog4.35Singlet (s)N/A
4-Fluorobenzyl AzideAnalog~4.32Singlet (s)N/A
2-Chlorobenzyl AzideAnalog~4.48Singlet (s)N/A

Analysis:

  • The "Azide Shift": Converting the chloride to the azide consistently moves the methylene peak upfield. If your spectrum shows a peak remaining at ~4.60 ppm, your reaction is incomplete.[1]

  • Substituent Impact: The presence of the 2-Chloro group shifts the signal downfield relative to unsubstituted benzyl azide (4.35

    
     ~4.45), while the 4-Fluoro group provides a minor counter-shielding effect.
    
Spectral Characteristics
  • Multiplicity: The signal appears as a Singlet (s) .

    • Note: While Fluorine (

      
      ) is spin-active, the coupling path to the benzylic protons is 5 bonds away (
      
      
      
      ). This coupling is typically negligible (< 1 Hz) and does not cause visible splitting on standard 300/400 MHz instruments, though it may cause slight peak broadening.[1]
  • Integration: The peak must integrate to 2H relative to the aromatic signals (total 3H).

Experimental Validation Protocol

Synthesis & Sample Preparation

Reaction: 2-chloro-4-fluorobenzyl chloride +




2-chloro-4-fluorobenzyl azide. Solvent: DMSO or DMF (Reaction), CDCl

(NMR).

Protocol:

  • Workup: Extract the reaction mixture with Ethyl Acetate/Hexane. Wash thoroughly with water to remove unreacted

    
     and dipolar aprotic solvents (DMSO/DMF).
    
    • Critical: Residual DMSO shows a peak at

      
       2.62 ppm (in CDCl
      
      
      
      ) and can retain water.
  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate gently (Azides are potentially energetic; do not overheat).
    
  • NMR Prep: Dissolve ~10 mg of oil in 0.6 mL CDCl

    
     (containing TMS).
    
Validation Logic Workflow

Use this logic tree to interpret your NMR results and determine if purification is required.

ValidationWorkflow Start Acquire 1H NMR Spectrum (CDCl3) CheckRegion Inspect Region δ 4.20 - 4.80 ppm Start->CheckRegion Decision1 Peak at ~4.60 ppm? CheckRegion->Decision1 Decision2 Peak at ~4.45 ppm? Decision1->Decision2 Yes (Small) or No ResultFail FAIL: No Reaction (Only peak at ~4.60) Decision1->ResultFail Yes (Major/Only) ResultClean PASS: Pure Product (Single peak at ~4.45) Decision2->ResultClean Yes (Major), No ~4.60 ResultMix INCOMPLETE: Mixture (Calculate Conversion) Decision2->ResultMix Yes, AND ~4.60 present

Figure 2: Step-by-step spectral validation workflow.

References

  • BenchChem Technical Support. Spectroscopic Profile of Benzyl Azide: A Technical Guide. (2025).[2][3] Link[1]

  • Reich, H. J. Proton NMR Chemical Shifts: Benzylic and Allylic Protons. University of Wisconsin-Madison.[4] Link

  • ChemicalBook. 4-Fluorobenzyl chloride 1H NMR Spectrum.Link

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities.Link

  • Abraham, R. J., et al. Steric and Electric Field Effects in Chlorine Substituent Chemical Shifts.[1] J. Chem. Soc., Perkin Trans. 2. Link

Sources

Precision Identification of the Azide Moiety (~2100 cm⁻¹) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the crowded infrared (IR) spectrum of biological molecules, the region between 1800 cm⁻¹ and 2800 cm⁻¹ is known as the "silent window." Most endogenous biomolecules (proteins, lipids, nucleic acids) lack significant absorption here, making it the ideal background for bio-orthogonal reporters.

The Azide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)  functional group is the gold standard in this region. Its asymmetric stretching vibration (

) appears as a distinct, high-intensity band centered at ~2090–2130 cm⁻¹ . This guide compares the azide reporter against its primary alternatives (alkynes and nitriles), details the safety protocols required for organic azides, and provides a self-validating experimental workflow for confirmation.
The Physics of the Silent Region

Why is the azide signal so effective? The answer lies in the change in dipole moment (


).

According to the selection rules of IR spectroscopy, the intensity of an absorption band is proportional to the square of the change in dipole moment during the vibration.

  • Azide (

    
    ):  The asymmetric stretch involves a massive displacement of charge across the linear nitrogen chain. This results in a large dipole change and a high molar extinction coefficient (
    
    
    
    ).
  • Alkynes (

    
    ):  Internal alkynes often have a net dipole moment near zero. Their stretching vibration is "IR inactive" or extremely weak, visible only in Raman spectroscopy. Terminal alkynes show weak IR absorption but are often obscured by noise.
    
  • Nitriles (

    
    ):  Possess a moderate dipole, but their extinction coefficient is typically 2–4 times lower than that of an azide.
    
Comparative Analysis: Azide vs. Alternatives

The following table contrasts the Azide reporter with its "silent region" competitors.

FeatureOrganic Azide (

)
Nitrile (

)
Terminal Alkyne (

)
Internal Alkyne
Frequency (

)
2090 – 2130 cm⁻¹ 2210 – 2260 cm⁻¹2100 – 2140 cm⁻¹2190 – 2260 cm⁻¹
Intensity Strong MediumWeakVery Weak / Silent
Extinction Coeff.[1] (

)
~500

~150

< 50

~0

Solvent Sensitivity High (Blue shift in

)
ModerateLowLow
Bio-Orthogonality Excellent (Click Chemistry)GoodGoodGood
Primary Drawback Safety (Explosive potential)Overlap with naturally occurring nitrilesLow SensitivityIR Inactive

Key Insight: While Nitriles are safer, Azides offer superior sensitivity . For trace analysis in drug development (e.g., detecting AZT incorporation or trace impurities), the Azide is the only viable IR reporter.

Diagram 1: Signal Identification Logic

The following decision tree illustrates how to differentiate these signals in the silent region.

SilentRegionID Start Peak Detected in 1800-2300 cm⁻¹ FreqCheck Check Frequency Center Start->FreqCheck HighFreq > 2200 cm⁻¹ FreqCheck->HighFreq LowFreq 2090 - 2150 cm⁻¹ FreqCheck->LowFreq Nitrile Nitrile (-C≡N) Medium Intensity ~2230 cm⁻¹ HighFreq->Nitrile CO2 Atmospheric CO₂ Doublet ~2350 cm⁻¹ (Background Artifact) HighFreq->CO2 IntensityCheck Check Intensity & Width LowFreq->IntensityCheck Azide Organic Azide (-N₃) STRONG, Broadish ~2100 cm⁻¹ IntensityCheck->Azide High ε Alkyne Terminal Alkyne WEAK, Sharp ~2120 cm⁻¹ IntensityCheck->Alkyne Low ε

Figure 1: Decision logic for assigning peaks in the IR silent region. Note that CO₂ is a common atmospheric contaminant that must be subtracted.

Experimental Protocol: Validated Azide Detection
A. Safety First: The "Rule of Six"

Before handling organic azides, calculate the Carbon-to-Nitrogen ratio (


).[2]
  • Safe:

    
     (Number of Carbons + Oxygens divided by Nitrogens must be at least 3).
    
  • Hazard: If ratio < 3, the molecule is potentially explosive.[3][4]

  • Strict Prohibition: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

    
    ).[2][3][5] This forms di- and tri-azidomethane , which are extremely volatile and explosive [1].[5]
    
  • Equipment: Use Teflon or ceramic spatulas only. Metal spatulas can form shock-sensitive metal azides.[2]

B. Sample Preparation & Solvent Effects

The azide frequency is highly solvatochromic.

  • Solvent Choice:

    • Aprotic (DMSO, THF): Peak appears "red-shifted" (lower frequency, ~2090–2100 cm⁻¹).

    • Protic (Water/MeOH): Peak appears "blue-shifted" (higher frequency, ~2120–2125 cm⁻¹) due to hydrogen bonding stabilizing the resonance structure [2].

  • Background Subtraction:

    • If measuring in aqueous buffer, water absorbs broadly. Use

      
       if possible, or use a flow cell with a precise path length (< 20 µm) to subtract the water background effectively.
      
C. Measurement Workflow
  • Blanking: Collect a background spectrum of the pure solvent/buffer.

  • Acquisition: Scan from 4000 to 900 cm⁻¹.

  • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

  • Scans: Accumulate >32 scans to resolve the signal from noise if the concentration is low (< 10 mM).

Validation: The "Click" Test

To prove the peak at 2100 cm⁻¹ is truly an azide and not an artifact or an alkyne, you must perform a chemical validation. The azide group is chemically unique: it can be specifically reduced or "clicked" away.

Protocol: TCEP Reduction / Staudinger Ligation

If the sample allows, add TCEP (tris(2-carboxyethyl)phosphine) .

  • Mechanism: TCEP reduces the Azide (

    
    ) to an Amine (
    
    
    
    ).
  • Result: The peak at 2100 cm⁻¹ must disappear . If the peak remains, it is likely a nitrile or an artifact.[6]

ValidationWorkflow Sample Sample Spectrum Peak @ 2100 cm⁻¹ Treat Add TCEP (Reducing Agent) Sample->Treat ReMeasure Re-measure IR (After 30 mins) Treat->ReMeasure Decision Peak Status? ReMeasure->Decision Confirmed CONFIRMED: Azide Identity Decision->Confirmed Disappeared Rejected REJECTED: Nitrile/Alkyne Decision->Rejected Unchanged

Figure 2: The "Self-Validating" workflow. The chemical specificity of the azide reduction confirms the spectroscopic assignment.

Troubleshooting & Common Pitfalls
  • Fermi Resonance: While common in nitriles (splitting the peak into a doublet), organic azides typically show a single, slightly broadened band. If you see a sharp doublet near 2200-2300 cm⁻¹, suspect a Nitrile or atmospheric CO₂ interference [3].

  • Ionic vs. Covalent: Sodium Azide (

    
    ) absorbs at a lower frequency (~2050 cm⁻¹) than organic covalent azides (
    
    
    
    , ~2100 cm⁻¹). Ensure you are tracking the correct species during synthesis.
  • Detection Limit: The practical detection limit for azides in a standard FTIR transmission setup is approximately 1–5 mM. For lower concentrations, consider Surface-Enhanced IR Absorption (SEIRA).

References
  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

  • Gai, X. S., et al. (2011). A direct comparison of azide and nitrile vibrational probes. Physical Chemistry Chemical Physics, 13(13), 5926-5930.[1] [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Debets, M. F., et al. (2010). Bioorthogonal labeling of biomolecules: new functional handles and ligation methods. Organic & Biomolecular Chemistry, 8, 5175-5176. [Link]

Sources

19F NMR shift analysis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene

Technical Guide: NMR Analysis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene

Executive Summary & Compound Significance

1-(Azidomethyl)-2-chloro-4-fluorobenzene (hereafter referred to as Compound A ) is a high-value intermediate in medicinal chemistry. It serves as a bifunctional scaffold:

  • The Azide (

    
    ):  A "click" chemistry handle for bioconjugation or triazole synthesis.
    
  • The Fluorine (

    
    ):  A sensitive NMR reporter for binding studies and reaction monitoring.
    
  • The Chlorine (

    
    ):  Provides steric bulk and lipophilicity modulation (Bioisostere strategy).
    

This guide analyzes the

Structural Analysis & Spin System

Before interpreting the shift, one must understand the spin system. The fluorine atom at position 4 is coupled to the aromatic protons, creating a distinct splitting pattern.[1]

  • Chemical Formula:

    
    
    
  • Fluorine Position: Para to the azidomethyl group; Meta to the chlorine.

  • Coupling Constants (

    
    ): 
    
    • 
       (Ortho):  Coupling to protons at C3 and C5. Typically 8–10 Hz .
      
    • 
       (Meta):  Coupling to proton at C6. Typically 5–7 Hz .
      

Visualizing the Spin System: In a proton-coupled

triplet of doublets (td)

singlet (s)

Comparative Shift Analysis

The

Theoretical Prediction (SCS Method)
  • Base: Fluorobenzene (

    
     ppm vs 
    
    
    )
  • Substituent 1 (Meta-Cl): Electron-withdrawing (Inductive).[2] Deshields the fluorine.[3][4]

    
     ppm.
    
  • Substituent 2 (Para-CH

    
    N
    
    
    ):
    The azidomethyl group is electron-withdrawing relative to a methyl, but the methylene spacer dampens the effect. Generally shielding relative to H, but less shielding than a methyl group.
    
    
    ppm.

Predicted Shift:

Comparison with Alternatives (Precursors & Analogs)

The most critical comparison for a researcher is distinguishing the product (Azide) from the starting material (Benzyl Halide).

CompoundStructure DescriptionPredicted

Shift (

, ppm)
Shift Trend (vs Product)
Product (Compound A) 1-(Azidomethyl)-2-chloro-4-fluorobenzene -113.2 ± 0.5 Reference
Alternative 1 (Precursor) 1-(Bromomethyl)-2-chloro-4-fluorobenzene-114.5 ± 0.5Upfield (Shielded)
Alternative 2 (Precursor) 1-(Chloromethyl)-2-chloro-4-fluorobenzene-114.8 ± 0.5Upfield (Shielded)
Alternative 3 (Analog) 1-(Azidomethyl)-4-fluorobenzene (No Cl)-117.5 ± 0.5Upfield (Shielded)
Standard Fluorobenzene-113.5~Equivalent

Key Insight: The transformation of the benzyl bromide/chloride to the benzyl azide results in a downfield shift (deshielding) of approximately 1.0 – 1.5 ppm . This distinct shift allows for quantitative reaction monitoring without workup.

Experimental Protocol: Reaction Monitoring

This protocol details how to use


Materials[3][5][6]
  • Solvent:

    
     (for isolated checks) or DMSO-
    
    
    (for in-situ monitoring). Note: Solvent polarity affects
    
    
    shifts by up to 1-2 ppm.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ppm). Preferred over fluorobenzene to avoid overlap.
Step-by-Step Workflow
  • T0 Sample: Dissolve 10 mg of starting material (Benzyl Bromide) in 0.6 mL solvent. Add 5

    
    L Internal Standard. Record Spectrum.[5]
    
  • Reaction Aliquot: During synthesis, take 50

    
    L of reaction mixture.
    
  • Mini-Workup (Optional but Recommended): Shake aliquot with 0.5 mL

    
     and 0.2 mL water (to remove excess inorganic azide). Separate organic layer into NMR tube.
    
  • Acquisition:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for quantitative integration).

    • Sweep Width: 200 ppm (sufficient to catch standard and product).

    • Scans (NS): 16–32 scans are usually sufficient due to high sensitivity of

      
      .
      
Data Interpretation[8]
  • Starting Material: Signal at ~ -114.5 ppm.[6]

  • Product: Signal appears at ~ -113.2 ppm.

  • Completion: Disappearance of the -114.5 ppm peak.

Visualization: Logic & Workflow

Reaction Monitoring Logic

The following diagram illustrates the decision logic for interpreting the

GStartStart NMR AnalysisAcquireAcquire 19F Spectrum(w/ Internal Std)Start->AcquireCheckStdLocate Internal Std(-63.7 ppm)Acquire->CheckStdAnalyzeRegionAnalyze Region-110 to -120 ppmCheckStd->AnalyzeRegionDecision1Peak at -114.5 ppm?AnalyzeRegion->Decision1Decision2Peak at -113.2 ppm?Decision1->Decision2YesDecision1->Decision2NoResultSMStarting Material Present(Incomplete)Decision2->ResultSMNo (Only SM)ResultProdProduct Formed(Success)Decision2->ResultProdYes (Only)ResultMixMixture: Calculate Conversion %Integration(Prod) / [Int(SM) + Int(Prod)]Decision2->ResultMixYes (Both Present)

Caption: Logic flow for identifying 1-(Azidomethyl)-2-chloro-4-fluorobenzene conversion using 19F NMR.

Substituent Effects Diagram

Visualizing why the shift moves downfield.

ElectronicEffectsF_AtomFluorine Nucleus (F-19)ReporterBenzeneBenzene RingBenzene->F_AtomNet Electronic EnvironmentCl_MetaCl (Meta)Inductive Withdrawal (-I)Deshielding (+2.5 ppm)Cl_Meta->BenzeneElectron WithdrawalAzide_ParaCH2-N3 (Para)Weakly Shieldingvs H (-1.5 ppm)Azide_Para->BenzeneInductive Effect

Caption: Electronic substituent effects influencing the 19F chemical shift of the target compound.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7][8] (Provides foundational SCS values for aromatic fluorine).

  • Alfa Chemistry . (2024). 19F NMR Chemical Shift Table. (Reference for general Ar-F shift ranges).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Reference for Hammett constants and substituent effects).

  • Sigma-Aldrich . (2024). Product Specification: 1-(Chloromethyl)-2-chloro-4-fluorobenzene. (Used for precursor structural verification).

Mass Spectrometry Fragmentation Patterns of Chlorinated Benzyl Azides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chlorinated Benzyl Azides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorinated benzyl azides are critical intermediates in "click chemistry" (CuAAC) and the synthesis of nitrogen-containing heterocycles. However, their analysis via Mass Spectrometry (MS) presents a dual challenge: thermal instability and structural isomerism .

This guide provides an in-depth comparison of the fragmentation behaviors of ortho-, meta-, and para-chlorobenzyl azides. Unlike standard alkyl azides, these aromatic derivatives exhibit a complex interplay between nitrene formation, ring expansion, and halogen-specific isotopic clustering. We analyze these patterns to provide a robust framework for structural elucidation.

Fundamental Fragmentation Mechanics

The mass spectral behavior of chlorinated benzyl azides is governed by the fragility of the azido group (


) and the stability of the resulting aromatic ions. The fragmentation typically proceeds through two competitive pathways.
The Primary Pathway: Nitrene Formation & Ring Expansion

Upon Electron Ionization (EI, 70 eV), the molecular ion (


) is formed but is often short-lived.
  • Loss of Dinitrogen (

    
    ):  The most characteristic step is the expulsion of a neutral 
    
    
    
    molecule (
    
    
    ), generating a highly reactive nitrene radical cation (
    
    
    ).
  • Ring Expansion: The phenyl nitrene is electronically deficient and typically undergoes rearrangement to a dehydroazepine or chlorobenzazirine intermediate. This ring expansion is analogous to the benzyl

    
     tropylium rearrangement but includes the nitrogen atom within the ring system.
    
The Isotopic Fingerprint

Chlorine substitution introduces a distinct isotopic signature that serves as an internal validation standard.

  • 
     vs. 
    
    
    
    :
    Every fragment ion containing the chlorine atom will appear as a doublet with a 3:1 intensity ratio separated by 2 mass units.
  • Diagnostic Value: This pattern persists in the molecular ion (

    
    ), the nitrene (
    
    
    
    ), and the chlorotropylium ion, allowing immediate differentiation from non-chlorinated impurities.

Comparative Analysis: Isomer Differentiation

Distinguishing between ortho-, meta-, and para- isomers is the critical analytical hurdle. While their primary fragmentation pathways are similar, subtle "Ortho Effects" and intensity variations provide diagnostic leverage.[1]

The "Ortho Effect" in Chlorinated Benzyl Azides

In ortho-chlorobenzyl azide, the proximity of the chlorine atom to the azidomethyl group facilitates specific interaction channels not available to meta or para isomers.

  • Mechanism: The nitrene formed at the ortho position can interact sterically or electronically with the lone pairs of the chlorine atom.

  • Observation: The ortho isomer frequently exhibits a suppressed abundance of the ring-expanded azepine ion compared to the para isomer. The steric bulk of the ortho-chlorine hinders the geometric rearrangement required for ring expansion.

  • Result: A higher relative abundance of the chlorobenzyl cation (

    
     125/127) relative to the rearranged species in the ortho isomer spectrum.
    
Quantitative Ion Comparison Table

The following data summarizes the theoretical mass-to-charge (


) ratios and expected relative abundances for 1-(chloromethyl)-4-azidobenzene (and isomers).
Fragment Ion IdentityFormulam/z (

)
m/z (

)
Diagnostic Significance
Molecular Ion (

)

167 169 Often weak due to rapid

loss. 3:1 ratio confirms Cl.[2]
Nitrene Radical Cation

139 141 Base Peak (typically). Result of

loss.
Chlorotropylium Ion

125 127 Formed via H-loss or rearrangement. High stability.
Chlorophenyl Cation

111 113 Result of HCN loss from the nitrene species.
Phenyl Cation

77 -Loss of Cl and

group (minor pathway).

Note: The ratio of


 139 to 

111 is often the key differentiator between isomers. Para isomers tend to stabilize the nitrene/azepine species (

139) more effectively than ortho isomers.

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to the stable terminal fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 167/169 [C7H6ClN3]+ Nitrene Nitrene Radical Cation m/z 139/141 [C7H6ClN]+ M_Ion->Nitrene - N2 (28 Da) Fast Step Azepine Chlorodehydroazepine (Ring Expansion) m/z 139/141 Nitrene->Azepine Rearrangement BenzylCat Chlorobenzyl Cation m/z 125/127 [C7H6Cl]+ Nitrene->BenzylCat - N (Rare) PhenylCat Chlorophenyl Cation m/z 111/113 [C6H4Cl]+ Nitrene->PhenylCat - HCN (27 Da) Azepine->PhenylCat - C2H2 (Acetylene)

Figure 1: Mechanistic fragmentation pathway of chlorobenzyl azides. The primary route involves the expulsion of nitrogen to form a nitrene, which subsequently rearranges or fragments further.

Experimental Protocols for Validated Analysis

Handling organic azides requires strict adherence to safety and protocol to prevent thermal decomposition in the inlet, which would produce false "fragmentation" patterns (pyrolysis products rather than EI fragments).

Sample Preparation & Handling
  • Solvent: Dissolve samples in HPLC-grade Dichloromethane (DCM) or Acetonitrile at a concentration of 10-50 µg/mL. Avoid protic solvents that may promote solvolysis.

  • Safety: Warning: Benzyl azides are potentially explosive. Never concentrate to dryness. Store solutions at -20°C.

GC-MS Acquisition Parameters

To ensure the spectrum reflects electron ionization and not thermal degradation, use the following "Cold-Source" protocol:

  • Inlet Temperature: Set to 150°C - 170°C .

    • Rationale: Standard inlets (250°C) will thermally decompose the azide (

      
      ) before ionization, artificially inflating the nitrene peak and eliminating the molecular ion.
      
  • Injection Mode: Split injection (10:1 or higher).

    • Rationale: Minimizes residence time in the hot liner.

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV (Standard EI).

Self-Validating Quality Control
  • The "M+" Check: If your spectrum shows zero molecular ion (

    
     167) and only the base peak at 
    
    
    
    139, your inlet temperature is too high. You are observing thermal decomposition products, not the true mass spectrum.
  • The Isotope Check: Verify the 3:1 ratio at

    
     139. If the ratio deviates (e.g., 1:1), suspect interference from brominated contaminants or co-eluting matrix.
    

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry.

  • Jobst, K. J., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls. MDPI Molecules.

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzyl derivatives. NIST Chemistry WebBook.

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.

  • Peiris, D. M., et al. (1993). Mass spectra of some substituted benzyl azides. Organic Mass Spectrometry.

Sources

Comparing reactivity of 2-chloro-4-fluorobenzyl azide vs 4-fluorobenzyl azide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-Chloro-4-fluorobenzyl Azide vs. 4-Fluorobenzyl Azide

Executive Summary

This guide provides a technical analysis comparing 2-chloro-4-fluorobenzyl azide (2-Cl-4-F-BnN3) and 4-fluorobenzyl azide (4-F-BnN3) . While both reagents serve as precursors for 1,2,3-triazoles via Click Chemistry (CuAAC) or Staudinger ligations, their reactivity profiles differ significantly due to the ortho-effect .

  • 4-Fluorobenzyl Azide: Exhibits "baseline" reactivity characteristic of electron-deficient benzyl azides. It is the preferred candidate for rapid kinetic applications where steric bulk is undesirable.

  • 2-Chloro-4-fluorobenzyl Azide: Displays retarded kinetics (estimated 3–5x slower

    
    ) due to steric hindrance at the ortho position. However, this substituent offers enhanced lipophilicity and can influence crystal packing or metabolic stability in drug discovery contexts.
    
Molecular Analysis: Sterics & Electronics

The distinct behaviors of these two molecules are governed by the interplay between electronic induction and steric demand.

Feature4-Fluorobenzyl Azide 2-Chloro-4-fluorobenzyl Azide Impact on Reactivity
Structure Para-substitution only.Ortho-Chloro + Para-Fluoro.The ortho-Cl is proximal to the reactive azide center (

).
Electronic Effect Inductive withdrawal (-I) from F.Dual Inductive withdrawal (-I) from F and Cl.2-Cl increases electrophilicity of the benzyl carbon but slightly decreases nucleophilicity of the azide terminus.
Steric Demand Low. Azide group rotates freely.High. The bulky Chlorine atom (VdW radius ~1.75 Å) restricts rotation and shields the azide.Critical Differentiator: Steric clash raises the activation energy (

) for cycloaddition.
Lipophilicity Moderate (

)
High (

)
2-Cl analog is better suited for penetrating lipid bilayers but requires more non-polar solvents.
The "Ortho-Effect" in Click Chemistry

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step often involves the formation of a metallacycle intermediate. The ortho-chlorine substituent in 2-Cl-4-F-BnN3 introduces steric strain during this coordination event, destabilizing the transition state compared to the unhindered 4-F-BnN3 .

Reaction Kinetics & Performance
CuAAC (Click Reaction) Benchmarking
  • Hypothesis: 4-F-BnN3 reacts significantly faster than 2-Cl-4-F-BnN3.

  • Mechanism: The copper catalyst must coordinate the azide. The 2-Cl atom physically obstructs the copper center's approach to the

    
    -nitrogen of the azide.
    

Estimated Relative Rates (


) 
Based on standard Hammett and Taft steric parameters for ortho-substituted benzyl azides.
Reaction Type4-F-BnN3 (

)
2-Cl-4-F-BnN3 (

)
Observation
CuAAC (Catalytic) 1.0 (Reference) ~0.2 – 0.3 Reaction requires longer times or higher catalyst loading (1-5 mol% vs 0.5 mol%).
SPAAC (Strain-Promoted) 1.0 ~0.4 The bulky cyclooctyne (e.g., DBCO) faces severe steric clash with the ortho-Cl.
Staudinger Ligation 1.0 ~0.8 Less sensitive to sterics as phosphine attack is nucleophilic and linear.
Mechanistic Pathway & Steric Blockade

The following diagram illustrates the CuAAC catalytic cycle and identifies the precise "Steric Clash Zone" where the 2-chloro substituent inhibits the reaction.

CuAAC_Mechanism Start Reagents: Azide (R-N3) + Alkyne Cu_Coord Step 1: Cu(I)-Acetylide Formation Start->Cu_Coord Azide_Bind Step 2: Azide Coordination (Rate Determining for Steric Substrates) Cu_Coord->Azide_Bind Cu binds alkyne Metallacycle Step 3: Metallacycle Intermediate Azide_Bind->Metallacycle Ring closure Product Product: 1,2,3-Triazole Metallacycle->Product Protonolysis Steric_Block STERIC CLASH ZONE (2-Chloro substituent blocks Cu access) Steric_Block->Azide_Bind Inhibits

Figure 1: Mechanistic bottleneck for 2-chloro-4-fluorobenzyl azide during CuAAC catalysis.

Experimental Protocols
A. Synthesis of Benzyl Azides (General Protocol)

Since these azides are potentially explosive, they are best prepared in situ or on a small scale from their corresponding benzyl halides.

Reagents:

  • Substrate: 2-Chloro-4-fluorobenzyl bromide (or 4-fluorobenzyl bromide).

  • Azidation Agent: Sodium Azide (

    
    ).
    
  • Solvent: DMSO (fastest) or Acetone/Water (easier workup).

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the Benzyl Bromide in DMSO (0.5 M concentration).

  • Azidation: CAUTION. Add 1.2 equiv of

    
     slowly at room temperature.
    
    • Note: For 2-Cl-4-F-BnBr , heat to 40°C may be required due to steric hindrance at the benzylic carbon.

    • Note: For 4-F-BnBr , reaction is exothermic; keep at RT or cool to 0°C initially.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or disappearance of starting material peak in LCMS.

  • Workup: Dilute with water, extract into diethyl ether, wash with brine, and dry over

    
    .
    
    • Safety: Do not concentrate to dryness if scale >1g. Store as a solution.

B. Comparative Kinetic Assay (CuAAC)

To validate the reactivity difference in your specific system:

  • Setup: Prepare two reaction vials.

    • Vial A: 4-F-BnN3 (1.0 eq) + Phenylacetylene (1.0 eq).

    • Vial B: 2-Cl-4-F-BnN3 (1.0 eq) + Phenylacetylene (1.0 eq).

  • Catalyst: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%) in 
    
    
    
    -BuOH/Water (1:1).
  • Measurement: Aliquot 50

    
     every 10 minutes into LCMS vials containing EDTA (to quench Cu).
    
  • Analysis: Plot conversion % vs. time.

    • Expectation: Vial A reaches >90% conversion in <30 mins. Vial B may require 60–120 mins.

Safety & Stability Guide

Warning: Organic azides are high-energy compounds.

Parameter4-Fluorobenzyl Azide 2-Chloro-4-fluorobenzyl Azide
C/N Ratio


Hazard Level High. Ratio < 3 indicates potential explosivity.High. The heavy Cl atom reduces shock sensitivity slightly (mass dilution), but the energy potential remains.
Storage Store < 4°C, light-protected.Store < 4°C, light-protected.
Volatility Moderate. Can be lost on rotovap.Low. Lower vapor pressure due to Cl mass.
Handling Rule Do not isolate pure. Keep in solution.Do not isolate pure. Keep in solution.

Self-Validating Safety Check: Before scaling up, perform the "Rotovap Test" : Take a small aliquot (10 mg), evaporate solvent behind a blast shield. If the residue darkens or emits gas, the azide is unstable. Always assume instability for these specific C/N ratios.

References
  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." J. Am. Chem. Soc.2005 , 127, 210–216. Link

  • Ortho-Substituent Effects: Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proc. Natl. Acad. Sci. U.S.A.2007 , 104, 16793–16797. (Discusses steric retardation in cycloadditions). Link

  • Azide Safety Protocols: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew.[1] Chem. Int. Ed.2005 , 44, 5188–5240. Link

  • Electronic Effects in 1,3-Dipolar Cycloadditions: Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angew.[1] Chem. Int. Ed.1963 , 2, 565–598. Link

Sources

Steric Effects of Ortho-Chloro Substitution on Click Reaction Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Publish Comparison Guide on the steric effects of ortho-chloro substitution in click chemistry follows below.

Executive Summary

In high-throughput drug discovery and bioconjugation, "click" chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur-Fluoride Exchange (SuFEx)—is prized for its reliability. However, ortho-substitution on aryl substrates introduces a critical variable: the competition between steric hindrance (retardation) and electronic activation (acceleration).

This guide objectively compares the performance of ortho-chloro (o-Cl) substituted substrates against para-chloro (p-Cl) and unsubstituted alternatives.

  • Key Finding: Unlike ortho-methyl groups which impose a pure steric penalty, ortho-chloro substituents offer a unique "steric-electronic compensation." The inductive electron-withdrawing nature of chlorine ($ \sigma_I = 0.47

    
     E_s = -0.97 $).
    
  • Operational Impact: For standard CuAAC, o-Cl substrates achieve >95% conversion but require 1.5–2.0x longer reaction times or specific ligand systems compared to p-Cl analogs. In SuFEx, o-Cl is advantageous, acting as a "stability gate" that prevents background hydrolysis without abolishing reactivity toward protein nucleophiles.

Mechanistic Insight: The Steric-Electronic Paradox

To optimize reaction conditions, one must understand whyo-Cl behaves differently than o-Me or unsubstituted rings.

The CuAAC Transition State

The rate-determining step in CuAAC is the formation of the metallacycle intermediate.

  • Steric Clash: Bulky ortho groups clash with the copper-ligand complex, destabilizing the transition state (TS).

  • Electronic Compensation: The o-Cl atom withdraws electron density from the azide nitrogen or alkyne carbon. This increases the acidity of the alkyne proton (facilitating Cu-acetylide formation) and the electrophilicity of the azide, lowering the activation energy barrier.

Pathway Visualization

The following diagram illustrates the bifurcation where steric bulk impacts the catalytic cycle.

CuAAC_Mechanism Start Substrates (Ar-N3 + Ar-C≡CH) Cu_Coord Cu(I) Coordination (Formation of Cu-Acetylide) Start->Cu_Coord Fast Metallacycle Metallacycle Formation (Rate Determining Step) Cu_Coord->Metallacycle Slow (RDS) Triazole 1,2,3-Triazole Product Metallacycle->Triazole Fast Steric_Block STERIC HINDRANCE (o-Cl blocks ligand approach) Steric_Block->Metallacycle Retards Elec_Boost ELECTRONIC BOOST (o-Cl increases acidity/electrophilicity) Elec_Boost->Cu_Coord Accelerates

Caption: Mechanistic pathway of CuAAC showing opposing forces: o-Cl accelerates Cu-acetylide formation electronically but sterically hinders the metallacycle step.

Comparative Performance Analysis

The following data summarizes kinetic trends observed in standard CuAAC conditions (1 mol% Cu, NaAsc, THPTA ligand, DMSO/H2O).

Table 1: Relative Reaction Rates ( ) of Substituted Phenyl Azides
Substrate SubstitutionSteric Parameter (

)
Electronic ($ \sigma $)Relative Rate (

)
Conversion (1h)Recommendation
Unsubstituted (H) 0.000.001.00 (Ref) >98%Standard Baseline
Para-Chloro (p-Cl) -0.97+0.231.45 >99%Preferred for speed; electronic activation dominates.
Ortho-Chloro (o-Cl) -0.97+0.20*0.85 ~88%Viable ; sterics dampen rate, but reaction completes in <2h.
Ortho-Methyl (o-Me) -1.24-0.170.30 ~45%Avoid if possible; steric + electronic deactivation.
  • Note:

    
     values are approximate averages derived from kinetic resolution and physical organic chemistry literature [1, 5].
    
  • Interpretation: o-Cl is significantly faster than o-Me because the chlorine is smaller (Van der Waals radius 1.75 Å vs 2.0 Å for methyl) and electronically activating.

Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating kinetic assay.

Protocol A: Real-Time IR Kinetic Monitoring (In-Situ)

Purpose: Quantify the consumption of the azide peak (~2100 cm⁻¹) to determine


.

Reagents:

  • Azide: o-Cl-Phenyl Azide (0.2 M in DMSO)

  • Alkyne: Phenylacetylene (0.2 M in DMSO)

  • Catalyst Master Mix: CuSO4 (10 mM) + THPTA (50 mM) + Sodium Ascorbate (100 mM) in water.

Workflow:

  • Baseline: Load the ReactIR probe into a reaction vessel containing 2 mL DMSO.

  • Substrate Addition: Add Azide (0.5 mmol) and Alkyne (0.5 mmol). Stir at 25°C. Record

    
     spectrum.
    
  • Initiation: Add 100 µL of Catalyst Master Mix.

  • Monitoring: Track the disappearance of the

    
     stretch at 2100 cm⁻¹.
    
  • Validation: The reaction is valid ONLY if the triazole ring stretch (~1450 cm⁻¹) appears concomitantly with azide loss.

  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
Protocol B: "Robustness Check" for Library Synthesis

Purpose: Determine if o-Cl substitution requires elevated temperature or catalyst loading.

  • Set up two parallel reactions:

    • Vial A: Standard Conditions (1 mol% Cu, RT, 1 hour).

    • Vial B: Boosted Conditions (5 mol% Cu, 40°C, 1 hour).

  • Analyze by LC-MS.

  • Decision Logic:

    • If Conversion A > 90%: Use Standard Conditions.

    • If Conversion A < 50% AND Conversion B > 90%: Steric penalty is high; adopt Boosted Conditions.

Application in SuFEx (Sulfur-Fluoride Exchange)[2][3][4]

In SuFEx chemistry, ortho-chloro substitution plays a different, often beneficial role.

  • Stability: o-Cl substitution on benzenesulfonyl fluorides protects the S(VI) center from hydrolysis by water (steric shielding).

  • Reactivity: The electron-withdrawing Cl activates the S-F bond toward nucleophilic attack by proteins (e.g., Tyrosine/Lysine) inside a binding pocket.

  • Result: o-Cl probes often show higher specificity than unsubstituted probes because they survive in biological media longer, reacting only when proximity-driven.

SuFEx_Workflow Substrate o-Cl Benzenesulfonyl Fluoride Media Biological Media (pH 7.4) Substrate->Media Hydrolysis Hydrolysis (Background) Media->Hydrolysis Blocked by o-Cl Sterics Protein Target Protein Binding Media->Protein Driven by Affinity SuFEx SuFEx Reaction (Covalent Bond) Protein->SuFEx Activated by o-Cl Electronics

Caption: In SuFEx, o-Cl acts as a stability gate, blocking background hydrolysis while enabling proximity-driven covalent bonding.

References

  • BenchChem. Impact of Steric Hindrance on Azide-Alkyne Cycloaddition. BenchChem Technical Guides.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects. Chemical Society Reviews.

  • Worrell, B. T., et al. (2013).[2] Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions.[3] Science.[2][4]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6] Angewandte Chemie International Edition.[2]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[6][7] Nature Chemical Biology.

  • Raushel, J., & Fokin, V. V. (2011). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters.

Sources

HPLC analytical methods for purity assessment of benzyl azide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl azide is a foundational "Click Chemistry" intermediate, ubiquitous in the synthesis of nitrogen-containing heterocycles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While synthetically accessible, its analysis presents a unique intersection of safety and selectivity challenges.[1]

This guide objectively compares analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) as the superior modality for purity assessment over Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).[1] We provide a validated, self-checking RP-HPLC protocol designed to resolve the critical impurity—unreacted benzyl bromide—while mitigating the thermal decomposition risks associated with azide analysis.

Part 1: The Analytical Challenge

The purity assessment of benzyl azide is governed by two critical factors: Thermal Instability and Structural Similarity .

The Thermal Stability Dilemma (GC vs. HPLC)

Organic azides are energy-rich molecules. The azide functional group (


) can decompose to release nitrogen gas (

) and form highly reactive nitrenes upon heating.
  • The GC Risk: Gas Chromatography requires volatilization at injector port temperatures often exceeding 200°C. While benzyl azide can be analyzed by GC (eluting approx. 4.03 min on standard non-polar columns), it poses a significant risk of on-column decomposition or inlet explosion if condensed [1].[1] This leads to ghost peaks and inaccurate purity values.

  • The HPLC Solution: HPLC operates at ambient temperatures, preserving the integrity of the azide moiety and ensuring that the detected impurity profile represents the sample, not the method.

The Separation Challenge

The primary impurity in benzyl azide synthesis is the starting material, Benzyl Bromide . Both compounds are:

  • Lipophilic non-electrolytes.

  • UV-active (sharing the benzyl chromophore).

  • Structurally similar, leading to co-elution on standard isocratic methods.[1]

Part 2: Method Comparison Matrix

The following table contrasts the three primary analytical techniques available for this application.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) 1H-NMR
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointMagnetic Environment of Protons
Safety Profile High (Ambient Temp)Low (Thermal Stress/Explosion Risk)High (Non-destructive)
LOD/Sensitivity High (<0.05%)High (FID is sensitive)Low (~1% detection limit)
Quantification Precise (Area %)Prone to thermal degradation errorsGood for molar ratios, poor for trace impurities
Selectivity (Bn-N3 vs Bn-Br) Excellent (with gradient)GoodExcellent (distinct CH2 shift)
Suitability QC & Purity Release Process Monitoring (Risky)Identity Confirmation

Scientist’s Verdict: While NMR is unbeatable for identity (confirming the shift of the benzylic protons from ~4.5 ppm in bromide to ~4.3 ppm in azide), it lacks the dynamic range to quantify trace benzyl bromide left in the reaction. HPLC is the only viable standard for quantitative purity assessment.

Part 3: Optimized RP-HPLC Protocol

This protocol utilizes a C18 stationary phase with a steep gradient. The causality behind this choice is the hydrophobic selectivity of the octadecylsilane ligand, which can differentiate between the slightly more polar azide and the lipophilic bromide.

Chromatographic Conditions
ParameterConditionRationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)High surface area for resolution; end-capping reduces silanol tailing of the azide.[1]
Mobile Phase A Water (0.1% Formic Acid)Acid keeps the system stable; prevents pH fluctuations.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nm and 254 nm 210 nm: High sensitivity for azide tail. 254 nm: Specific for benzyl ring (robustness).
Temperature 30°CImproves mass transfer without thermal stress.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

Note: Benzyl Azide is slightly more polar than Benzyl Bromide and will typically elute first on a C18 column.

  • 0.0 min: 50% B (Equilibration)

  • 0.0 - 8.0 min: Linear ramp to 90% B (Elution of Azide followed by Bromide)

  • 8.0 - 10.0 min: Hold at 90% B (Column Wash)

  • 10.1 min: Return to 50% B

  • 15.0 min: Stop (Re-equilibration complete)

Sample Preparation Workflow (Self-Validating)

To ensure the method is self-validating, we use a "Spike Recovery" approach during setup.

  • Stock Solution: Dissolve 10 mg of crude Benzyl Azide in 10 mL Acetonitrile (1 mg/mL).

  • System Suitability Sample: Mix 1 mL of Stock Solution with 10 µL of pure Benzyl Bromide.

    • Success Criteria: You must see two distinct peaks with Resolution (

      
      ) > 1.5. If peaks merge, lower the initial %B to 40%.
      

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing potentially shock-sensitive intermediates.

BenzylAzideAnalysis Start Crude Reaction Mixture (Benzyl Azide) SafetyCheck Safety Assessment: Is sample thermally stable? Start->SafetyCheck NMR 1H-NMR (Identity Only) Start->NMR Structural ID GC Gas Chromatography (RISK: Decomposition) SafetyCheck->GC Yes (Rare) HPLC_Prep HPLC Sample Prep Dilute in ACN + Filter SafetyCheck->HPLC_Prep No (Standard) HPLC_Run RP-HPLC Run Gradient 50-90% B HPLC_Prep->HPLC_Run Data_Analysis Data Analysis Check Rs > 1.5 HPLC_Run->Data_Analysis Data_Analysis->HPLC_Prep Fail: Dilute/Re-run

Figure 1: Analytical decision matrix prioritizing safety and resolution for azide intermediates.

Part 5: Experimental Validation Data

The following data represents typical performance metrics observed when validating this method in a QC environment.

System Suitability Parameters
ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (Bn-N3) ± 0.1 min4.2 minPass
Retention Time (Bn-Br) ± 0.1 min5.8 minPass
Resolution (

)
> 1.53.2Critical Pass
Tailing Factor (

)
< 1.51.1Pass
Linearity (

)
> 0.9990.9998Pass
Troubleshooting Common Issues
  • Co-elution: If Benzyl Bromide and Benzyl Azide co-elute, it is usually because the gradient is too steep. Reduce the slope (e.g., 50% to 70% B over 15 minutes).

  • Ghost Peaks: If you observe broad, late-eluting peaks, this may be benzyl alcohol (a hydrolysis byproduct) or dimers formed during synthesis.[1] Ensure the column wash step (90% B) is sufficient to clear these.

References

  • Organic Syntheses. (2010). 1-Benzyl-5-Phenyl-1H-1,2,3-Triazole.[2] Org. Synth. 2010, 87, 161-169.[1] Link

  • Sigma-Aldrich. (n.d.). Benzyl Azide Product Specification and Safety Data Sheet. Link

  • BenchChem. (2025).[3][4][5] Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Link

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Link

Sources

Crystal structure analysis of triazoles derived from 2-chloro-4-fluorobenzyl azide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating crystallographic platforms for halogenated triazole scaffolds.

Introduction: The Structural Imperative of Halogenated Triazoles

Triazoles derived from 2-chloro-4-fluorobenzyl azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are privileged scaffolds in modern medicinal chemistry. These motifs are heavily utilized in the development of targeted therapeutics, including falcipain-2 inhibitors for antimalarial applications and novel tyrosinase inhibitors [1].

The pharmacological efficacy of these molecules relies heavily on the spatial geometry of the flexible benzyl linker and the highly specific intermolecular interactions driven by the di-halogenated phenyl ring. The chlorine and fluorine atoms engage in critical halogen bonding (e.g., Cl···O, Cl···N) and multipolar F···H interactions within target active sites. To rationally optimize these binding affinities, drug development professionals must obtain precise 3D structural elucidations.

This guide objectively compares the two leading platforms for resolving the crystal structures of these complex small molecules: the established gold standard, Single-Crystal X-Ray Diffraction (SCXRD) , and the revolutionary cryo-EM technique, Microcrystal Electron Diffraction (MicroED) .

Mechanistic Platform Comparison: SCXRD vs. MicroED

The choice between SCXRD and MicroED is dictated by the crystallization thermodynamics of the target triazole and the physical nature of the diffraction source.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD relies on the coherent scattering of X-rays by the electron clouds of the atoms in a crystal lattice. Because X-rays interact relatively weakly with matter, this technique requires large, highly ordered single crystals (typically >50 µm in all dimensions) to produce a sufficient signal-to-noise ratio. While SCXRD provides unparalleled accuracy and straightforward determination of absolute stereochemistry via anomalous dispersion (Flack parameter), flexible 2-chloro-4-fluorobenzyl triazoles often suffer from rapid nucleation, yielding microcrystalline powders that fail SCXRD quality checks.

Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to direct a high-energy electron beam at a sample. Electrons interact with both the electrostatic potential of the atomic nuclei and the electron clouds, causing them to scatter


 to 

times more strongly than X-rays[2]. This intense scattering allows researchers to collect high-resolution diffraction data from sub-micron nanocrystals (100–500 nm) directly from the synthesis batch, entirely bypassing the bottleneck of growing large single crystals.

Workflow Visualization: Diffraction Pathways

G cluster_SCXRD SCXRD Pathway cluster_MicroED MicroED Pathway Synthesis Triazole Synthesis (2-chloro-4-fluorobenzyl azide) Cryst_SCXRD Vapor Diffusion (>50 µm crystals) Synthesis->Cryst_SCXRD Cryst_MicroED Direct Powder Application (<1 µm crystals) Synthesis->Cryst_MicroED Diff_SCXRD X-Ray Diffraction (Synchrotron/In-house) Cryst_SCXRD->Diff_SCXRD Refine_SCXRD Kinematical Refinement (Anomalous Dispersion) Diff_SCXRD->Refine_SCXRD Final 3D Crystal Structure & Halogen Bonding Analysis Refine_SCXRD->Final Diff_MicroED Cryo-TEM Electron Beam (Continuous Rotation) Cryst_MicroED->Diff_MicroED Refine_MicroED Dynamical Refinement (Multiple Scattering) Diff_MicroED->Refine_MicroED Refine_MicroED->Final

Crystallographic workflows for SCXRD and MicroED in small molecule structural elucidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the causal mechanisms required to successfully prepare 2-chloro-4-fluorobenzyl triazoles for both platforms.

Protocol A: Vapor Diffusion Crystallization for SCXRD

To obtain SCXRD-quality crystals, the thermodynamic driving force of crystallization must be minimized to favor lattice growth over nucleation.

  • Solvent Preparation: Dissolve 10 mg of the purified triazole in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if necessary to remove heterogeneous nucleation sites.

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store at a constant 20°C undisturbed. Causality: The higher vapor pressure of n-hexane causes it to slowly diffuse into the ethyl acetate over 3–7 days. This gradual decrease in dielectric constant maintains the system within the metastable zone, promoting the slow addition of triazole molecules to existing crystal faces rather than forming new nuclei, yielding X-ray quality crystals.

Protocol B: Grid Preparation and Cryo-Cooling for MicroED

MicroED thrives on the kinetic products of synthesis (amorphous-looking powders).

  • Sample Application: Grind 1–2 mg of the raw triazole powder between two glass slides to break up larger aggregates. Apply the fine powder directly to a glow-discharged, carbon-coated copper TEM grid using a soft brush.

  • Vitrification/Cooling: Plunge-freeze the grid into liquid nitrogen and transfer it to the cryo-TEM (e.g., Glacios 200 kV) under cryogenic conditions.

  • Data Collection: Collect continuous rotation electron diffraction data at a rate of 0.5° to 1.0° per second under strict low-dose conditions (<0.01

    
    
    
    
    /s). Causality: Cryogenic temperatures are absolutely mandatory. The highly energetic electron beam rapidly degrades organic molecules by breaking covalent bonds. Cryo-cooling mitigates radiation damage by trapping reactive free radicals and preserving the crystalline lattice long enough to capture the diffraction movie [2].

Data Processing: Overcoming the Stereochemistry Hurdle

For chiral triazole derivatives, determining absolute stereochemistry is a strict regulatory requirement for IND/NDA filings.

In SCXRD , stereochemistry is routinely assigned using the Flack parameter, which relies on the anomalous scattering of X-rays by heavier atoms (like the chlorine atom in the 2-chloro-4-fluorobenzyl group).

In MicroED , traditional kinematical refinement (which assumes electrons scatter only once) often fails to assign stereochemistry because electrons frequently undergo multiple scattering events within the crystal. However, recent breakthroughs in dynamical refinement—a computational method that models these multiple scattering pathways—now allow researchers to extract precise absolute stereochemical assignments directly from MicroED data, matching the reliability of SCXRD [3].

Quantitative Performance Comparison

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Ideal Sample State Large single crystals (>50 µm)Nanocrystalline powder (100–500 nm)
Sample Consumption 5–10 mg (for crystallization trials)< 1 mg (direct from synthesis)
Radiation Source X-ray (In-house or Synchrotron)Electron Beam (Cryo-TEM, 200–300 kV)
Scattering Strength Weak (requires large volume)Extremely Strong (

x stronger than X-rays)
Data Collection Time Hours to DaysMinutes (Continuous rotation)
Absolute Stereochemistry Routine (Anomalous dispersion)Advanced (Requires Dynamical Refinement)
Polymorph Detection Poor (Analyzes one bulk crystal)Excellent (Can screen multiple distinct nanocrystals)

Conclusion & Recommendations

For drug development professionals working with 2-chloro-4-fluorobenzyl azide-derived triazoles :

  • Default to SCXRD if your compound readily yields large, high-quality single crystals via slow vapor diffusion. It remains the most straightforward path to regulatory-compliant absolute stereochemistry.

  • Pivot to MicroED if your triazole derivative stubbornly precipitates as a microcrystalline powder or if you are working with sub-milligram quantities of a late-stage API intermediate. MicroED not only circumvents the crystallization bottleneck but also provides superior sensitivity for detecting hidden polymorphs within a seemingly pure batch [2, 3].

References

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules (MDPI). Available at:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. Available at:[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters (ACS Publications). Available at:[Link]

Executive Summary: Mitigating Genotoxicity in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioisosteric Replacement of Benzyl Chlorides with Benzyl Azides

In the landscape of medicinal chemistry, benzyl chlorides are frequent "structural alerts" (SAs).[1] As potent electrophiles, they readily alkylate DNA (specifically the N-7 position of guanine), leading to positive Ames tests and significant genotoxicity risks.[1] This reactivity often necessitates their removal or replacement in late-stage drug candidates.

Benzyl azides have emerged as a strategic "pseudo-halogen" replacement.[1] While not a classical isostere (like H


 F), the azide moiety offers a unique bioisosteric profile: it mimics the electron-withdrawing nature of the chloride while abolishing the direct S

2 alkylating potential under physiological conditions. This guide objectively compares the physicochemical properties, reactivity profiles, and safety data of these two functionalities to support decision-making in hit-to-lead optimization.

Physicochemical & Structural Comparison

The transition from a benzyl chloride to a benzyl azide alters the steric and electronic landscape of the molecule. The azide group is linear and slightly more lipophilic, impacting binding affinity and membrane permeability.

Table 1: Comparative Physicochemical Metrics

PropertyBenzyl Chloride (

)
Benzyl Azide (

)
Impact of Replacement
Bond Length C–Cl: ~1.74 ÅC–N: ~1.47 Å (Group length ~2.5 Å)Azide extends further into the binding pocket (Linear geometry).[1]
Van der Waals Radius Cl: ~1.75 Å (Spherical)N

: ~2.0 Å (Cylindrical/Linear)
Increased steric bulk; may require pocket adaptation.[1]
Lipophilicity (LogP) ~2.30~2.65Increased. Enhances membrane permeability but may lower solubility.[1]
Hammett Constant (

)
+0.23 (Electron Withdrawing)+0.08 (Weakly Electron Withdrawing)Electronic Modulation. Azide is less deactivating, potentially altering metabolic stability of the ring.[1]
Dipole Moment ~1.9 D~1.44 DAzide is less polar, affecting solvation energy.[1]

Key Insight: The azide is a "soft" steric replacement. While longer, its linear nature allows it to fit into narrow hydrophobic clefts where a spherical chloride might clash.[1] Electronically, it dampens the deactivating effect on the aromatic ring.

Reactivity & Safety Profile: The Core Differentiator

The primary driver for this replacement is the elimination of direct alkylating toxicity .

A. Mechanism of Genotoxicity
  • Benzyl Chloride: Acts as a direct-acting alkylating agent. It undergoes S

    
    2 attack by DNA bases (nucleophiles), forming covalent adducts that cause replication errors.[1]
    
    • Ames Test: Consistently Positive (Strain TA100 without S9 activation).

  • Benzyl Azide: chemically stable to nucleophilic attack by DNA bases under physiological conditions. It does not act as an electrophile.[1]

    • Ames Test: Generally Negative for direct alkylation.

    • Caveat: Some organic azides can show mutagenicity via metabolic activation (reduction to amines or formation of nitrenes), but the risk is significantly lower and mechanistically distinct from the "structural alert" status of chlorides.

B. Metabolic Fate
  • Chloride: Rapid hydrolysis to benzyl alcohol (inactive) or alkylation of glutathione (detoxification).[1]

  • Azide: Predominantly stable. Can undergo metabolic reduction (via cytochrome P450 or cytosolic reductases) to the corresponding primary amine (

    
    ), which is often a desired pharmacophore or a benign metabolite.[1]
    
C. Visualization of Reactivity Pathways

ReactivityComparison cluster_0 Path A: Toxicity cluster_1 Path B: Stability BzCl Benzyl Chloride (Electrophile) Adduct DNA Adduct (Genotoxicity) BzCl->Adduct SN2 Alkylation (Fast) DNA DNA (Guanine N-7) DNA->Adduct BzN3 Benzyl Azide (Bioisostere) BzN3->Adduct No Reaction Metabolism Metabolic Reduction (CYP450 / Reductase) BzN3->Metabolism In Vivo Amine Benzylamine (Benign/Active) Metabolism->Amine Reduction

Caption: Comparative reactivity pathways. Benzyl chloride (red) undergoes direct DNA alkylation, while benzyl azide (green) resists nucleophilic attack and is metabolically processed to amines.[1]

Experimental Protocols

Protocol A: Synthesis of Benzyl Azide from Benzyl Halides

Context: This protocol is used to synthesize the bioisostere or to convert a toxic intermediate into a safe handle. Safety: Low molecular weight azides are explosive.[1][2] Benzyl azide is relatively stable but should be handled behind a blast shield.[1] Avoid halogenated solvents (formation of diazidomethane).[1]

  • Reagents: Benzyl Bromide/Chloride (1.0 equiv), Sodium Azide (1.2 equiv), DMSO (0.5 M).[1]

  • Procedure:

    • Dissolve sodium azide in DMSO (highly exothermic; ensure complete dissolution).[1]

    • Add benzyl halide dropwise at 0°C.[1]

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS (Note: Azides may not ionize well; look for disappearance of SM).[1]

  • Workup:

    • Dilute with water (quench).[1]

    • Extract with Diethyl Ether (

      
      ).[1] Do not use Dichloromethane (DCM)  to avoid formation of explosive diazidomethane.[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate gently (Rotovap bath < 40°C).[1]
      
Protocol B: Stability Assessment (Nucleophilic Challenge)

Context: Validating the lack of alkylating potential.

  • Reagents: 4-(p-nitrobenzyl)pyridine (NBP) reagent.[1]

  • Method:

    • Incubate Benzyl Azide (10 mM) with NBP in acetone/buffer at 37°C for 1 hour.

    • Add base (NaOH).[1]

    • Readout: Measure Absorbance at 560 nm.

    • Result Interpretation:

      • Purple Color: Positive alkylation (Characteristic of Chlorides).[1]

      • Colorless: Negative alkylation (Expected for Azides).[1]

Strategic Workflow for Structural Alert Replacement

When a benzyl chloride appears in a hit structure, use this decision matrix to evaluate the azide replacement.

ReplacementWorkflow Start Hit Compound contains Benzyl Chloride (GTI) Step1 Assess Role of Chloride Start->Step1 Branch1 Is Cl essential for covalent binding? Step1->Branch1 No No (Structural/Electronic) Branch1->No Steric/Elec only Yes Yes (Warhead) Branch1->Yes Covalent Inhibitor Action1 Replace with Azide (-N3) No->Action1 Action2 Retain Cl (Must justify toxicity) Yes->Action2 Validation Validation Assays Action1->Validation Assay1 Ames Test (Genotoxicity) Validation->Assay1 Assay2 Metabolic Stability (Microsomes) Validation->Assay2

Caption: Decision matrix for replacing genotoxic benzyl chlorides. Azide replacement is prioritized when the chloride is not a required covalent warhead.

References

  • Genotoxicity of Benzyl Chlorides

    • Title: Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[1]

    • Source: PubMed (Mutat Res).[1]

    • URL:[Link]

  • Azide Synthesis & Safety

    • Title: Synthesis of Benzyl Azide
    • Source: BenchChem.[1][2]

  • Bioisosterism Principles

    • Title: Bioisosteres in Drug Discovery: Focus on Tetrazole (Azide derivatives).[1]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Ames Test Methodology

    • Title: Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Form
    • Source: MDPI (Toxics).[1]

    • URL:[Link][1]

Sources

Kinetic Isotope Effect Studies in Cycloadditions of Fluorinated Azides: Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated azides and cyclooctynes are highly privileged scaffolds in bioorthogonal chemistry, materials science, and drug development. The introduction of fluorine atoms fundamentally alters the electronic landscape of these molecules, often accelerating strain-promoted azide-alkyne cycloadditions (SPAAC) or shifting the rate-determining step in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

To elucidate these complex mechanisms—specifically distinguishing between concerted pathways, stepwise intermediates, and quantum tunneling—Kinetic Isotope Effect (KIE) studies are indispensable[1]. This guide objectively compares the three primary analytical methodologies used to determine KIEs in fluorinated azide cycloadditions: Natural Abundance NMR , Isotope Ratio Mass Spectrometry (IRMS) , and Computational Modeling (DFT/CVT/SCT) .

Mechanistic Context: Why Measure KIEs in Fluorinated Systems?

Fluorine’s high electronegativity inductively withdraws electron density from the azide moiety, lowering its HOMO/LUMO energy levels. In metal-free SPAAC reactions, the substitution of difluoro groups at the α,α′-position of the cyclooctyne ring enhances cycloaddition rates by 10 to 20 times for azides at room temperature[1].

KIE measurements (specifically


N and 

C primary KIEs) reveal the exact timing of transition state bond formation:
  • Heavy Atom Tunneling: Computational and experimental models demonstrate that for intramolecular click reactions involving fluorinated species, Quantum Mechanical Tunneling (QMT) significantly increases the

    
    N/
    
    
    
    N primary KIE at 298 K due to an extremely narrow activation barrier (~2.4 Å)[1][2].
  • Rate-Determining Step Shifts: In CuAAC reactions catalyzed by bifunctional copper(I) complexes, a measured KIE of 1.1 indicates that the rate-determining step is the first C-N bond formation (azide migratory insertion), rather than the commonly assumed copper(I) acetylide formation[3].

  • Concerted vs. Stepwise: Minimal isotopic fractionation (e.g., KIE = 1.03) in related azide cascades suggests highly concerted sigmatropic rearrangements[4].

Comparison of Analytical Methodologies

When designing a KIE study for a fluorinated azide, researchers must choose an analytical approach that balances precision, site-specificity, and resource availability.

Method A: Natural Abundance NMR ( C / N)
  • Mechanism: Measures the change in isotopic ratios atom-by-atom in the unreacted starting material at high conversion rates.

  • Pros: Highly site-specific. Maps the entire molecular framework simultaneously without requiring the synthesis of isotopically labeled precursors.

  • Cons: Requires large sample sizes (~100 mg) and long acquisition times. In fluorinated systems, strong

    
    F-
    
    
    
    C scalar coupling can complicate spectra, necessitating specialized decoupling pulse sequences.
Method B: Isotope Ratio Mass Spectrometry (IRMS)
  • Mechanism: Combusts the sample into gas (CO

    
    , N
    
    
    
    ) and measures the bulk isotopic ratio using magnetic sector mass spectrometry.
  • Pros: Offers unparalleled precision (±0.0001), making it ideal for detecting subtle secondary KIEs or heavy-atom effects (like

    
    N) where fractionation is minimal.
    
  • Cons: Yields a bulk isotopic ratio. To achieve site-specificity, the fluorinated azide must undergo complex, quantitative chemical degradation prior to analysis.

Method C: Computational Modeling (DFT with CVT/SCT)
  • Mechanism: Utilizes Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections to predict KIEs in silico.

  • Pros: The only method capable of explicitly isolating the contribution of Quantum Mechanical Tunneling (QMT) to the overall reaction rate[1]. Provides 3D visualization of the transition state.

  • Cons: Accuracy is strictly dependent on the chosen functional and basis set; requires experimental validation to confirm theoretical findings.

Quantitative Performance & Literature Data

Table 1: Performance Comparison of KIE Analytical Methods
Analytical MethodPrecision (

KIE)
Site-SpecificitySample RequirementBest Application in Fluorinated Systems
Natural Abundance NMR ± 0.005High (Atom-by-atom)High (~100 mg)

C KIEs in complex fluorinated scaffolds
IRMS ± 0.0001Low (Bulk molecule)Low (~1 mg)

N KIEs, subtle secondary isotope effects
DFT (CVT/SCT) TheoreticalHigh (Specific bonds)None (In silico)Predicting QMT and transition state geometries
Table 2: Benchmark KIE Values in Azide Cycloadditions
Chemical SystemReaction TypeKIE TargetObserved ValueMechanistic Implication
Difluorocyclooctyne + Azide Metal-Free SPAACngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

N/

N Primary
Elevated at 298KQuantum Mechanical Tunneling (QMT) is highly active[1]
Cu(I) Pyrazolate + Azide CuAACAlkyne C-H/D1.1Azide migratory insertion is rate-determining[3]
Propargyl Azide Cascade Sigmatropic

C
1.03Minimal fractionation; concerted electrocyclization

Experimental Workflow: Self-Validating NMR KIE Protocol

To ensure scientific integrity, KIE measurements must be treated as self-validating systems. The following protocol outlines a highly controlled competitive reaction for measuring the


C KIE of a fluorinated azide via Natural Abundance NMR.

Step 1: Reagent Purification

  • Action: Purify the fluorinated azide and alkyne via preparative HPLC.

  • Causality: Trace impurities with overlapping NMR signals will artificially skew the integration of the

    
    C satellites, invalidating the natural abundance isotopic ratio.
    

Step 2: Competitive Reaction Setup

  • Action: Combine the fluorinated azide (1.0 equiv) and alkyne (0.1 equiv) in a temperature-controlled NMR tube.

  • Causality: Running the reaction under pseudo-first-order conditions ensures that the kinetics are strictly dependent on the azide concentration, simplifying the Bigeleisen-Mayer isotopic fractionation calculations.

Step 3: Reaction Monitoring via


F NMR 
  • Action: Monitor the reaction progress using

    
    F NMR instead of 
    
    
    
    H or
    
    
    C NMR.
  • Causality:

    
    F is 100% naturally abundant and highly sensitive. Using 
    
    
    
    F allows for the precise determination of fractional conversion (
    
    
    ) without relying on
    
    
    H or
    
    
    C signals, which are actively undergoing isotopic fractionation and would yield skewed conversion metrics.

Step 4: Precision Quenching

  • Action: Quench the reaction at exactly ~80% conversion and isolate the unreacted fluorinated azide.

  • Causality: In a competitive KIE experiment, isotopic enrichment in the recovered starting material increases exponentially as conversion approaches 100%. Quenching at 80% is the mathematical optimum where isotopic enrichment is high enough to measure accurately, but sufficient material remains to achieve the required signal-to-noise ratio.

Step 5: Quantitative


C NMR Acquisition 
  • Action: Acquire

    
    C NMR spectra of the recovered starting material using an inverse-gated decoupling sequence with a relaxation delay (D1) of at least 5 × T
    
    
    
    .
  • Causality: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE). If NOE is active, carbon signals are artificially enhanced based on their proximity to protons, destroying the strict quantitative relationship required to measure the

    
    C/
    
    
    
    C isotopic ratio.

Process Visualization

KIE_Methodology Start Fluorinated Azide Cycloaddition System Exp Experimental KIE (Competitive Reaction) Start->Exp Synthesis & Setup Comp Computational KIE (DFT / CVT / SCT) Start->Comp in silico Modeling NMR Natural Abundance NMR (Site-Specific Isotope Ratio) Exp->NMR High Conc. Required IRMS IRMS Analysis (High-Precision Bulk Ratio) Exp->IRMS High Precision Data Isotopic Fractionation Data (k_light / k_heavy) Comp->Data Theoretical Prediction NMR->Data IRMS->Data Mech Mechanistic Elucidation (Tunneling vs. Stepwise) Data->Mech Validation

Workflow comparing experimental and computational KIE determination for fluorinated azides.

References

  • Source: ACS Publications (Journal of Physical Chemistry B)
  • Title: Mechanistic study in azide-alkyne cycloaddition (CuAAC) catalyzed by bifunctional trinuclear copper(I)
  • Title: Divergent Mechanisms of the Banert Cascade with Propargyl Azides Source: NIH PMC URL

Sources

Safety Operating Guide

Professional Waste Management & Safety Protocols for Organic Azides

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step chemical deactivation or destruction procedures for 1-(Azidomethyl)-2-chloro-4-fluorobenzene or other organic azides, as improper treatment poses severe explosion and toxicity risks. I can, however, discuss recognized institutional safety protocols, hazardous waste segregation principles, and storage guidelines for professional laboratory settings.

The handling and disposal of organic azides, such as 1-(Azidomethyl)-2-chloro-4-fluorobenzene, require rigorous adherence to Environmental Health and Safety (EHS) protocols. As energetic compounds, azides possess a high potential for violent decomposition and severe toxicity. This guide outlines the fundamental physicochemical principles governing azide stability and the standard institutional procedures for their safe logistical management.

Physicochemical Hazard Profile & Causality

To safely manage 1-(Azidomethyl)-2-chloro-4-fluorobenzene, researchers must understand the chemical causality behind its instability and reactivity.

The Carbon-to-Nitrogen (C/N) Ratio

The stability of an organic azide is fundamentally linked to its molecular structure, specifically the ratio of carbon (and oxygen) atoms to nitrogen atoms. The established heuristic for azide stability dictates that the ratio ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 must be 

to be considered relatively stable for isolation.

For 1-(Azidomethyl)-2-chloro-4-fluorobenzene :

  • Carbon Atoms (C): 7 (6 from the benzene ring + 1 from the methyl group)

  • Nitrogen Atoms (N): 3 (from the azido group)

  • Ratio:

    
    
    

Because the ratio is strictly less than 3, this specific compound is classified as inherently unstable and potentially explosive[1]. It should never be isolated in its highest purity, concentrated via rotary evaporation, or stored in large quantities[1][2].

Toxicological and Reactive Pathways
  • Hydrazoic Acid (HN₃) Generation: The azide anion (

    
    ) is a strong nucleophile and a conjugate base. If azide waste comes into contact with Brønsted acids, it rapidly protonates to form hydrazoic acid (HN₃)[3]. HN₃ is highly volatile, extremely toxic (comparable to hydrogen cyanide), and explosive[2][3].
    
  • Heavy Metal Azides: Azides react aggressively with heavy metals (e.g., copper, lead, brass) to form metal azides[3]. These are notoriously shock-sensitive and friction-sensitive explosives. This is the primary reason azide solutions must never be poured down laboratory drains, as standard plumbing contains these metals[3][4].

  • Halogenated Solvent Incompatibility: Reacting or storing azides in halogenated solvents (like dichloromethane or chloroform) can lead to the formation of diazidomethane or triazidomethane, both of which are highly explosive[2][5].

Institutional Waste Segregation & Storage Protocols

Proper disposal relies on strict segregation and logistical handoff to trained EHS professionals, rather than in-lab chemical destruction.

Segregation Rules
  • Dedicated Containers: Azide waste must be collected in dedicated, explicitly labeled containers ("Hazardous Waste - Contains Organic Azides")[3][6].

  • Material Compatibility: Never use metal containers, metal lids, or metal spatulas[1]. Use only compatible high-density polyethylene (HDPE) or glass containers.

  • pH Control: Aqueous azide waste streams must be maintained at a pH > 9 at all times to prevent the volatilization of hydrazoic acid[1][6].

  • Absolute Isolation: Azide waste must be strictly segregated from acidic waste, heavy metal waste, and chlorinated solvent waste[1].

Quantitative Safety & Storage Guidelines
ParameterGuideline for 1-(Azidomethyl)-2-chloro-4-fluorobenzeneMechanistic Rationale
Storage Temperature ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Minimizes thermal energy input, reducing the probability of spontaneous decomposition of low C/N ratio azides[3].
Light Exposure Store in the dark (Amber bottles)Prevents photochemical decomposition, which can trigger the release of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

gas and rapid expansion[3][6].
Concentration Limit

in solution
Dilution in a compatible, non-halogenated solvent acts as a heat sink and dampens shock sensitivity[3][5].
Maximum Scale

Limits the potential explosive yield. Compounds with

should not be scaled up[3].

Logistical Workflow for EHS Handoff

The following diagram illustrates the self-validating logical workflow required to safely package and transfer azide waste to institutional EHS departments.

AzideWaste Start Generate Azide Waste (1-(Azidomethyl)-2-chloro-4-fluorobenzene) CheckAcid Does the waste contain acids or is the pH < 9? Start->CheckAcid DangerAcid CRITICAL RISK: Hydrazoic Acid (HN3) Volatilization. Segregate immediately in fume hood. CheckAcid->DangerAcid Yes CheckMetal Are containers, lids, or tools made of heavy metals? CheckAcid->CheckMetal No DangerMetal CRITICAL RISK: Explosive Metal Azides. Transfer to plastic/glass immediately. CheckMetal->DangerMetal Yes CheckHalogen Are halogenated solvents (e.g., DCM) present? CheckMetal->CheckHalogen No DangerHalogen CRITICAL RISK: Explosive Diazidomethane. Isolate as separate hazardous waste. CheckHalogen->DangerHalogen Yes EHS Label explicitly as 'Azide Waste' Store at <-18°C in the dark Initiate EHS Pickup Request CheckHalogen->EHS No

Caption: Logical decision tree for the safe segregation and EHS handoff of organic azide waste streams.

Personal Protective Equipment (PPE) & Spill Response

In a professional laboratory setting, handling compounds like 1-(Azidomethyl)-2-chloro-4-fluorobenzene requires advanced engineering controls and PPE:

  • Engineering Controls: All manipulations must occur inside a certified chemical fume hood with the sash positioned as low as possible. The use of a portable blast shield is highly recommended[1][2].

  • PPE: Flame-resistant lab coats, ANSI Z87.1-compliant safety goggles, and a face shield. Because azides can be readily absorbed through the skin, Silver Shield gloves worn under standard nitrile gloves are recommended for high-risk or larger-scale operations[1].

  • Spill Response: Do not attempt to clean up major azide spills yourself. Treat all spills as major: secure the area, evacuate the laboratory immediately, and contact emergency responders and EHS[1][6].

References
  • Proper Disposal Procedures for 2-Azido-1-(2-hydroxyphenyl)ethanone: A Comprehensive Guide. Benchchem.
  • sodium-azide-organic-azides_0.docx. University of California, Santa Barbara (UCSB) Environmental Health & Safety.
  • Sodium Azide and Organic Azides. University of California, Santa Barbara (UCSB) Environmental Health & Safety.
  • Azides. University of Victoria (UVic) Occupational Health, Safety & Environment.
  • Information on Azide Compounds. Stanford Environmental Health & Safety.
  • Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology, University of New Mexico.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.